molecular formula C20H23NO4 B1669330 Cularine CAS No. 479-39-0

Cularine

Cat. No.: B1669330
CAS No.: 479-39-0
M. Wt: 341.4 g/mol
InChI Key: DTMXRZMJFCVJQS-AWEZNQCLSA-N
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Description

Cularine is a natural isoquinoline alkaloid characterized by its distinctive oxepine ring system, a seven-membered oxygen-containing cycle integrated into its molecular skeleton . This class of alkaloids is found predominantly in plants of the Fumariaceae family . The unique structure of this compound makes it a compound of significant interest in organic chemistry, particularly in the development of novel synthetic methodologies, as demonstrated by research into metal-free cyclizations and diastereoselective syntheses . From a pharmacological perspective, early studies have investigated the biological activities of this compound, which serves as a key structural motif for a class of alkaloids with potential research applications . Contemporary research on this compound-type alkaloids includes in silico molecular docking analyses to explore their interactions with biological targets such as the GABAA receptor, suggesting a potential research value in understanding neurobiological pathways and mechanisms of anesthesia . Researchers value this compound for probing structure-activity relationships and as a starting point for the investigation of related bioactive natural products. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

479-39-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3/t14-/m0/s1

InChI Key

DTMXRZMJFCVJQS-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(12aS)-6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-(1)benzoxepino(2,3,4-ij)isoquinoline
cularine

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Cularine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a member of the isoquinoline (B145761) alkaloid family, presents a unique and complex chemical structure that has intrigued chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, and summarizes key quantitative data. Detailed methodologies for its structure elucidation and synthesis are presented to offer a complete picture of the scientific journey to define this natural product. Furthermore, this guide explores the known biological activities of this compound, with a focus on its mechanism of action as a calcium channel blocker, and visualizes the implicated signaling pathway.

Chemical Structure of this compound

This compound is a tetracyclic alkaloid characterized by a dibenzo[b,f]oxepine ring system fused to a tetrahydroisoquinoline moiety. The core structure features a seven-membered central ring containing an oxygen atom, which is a distinctive feature of the this compound-type alkaloids.

The absolute configuration of this compound has been determined as (S) through three-dimensional X-ray crystal analysis of its methiodide derivative[1]. This stereochemistry is crucial for its biological activity and interaction with molecular targets.

Key Structural Features:

  • Tetracyclic System: Comprising a dibenzo[b,f]oxepine and a tetrahydroisoquinoline ring system.

  • Chiral Center: A single stereocenter at the C-1 position of the isoquinoline ring, with an (S)-configuration.

  • Functional Groups: Three methoxy (B1213986) groups and a tertiary amine within the isoquinoline ring.

Below is a two-dimensional representation of the chemical structure of (+)-Cularine:

Caption: 2D chemical structure of (+)-Cularine.

Quantitative Data

PropertyValueReference/Source
Molecular Formula C₂₀H₂₃NO₄PubChem CID: 94150[2]
Molecular Weight 341.41 g/mol PubChem CID: 94150[2]
IUPAC Name (1S)-6,7,12-trimethoxy-2-methyl-2,3,4,5-tetrahydro-1H-1,5-ethano-benzo[c][1]benzoxepinePubChem CID: 94150 (Systematic Name)[2]
CAS Number 479-39-0PubChem CID: 94150[2]
Melting Point Data not available
Solubility Data not available
¹H NMR (CDCl₃, MHz) Specific data for this compound is not readily available. Data for a related alkaloid, limousamine, shows key signals at δ 2.53 (N-CH₃), 3.85, 3.86, 3.88 (3 x OCH₃), 6.51-7.13 (aromatic H).
¹³C NMR (CDCl₃, MHz) Specific data for this compound is not readily available.
X-ray Crystallography The absolute configuration was determined by X-ray analysis of this compound methiodide.[1][1]

Experimental Protocols

Structure Elucidation: X-ray Crystallography of this compound Methiodide[1]

The definitive determination of the absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis of its methiodide salt.

Methodology:

  • Preparation of this compound Methiodide: this compound, isolated from natural sources, was treated with methyl iodide in a suitable solvent (e.g., acetone (B3395972) or methanol) to yield crystalline this compound methiodide.

  • Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent.

  • Data Collection: A selected crystal was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data were collected using a diffractometer.

  • Structure Solution and Refinement: The collected diffraction intensities were used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map was interpreted to locate the positions of all non-hydrogen atoms. The structure was then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles. The absolute configuration was determined using anomalous dispersion effects.

Total Synthesis of (±)-Cularine[4]

The total synthesis of racemic this compound has been accomplished through various routes. A notable approach involves the following key steps:

Synthetic Workflow:

G A Starting Materials (e.g., substituted phenylacetic acid and phenethylamine (B48288) derivatives) B Construction of Benzylisoquinoline Core A->B Amide formation, Bischler-Napieralski reaction C Introduction of Oxygen Bridge B->C Phenolic oxidative coupling or Ullmann condensation D Cyclization to form Dibenzo[b,f]oxepine Ring C->D Intramolecular cyclization E (±)-Cularine D->E Final modifications/ deprotection

Caption: A generalized workflow for the total synthesis of (±)-Cularine.

Exemplary Protocol Steps:

  • Formation of the Benzylisoquinoline Skeleton: A substituted phenylacetic acid is coupled with a substituted phenethylamine to form an amide. Subsequent Bischler-Napieralski cyclization and reduction afford the core tetrahydrobenzylisoquinoline structure.

  • Formation of the Diphenyl Ether Linkage: An Ullmann condensation reaction is a common strategy to form the crucial diphenyl ether bond that constitutes the precursor to the seven-membered ring.

  • Cyclization to the Dibenzo[b,f]oxepine Ring: The final ring closure to form the characteristic oxepine ring is often the most challenging step and can be achieved through various methods, including intramolecular cyclization of a suitable precursor.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antispasmodic activity. Studies have indicated that its mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, a characteristic of calcium channel blockers.

Signaling Pathway: Inhibition of L-type Calcium Channels

Voltage-gated calcium channels, particularly the L-type, are crucial for the contraction of smooth muscle cells. The influx of extracellular Ca²⁺ through these channels triggers a cascade of events leading to muscle contraction. This compound is proposed to act as an antagonist at these channels.

G cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Ca²⁺ (intracellular) Ca_channel->Ca_in Influx This compound This compound This compound->Ca_channel Inhibition Ca_out Ca²⁺ (extracellular) Ca_out->Ca_channel Depolarization Calmodulin Calmodulin Ca_in->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex + Ca²⁺ MLCK_active MLCK (active) CaM_complex->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Proposed signaling pathway for this compound's antispasmodic activity.

Mechanism of Action:

  • Depolarization: A stimulus leads to the depolarization of the smooth muscle cell membrane.

  • Calcium Influx: This depolarization activates L-type voltage-gated calcium channels, causing an influx of extracellular Ca²⁺ into the cell.

  • Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates calmodulin.

  • MLCK Activation: The Ca²⁺-Calmodulin complex activates Myosin Light Chain Kinase (MLCK).

  • Myosin Phosphorylation: Activated MLCK phosphorylates the myosin light chain.

  • Muscle Contraction: Phosphorylation of the myosin light chain initiates the cross-bridge cycling between actin and myosin, leading to smooth muscle contraction.

  • This compound's Role: this compound is thought to bind to the L-type calcium channels, inhibiting the influx of Ca²⁺. This reduction in intracellular calcium concentration prevents the activation of calmodulin and the subsequent signaling cascade, ultimately leading to muscle relaxation and its observed antispasmodic effects.

Conclusion

This compound possesses a fascinating and complex chemical structure that has been rigorously established through X-ray crystallography and confirmed through total synthesis. Its biological activity as a calcium channel blocker provides a clear mechanism for its antispasmodic properties and opens avenues for further investigation into its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in the chemistry and pharmacology of this intriguing isoquinoline alkaloid. Further studies are warranted to fully elucidate its spectroscopic properties and to explore its interactions with other potential molecular targets.

References

Cularine Alkaloids: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cularine alkaloids, a class of isoquinoline (B145761) alkaloids with a unique dibenzo[b,f]oxepine nucleus. It details their primary natural sources and presents a consolidated methodology for their extraction, isolation, and purification, designed for a technical audience in natural product chemistry and pharmacology.

Natural Sources of this compound Alkaloids

This compound and its derivatives are predominantly found in herbaceous plants belonging to the Papaveraceae family, particularly within the Fumarioideae subfamily. Key genera known to produce these compounds include:

  • Sarcocapnos: Various taxa within this genus are known to produce a range of this compound alkaloids, including this compound itself, cularicine, O-methylcularicine, celtisine, cularidine, and celtine[1].

  • Corydalis: This large genus is a significant source of isoquinoline alkaloids. Corydalis claviculata is a notable example where this compound has been identified as the main alkaloid constituent[2]. Other species of Corydalis are rich in different types of alkaloids and are often subjected to extensive extraction and purification processes[1].

Quantitative Data

The yield of this compound alkaloids can vary significantly based on the plant species, geographical location, and time of collection. While comprehensive data is limited, the following table summarizes available information on the yields of this compound and related alkaloids from notable sources.

Plant SpeciesAlkaloidYield / ContentPlant PartReference
Corydalis claviculataThis compoundMain alkaloid constituent (specific % not stated)Whole dried plant[2]
Corydalis claviculataProtopine (B1679745)~0.005%Whole dried plant[2]
Corydalis saxicolaIsocorydine9.2 mg from 300 mg crude extractNot specified[5]
Corydalis saxicolaPalmatine20.4 mg from 300 mg crude extractNot specified[5]
Corydalis saxicolaBerberine20.9 mg from 300 mg crude extractNot specified[5]
Corydalis yanhusuoDehydrocorydaline13.11% of total alkaloid productNot specified[1]
Corydalis yanhusuoGlaucine14.03% of total alkaloid productNot specified[1]

Note: Data for specific percentage yields of this compound from raw plant material is scarce in the reviewed literature. The table includes yields of other prominent alkaloids from the same genera to provide context for typical extraction outcomes.

Isolation and Purification: Experimental Protocols

The isolation of this compound alkaloids follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following is a detailed, generalized protocol synthesized from standard methodologies.

General Experimental Workflow

The overall process for isolating this compound alkaloids from plant material can be visualized as a sequential workflow, from initial preparation to final purification.

G Figure 1: Generalized Workflow for this compound Alkaloid Isolation cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_partition Phase 3: Acid-Base Purification cluster_purify Phase 4: Chromatographic Separation A 1. Plant Material Collection & Drying B 2. Grinding to Fine Powder A->B C 3. Defatting with Non-Polar Solvent (e.g., Petroleum Ether, Hexane) B->C D 4. Alkaloid Extraction with Alcohol (e.g., Methanol, Ethanol) Optional: pH adjustment to ~10 C->D E 5. Evaporation of Alcohol D->E F 6. Acidification (e.g., 0.5 N HCl) & Extraction with Organic Solvent (Removes Neutral Impurities) E->F G 7. Basification of Aqueous Layer (e.g., NH4OH to pH 10) F->G H 8. Extraction of Free Alkaloids into Organic Solvent (e.g., Chloroform) G->H I 9. Concentration to Yield Crude Alkaloid Mixture H->I J 10. Column Chromatography (Silica or Alumina) I->J K 11. Further Purification (e.g., Prep-HPLC, HSCCC) J->K L 12. Crystallization & Characterization K->L

References

The Biosynthesis Pathway of Cularine in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a benzylisoquinoline alkaloid (BIA) found predominantly in plants of the Corydalis genus, possesses a unique dibenzo[b,g]oxocine ring system that has attracted interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes the available evidence to present a putative pathway, detailing the known precursors, key intermediates, and the classes of enzymes likely involved. This guide also outlines general experimental protocols for the characterization of BIA biosynthetic pathways and presents analytical methodologies for the quantification of related alkaloids, serving as a resource for researchers seeking to further investigate and potentially engineer the production of this compound and its derivatives.

Introduction to this compound and Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites, with over 2,500 known structures.[1] Many BIAs exhibit potent pharmacological properties, including the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[1] The biosynthesis of all BIAs originates from the amino acid L-tyrosine.

This compound and its related alkaloids are distinguished by a characteristic ether bridge between the isoquinoline (B145761) and benzyl (B1604629) moieties, forming a seven-membered oxygen-containing ring. This structural feature arises from a specific branch of the general BIA pathway. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications.

The General Benzylisoquinoline Alkaloid Biosynthesis Pathway: The Path to (S)-Reticuline

The biosynthesis of this compound begins with the well-established pathway leading to the central BIA intermediate, (S)-reticuline. This multi-step process, involving several key enzymes, is summarized below and depicted in the accompanying pathway diagram.

  • From L-Tyrosine to Key Precursors: The pathway initiates with L-tyrosine, which is converted to two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

  • The First Committed Step: Dopamine and 4-HPAA are condensed in a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate.[2]

  • A Series of Methylations and a Hydroxylation: (S)-norcoclaurine then undergoes a series of modifications:

    • A 6-O-methylation catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) .

    • An N-methylation catalyzed by coclaurine N-methyltransferase (CNMT) .

    • A 3'-hydroxylation catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) .

    • A final 4'-O-methylation catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield the crucial branch-point intermediate, (S)-reticuline.[3]

General BIA Pathway to (S)-Reticuline cluster_precursors Primary Metabolism cluster_pathway BIA Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine NCS S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-3'-Hydroxy-N-methylcoclaurine S-3'-Hydroxy-N-methylcoclaurine S-N-Methylcoclaurine->S-3'-Hydroxy-N-methylcoclaurine CYP80B S-Reticuline S-Reticuline S-3'-Hydroxy-N-methylcoclaurine->S-Reticuline 4'OMT

General Benzylisoquinoline Alkaloid (BIA) pathway to (S)-Reticuline.

The this compound-Specific Branch Pathway

From the central intermediate (S)-reticuline, the pathway to this compound diverges. While the specific enzymes have not yet been fully isolated and characterized, feeding experiments and chemical intuition suggest the following steps, which are illustrated in the diagram below.

  • Formation of Crassifoline: The first committed step towards this compound is the formation of the precursor crassifoline. This transformation from (S)-reticuline is proposed to involve a hydroxylation at the 8-position of the isoquinoline ring, followed by the removal of the hydroxyl group at the 6-position. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially a reductase.

  • Oxidative Phenol (B47542) Coupling to this compound: The defining step in this compound biosynthesis is the intramolecular oxidative coupling of crassifoline to form the ether bridge. This type of reaction in BIA biosynthesis is often catalyzed by specific cytochrome P450 enzymes .[1] This enzyme would facilitate the formation of a C-O bond between the phenolic hydroxyl group on the benzyl ring and the isoquinoline ring.

This compound Biosynthesis Pathway S-Reticuline S-Reticuline Crassifoline Crassifoline S-Reticuline->Crassifoline Proposed: - Hydroxylation (CYP450) - Dehydroxylation This compound This compound Crassifoline->this compound Proposed: Oxidative Phenol Coupling (CYP450)

Proposed biosynthetic pathway from (S)-Reticuline to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the enzymes and intermediates in the this compound biosynthetic pathway. However, analytical methods have been developed for the quantification of various alkaloids in Corydalis species, which can be adapted for the analysis of this compound and its precursors. The following table summarizes common analytical techniques and their performance for the analysis of related alkaloids.

Analytical MethodAnalyte(s)MatrixLinearity (r²)LLOQ (ng/mL)Recovery (%)Reference
HPLC-DADMultiple alkaloidsCorydalis rhizome>0.999--[4]
UPLC-MS/MSMultiple alkaloidsCorydalis rhizome>0.99--[4]
Chiral LC-MS/MSTHP, THB, THC enantiomersCorydalis rhizome≥0.99941.0 - 3.098.9 - 101.3[5]
LC-MS/MSDehydrocorydalineRat plasma>0.990.62592.1 - 107[6]

THP: Tetrahydropalmatine; THB: Tetrahydroberberine; THC: Tetrahydrocoptisine.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound-specific biosynthetic pathway are not yet published. However, based on established methodologies for studying BIA biosynthesis, a general workflow for the identification and characterization of the involved enzymes can be proposed.

General Workflow for Enzyme Discovery and Characterization

Enzyme_Discovery_Workflow cluster_in_planta In Planta Studies cluster_in_vitro In Vitro / Heterologous Studies Plant_Material Corydalis sp. (this compound-producing) Transcriptome_Sequencing Transcriptome Sequencing (e.g., RNA-Seq) Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (CYP450s, OMTs, etc.) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Putative Substrates Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification

A general workflow for the discovery and characterization of biosynthetic enzymes.
Protocol: Heterologous Expression of a Candidate Cytochrome P450 in Yeast

This protocol provides a general outline for the expression of a candidate plant CYP450, potentially involved in this compound biosynthesis, in Saccharomyces cerevisiae.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from a this compound-producing Corydalis species using a suitable kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Gene Amplification and Cloning:

    • Amplify the full-length open reading frame of the candidate CYP450 gene from the cDNA using gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase).

    • Select for transformed yeast cells on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective medium with glucose.

    • Inoculate a larger volume of selective medium with galactose to induce protein expression.

    • Incubate for 48-72 hours at 28-30°C with shaking.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an extraction buffer.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

Protocol: In Vitro Enzyme Assay for a Candidate CYP450

This protocol describes a general method for assaying the activity of the heterologously expressed CYP450.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Microsomal protein preparation (containing the candidate CYP450).

      • Putative substrate (e.g., (S)-reticuline or crassifoline).

      • NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

      • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • Initiate the reaction by adding the substrate.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding a solvent such as ethyl acetate (B1210297) or by adjusting the pH.

    • Extract the products from the aqueous phase with an organic solvent.

    • Evaporate the organic solvent to dryness.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by LC-MS/MS to identify the formation of the expected product (e.g., crassifoline or this compound) by comparing its retention time and mass spectrum with an authentic standard.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing branch of the diverse benzylisoquinoline alkaloid pathway. While the general precursors and key intermediates are known, the specific enzymes responsible for the unique transformations leading to this compound, particularly the formation of crassifoline and the subsequent oxidative phenol coupling, remain to be definitively identified and characterized. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, in this compound-producing Corydalis species will be instrumental in identifying candidate genes. Subsequent heterologous expression and in vitro characterization, following the general protocols outlined in this guide, will be necessary to confirm their function. A complete elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other potentially valuable alkaloids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cularine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, a benzylisoquinoline alkaloid, has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and isolation, and visualizations of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid with the chemical formula C₂₀H₂₃NO₄ and a molecular weight of 341.41 g/mol .[1] It belongs to the class of benzylisoquinoline alkaloids and is characterized by a dibenzo[b,f]oxepine ring system.

Physical Properties
PropertyValueSource
Molecular Formula C₂₀H₂₃NO₄[1]
Molecular Weight 341.41 g/mol [1]
Melting Point Not available for this compound. Cularimine, a related alkaloid, has a melting point of 102 °C.[2]
Boiling Point Not available
Solubility - Cularidine hydrochloride, a related compound, is sparingly soluble in cold water and methanol (B129727). - Chloroform is a known solvent for many organic compounds. - DMSO is a polar aprotic solvent that dissolves both polar and nonpolar compounds and is miscible with water. - Ethanol/water mixtures are commonly used for dissolving organic compounds.[2][3][4][5]
pKa Not available
Chemical Properties
PropertyValueSource
Chemical Name (10S)-5,6,17-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.0³,⁸.0¹⁴,¹⁸]octadeca-1(17),3,5,7,14(18),15-hexaene[1]
CAS Number 479-39-0[1]
Appearance Not available
Stability Not available

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons are expected in the range of δ 6.0-8.0 ppm. Methoxy (B1213986) group protons would appear as singlets around δ 3.5-4.0 ppm. Aliphatic protons would be observed in the upfield region.

  • ¹³C NMR: Aromatic carbons typically resonate in the δ 100-150 ppm region. Carbons of methoxy groups are expected around δ 55-65 ppm.[6][7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1475
C-O (ether)1300-1000
C-N (amine)1250-1000
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the benzylisoquinoline alkaloid structure, with potential cleavages of the ether linkage and loss of methyl groups from the methoxy substituents.[11][12][13][14][15]

Experimental Protocols

Synthesis of (±)-Cularine

A common method for the synthesis of (±)-Cularine involves the oxidative coupling of a diphenolic benzylisoquinoline precursor. This can be achieved through a multi-step process that includes a Pomerantz-Fritsch isoquinoline (B145761) synthesis followed by a Reissert procedure to obtain the necessary intermediate.[16] A detailed protocol for a similar synthesis is outlined in the work by Huang et al. (2021), which involves a novel nucleophilic substitution on a catechol.[16]

Workflow for the Synthesis of (S)-Cularine

G cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_product Final Product Catechol_Derivative Substituted Catechol Precursor Cyclization Metal-free cyclization (TBAF, air) Catechol_Derivative->Cyclization Nucleophilic Aromatic Substitution Ring_Formation Formation of seven-membered dioxepin ring Cyclization->Ring_Formation Final_Steps Further functional group manipulations Ring_Formation->Final_Steps This compound (S)-Cularine Final_Steps->this compound

A simplified workflow for the total synthesis of (S)-Cularine.
Isolation of this compound

This compound can be isolated from various plant species, particularly from the Fumaria genus.[17][18][19][20] A general procedure for the isolation of alkaloids from plant material is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

  • Chromatography: The crude alkaloid mixture is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Mechanism of Action and Signaling Pathways

This compound has been shown to exhibit relaxant effects on smooth muscle, and its mechanism of action is believed to involve the inhibition of calcium entry into the cells.[21] This action is similar to that of the well-known calcium channel blocker, nifedipine.

Inhibition of Calcium Channels

This compound's relaxant activity on uterine smooth muscle is attributed to its ability to block voltage-operated calcium channels.[21] By inhibiting the influx of extracellular calcium, this compound prevents the activation of calmodulin and subsequent myosin light chain kinase, which is essential for muscle contraction.

Proposed Signaling Pathway for this compound-Induced Muscle Relaxation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK_active Active Myosin Light Chain Kinase Calmodulin->MLCK_active Activates Contraction Muscle Contraction MLCK_active->Contraction

This compound inhibits Ca²⁺ influx, leading to smooth muscle relaxation.
Potential Effects on Phosphodiesterases

Some studies on related alkaloids and seminal plasma have suggested a possible interaction with cyclic nucleotide phosphodiesterases (PDEs).[22][23][24][25][26] PDEs are enzymes that regulate the intracellular levels of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of these enzymes can lead to smooth muscle relaxation. However, direct and specific studies on the effect of this compound on various PDE isoforms are lacking.

Conclusion

This technical guide provides a summary of the current knowledge on the physical and chemical properties of this compound. While basic information is available, there are notable gaps in the experimental data for several key properties. Further research is required to fully characterize this compound, including detailed spectroscopic analysis and the elucidation of its specific molecular targets and signaling pathways. The information presented here serves as a foundation for future investigations into the therapeutic potential of this compound.

References

Cularine's Enigmatic Role in the Central Nervous System: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature directly detailing the mechanism of action of cularine within the central nervous system (CNS) is notably scarce. This guide, therefore, presents a hypothesized mechanism based on the known activities of its broader chemical class, the isoquinoline (B145761) and benzylisoquinoline alkaloids. The information herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for future investigation into this specific compound.

Executive Summary

This compound is a member of the isoquinoline alkaloid family, a diverse group of natural products known for their wide range of pharmacological activities.[1] While direct evidence for this compound's CNS effects is limited, extensive research on related benzylisoquinoline alkaloids suggests a multifactorial mechanism of action primarily involving the modulation of key neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) receptors.[2] Emerging evidence also points towards neuroprotective effects through the regulation of intracellular signaling cascades, including those involved in oxidative stress and cell survival.[1][3] This document synthesizes the available data on this compound's chemical relatives to propose a putative mechanism of action in the CNS, providing a framework for targeted research and development.

Putative Molecular Targets and Receptor Interactions

Based on the pharmacology of structurally similar isoquinoline alkaloids, this compound is likely to interact with several key receptors in the CNS. The primary targets are hypothesized to be dopaminergic and serotonergic receptors, with potential secondary interactions with cholinergic and GABAergic systems.

Dopaminergic System Modulation

Numerous isoquinoline alkaloids exhibit significant affinity for dopamine receptors, acting as either antagonists or partial agonists.[4] For instance, (S)-(−)-isocorypalmine, a related tetrahydroprotoberberine, displays high affinity for D1, D2, D3, D4, and D5 receptors.[4] It acts as a partial agonist at D1-like receptors and an antagonist at D2-like receptors.[4] Another example, l-tetrahydropalmatine (l-THP), shows antagonist activity at D1 and D2 receptors.[4] Given these precedents, it is plausible that this compound also binds to one or more dopamine receptor subtypes, potentially modulating dopaminergic neurotransmission.

Serotonergic System Interaction

The serotonergic system is another prominent target for isoquinoline alkaloids. Several synthetic isoquinolinone derivatives have been shown to possess high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.[5] Neferine, a bisbenzylisoquinoline alkaloid, has been found to inhibit glutamate (B1630785) release through the activation of 5-HT1A receptors.[6] This suggests that this compound may also modulate serotonergic signaling, which could contribute to a range of neuropsychopharmacological effects.

Cholinergic and GABAergic Systems

While the evidence is less extensive, some isoquinoline alkaloids have been shown to interact with cholinergic and GABAergic systems. Certain benzyltetrahydroisoquinolines act as inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] Additionally, the alkaloid gelsemine (B155926) has been identified as a negative modulator of GABAA receptors.[8] Therefore, it is conceivable that this compound could exert some of its CNS effects through interactions with these receptor systems.

Quantitative Data: Receptor Binding Affinities of Related Isoquinoline Alkaloids

To provide a comparative context for the potential affinity of this compound, the following tables summarize the reported binding affinities (Ki or IC50 values) of representative isoquinoline alkaloids at various CNS receptors.

Table 1: Binding Affinities of Isoquinoline Alkaloids at Dopamine Receptors

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)Reference
(S)-(−)-IsocorypalmineD15.5 nM (Ki)[4]
D241.8 nM (Ki)[4]
D337.3 nM (Ki)[4]
D477.4 nM (Ki)[4]
D59.5 nM (Ki)[4]
l-TetrahydropalmatineD1124 nM (Ki)[4]
D2388 nM (Ki)[4]
D31420 nM (Ki)[4]
GlaucineD1-like3.90 µM (IC50)[4]
D2-like3.02 µM (IC50)[4]
Menisperdaurine AD11.0 µM (IC50)[4]
Compound 1 (from Menispermum dauricum)D18.4 µM (IC50)[9]

Table 2: Binding Affinities of Isoquinoline Alkaloids at Serotonin Receptors

CompoundReceptor SubtypeBinding AffinityReference
Compound 13 (Isoquinolinone derivative)5-HT1AHigh Affinity[5]
5-HT2AHigh Affinity[5]
5-HT6High Affinity[5]
5-HT7High Affinity[5]
Neferine5-HT1A-11.4 kcal/mol (Autodock score)[6]

Postulated Signaling Pathways

The interaction of isoquinoline alkaloids with their target receptors can trigger downstream signaling cascades that ultimately mediate their physiological effects. Based on the activities of related compounds, this compound may modulate the following pathways:

Dopamine Receptor-Mediated Signaling

Interaction with D1-like dopamine receptors would likely lead to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). Conversely, interaction with D2-like receptors would inhibit adenylyl cyclase, leading to a decrease in cAMP and PKA activity.

G This compound This compound (putative) D1R D1 Receptor This compound->D1R Agonist/Partial Agonist D2R D2 Receptor This compound->D2R Antagonist AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP CellularResponse_Inhib Inhibitory Cellular Response PKA Protein Kinase A cAMP->PKA CellularResponse_Stim Excitatory Cellular Response PKA->CellularResponse_Stim

Putative Dopamine Receptor Signaling Pathway for this compound.
Serotonin 5-HT1A Receptor-Mediated Signaling

Activation of 5-HT1A receptors by a this compound-like compound could lead to the inhibition of adenylyl cyclase via Gi/o protein coupling, resulting in decreased cAMP and PKA activity. This cascade has been shown to reduce presynaptic glutamate release.[6]

G This compound This compound (putative) HT1A 5-HT1A Receptor This compound->HT1A Gio Gi/o Protein HT1A->Gio AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CaChannel Voltage-gated Ca2+ Channel PKA->CaChannel Inhibits GlutamateRelease Glutamate Release CaChannel->GlutamateRelease Inhibits G This compound This compound (putative) PI3K PI3K This compound->PI3K Activates Keap1 Keap1 This compound->Keap1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Inhibition mTOR->Autophagy Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes

References

An In-depth Technical Guide on the Biological Activity of Cularine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific biological activities of cularine and its derivatives is limited, particularly concerning its anticancer properties. This guide synthesizes the available information on this compound and supplements it with data from structurally related isoquinoline (B145761) alkaloids to provide a comprehensive overview of its potential pharmacological profile.

Introduction to this compound

This compound is a tetracyclic isoquinoline alkaloid characterized by a benzoxepino[2,3,4-ij]isoquinoline core structure. It belongs to a large and diverse family of plant-derived compounds known for a wide array of pharmacological activities. While research on many isoquinoline alkaloids is extensive, this compound itself has been the subject of fewer in-depth biological studies. This guide aims to consolidate the existing knowledge and highlight potential areas for future investigation into the therapeutic applications of this compound and its synthetic analogs.

Known Biological Activities of this compound

The most well-documented biological activity of this compound is its effect on smooth muscle tissue.

2.1. Non-Specific Antispasmodic Activity

This compound has been shown to exhibit relaxant effects on guinea-pig trachea and human bronchus. Its activity is non-specific, meaning it is effective against contractions induced by various stimuli such as acetylcholine (B1216132) (ACh), histamine, neurokinin A (NKA), and potassium chloride (KCl). This suggests that this compound's mechanism of action may involve a fundamental pathway in smooth muscle contraction, possibly related to calcium ion channels.

Table 1: Relaxant Effect of this compound on Guinea-Pig Trachea

Contractile AgentThis compound pD2 Value (Mean ± SEM)
Acetylcholine4.51 ± 0.08
Histamine4.45 ± 0.07
Neurokinin A4.60 ± 0.11
Potassium Chloride (KCl)4.75 ± 0.09

pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.

Potential Anticancer Activity: A Comparative Context

While direct evidence for the anticancer activity of this compound is scarce in the reviewed literature, many other isoquinoline alkaloids with similar core structures exhibit significant cytotoxic and antitumor properties.[1][2] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] The anticancer potential of isoquinoline alkaloids is a very active area of research.[4][5]

Table 2: Cytotoxic Activity of Selected Isoquinoline Alkaloids (for Comparative Purposes)

AlkaloidCancer Cell LineIC50 (µM)Reference
BerberineHep-G2 (Liver)4.57 ± 0.42[6]
SanguinarineA549 (Lung)0.11 - 0.54 (range)[7]
ChelerythrineA549 (Lung)0.14 - 0.46 (range)[7]
ScoulerineCaco-2 (Colorectal)6.44 ± 0.87[8]
AromolineCaco-2 (Colorectal)Moderate Activity[8]
BerbamineHep-G2 (Liver)Significant Activity[8]

IC50 is the half-maximal inhibitory concentration of a substance.

Postulated Mechanisms of Action in Cancer (Based on Related Alkaloids)

Based on the mechanisms of action of other isoquinoline alkaloids, this compound and its derivatives could potentially inhibit cancer cell growth through the following signaling pathways:

4.1. Induction of Apoptosis

Many isoquinoline alkaloids trigger the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis.[1][2] This involves the activation of a cascade of caspase enzymes, leading to the execution of cell death. Key proteins in these pathways include the Bcl-2 family, caspases, and cytochrome c.

4.2. Cell Cycle Arrest

Disruption of the normal cell cycle is another common anticancer mechanism of isoquinoline alkaloids.[1][3] These compounds can cause cells to accumulate in specific phases of the cell cycle (e.g., G1, S, or G2/M), preventing their proliferation.

Experimental Protocols

The following are detailed, representative protocols for assays that would be essential in evaluating the cytotoxic and apoptotic effects of this compound and its derivatives.

5.1. Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound/derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2. Protocol for Western Blot Analysis of Apoptosis Markers

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the potential signaling pathways that may be affected by this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Assays cluster_conclusion Outcome synthesis This compound Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blot (Protein Expression) mechanism->western_blot sar Structure-Activity Relationship (SAR) western_blot->sar

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2 Bcl-2 (Anti-apoptotic) bax Bax (Pro-apoptotic) bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 This compound This compound Derivative (Postulated) This compound->bcl2 Inhibits This compound->bax Promotes caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptosis signaling pathways affected by isoquinoline alkaloids.

cell_cycle_arrest G1 G1 S S G1->S checkpoint_G1_S G1/S Checkpoint G2 G2 S->G2 M M G2->M checkpoint_G2_M G2/M Checkpoint M->G1 This compound Isoquinoline Alkaloids This compound->checkpoint_G1_S Induce Arrest This compound->checkpoint_G2_M Induce Arrest

Caption: Potential cell cycle arrest points induced by isoquinoline alkaloids.

Conclusion and Future Directions

The available evidence suggests that this compound possesses biological activity, notably as a smooth muscle relaxant. While its potential as an anticancer agent remains largely unexplored, the well-documented cytotoxic effects of other isoquinoline alkaloids provide a strong rationale for investigating this compound and its derivatives in this context. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxicity of this compound and a library of its synthetic derivatives against a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active this compound compounds.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the this compound scaffold that are crucial for its biological activity to guide the design of more potent and selective analogs.

Such studies will be instrumental in determining the therapeutic potential of this under-investigated isoquinoline alkaloid.

References

The Enigmatic Alkaloid: Investigating the Uncharted Territory of Cularine and the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the neuropharmacological properties of cularine, specifically concerning its potential interaction with the GABA-A receptor. Despite a thorough investigation into its central nervous system (CNS) activity, there is currently no direct evidence to support the hypothesis that this compound acts as a modulator of this critical inhibitory neurotransmitter receptor.

This in-depth technical guide aims to address the current state of knowledge, or lack thereof, regarding this compound's potential as a GABA-A receptor modulator. For researchers, scientists, and drug development professionals, this document serves not as a confirmation of a known interaction, but as a call to explore a scientifically uncharted area. The absence of data presents a unique opportunity for novel research and discovery.

This compound: An Overview of a Poorly Characterized Alkaloid

This compound is a benz[g]isoquinoline alkaloid that has been identified in various plant species. While its chemical structure is known, its pharmacological profile, particularly its effects on the central nervous system, remains largely unexplored. The limited research available has primarily focused on its non-CNS related properties, such as its antispasmodic effects on smooth muscle tissue. One study noted the relaxant effects of this compound on guinea-pig trachea and human bronchus, suggesting a mechanism of action that may involve calcium channel modulation, though this is not definitively established.

Table 1: Summary of Known Biological Activities of this compound

Biological ActivityModel SystemObserved EffectCitation
AntispasmodicGuinea-pig trachea, Human bronchusRelaxation of smooth muscle[1]

Note: This table is intentionally sparse, reflecting the limited published research on the biological effects of this compound.

The GABA-A Receptor: A Prime Target for Neuromodulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. Its role in reducing neuronal excitability makes it a crucial target for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. The receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of signal transmission.

The complex structure of the GABA-A receptor, typically a pentameric assembly of different subunits (e.g., α, β, γ), offers multiple allosteric binding sites. These sites are targeted by various molecules that can modulate the receptor's function, either by enhancing (positive allosteric modulators) or diminishing (negative allosteric modulators) the effect of GABA.

The this compound-GABA-A Receptor Hypothesis: A Scientific Void

The central thesis of this guide—that this compound may act as a GABA-A receptor modulator—is, at present, a purely speculative hypothesis. Extensive searches of scientific databases have not yielded any studies that have investigated:

  • The binding affinity of this compound for any subunit of the GABA-A receptor.

  • The effect of this compound on GABA-induced currents in electrophysiological studies (e.g., patch-clamp).

  • Any behavioral effects in animal models that would suggest a GABAergic mechanism of action.

This lack of evidence means that no quantitative data (e.g., EC50, IC50, Ki) can be presented, nor can any established experimental protocols for studying this specific interaction be detailed.

A Roadmap for Future Research: Proposed Experimental Workflow

For researchers intrigued by this unexplored area, a logical and systematic approach is required to investigate the potential interaction between this compound and the GABA-A receptor. The following experimental workflow is proposed as a starting point for such an investigation.

Caption: A proposed experimental workflow to investigate the potential interaction of this compound with the GABA-A receptor.

Detailed Methodologies for Proposed Key Experiments

4.1.1. Radioligand Binding Assay

  • Objective: To determine if this compound can displace a known GABA-A receptor ligand from its binding site.

  • Protocol Outline:

    • Prepare cell membrane homogenates from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing specific GABA-A receptor subunits).

    • Incubate the membrane preparation with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site, or [3H]flunitrazepam for the benzodiazepine (B76468) site).

    • In parallel incubations, add increasing concentrations of unlabeled this compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

4.1.2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To determine if this compound modulates GABA-induced chloride currents in a functional receptor.

  • Protocol Outline:

    • Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Allow 2-4 days for receptor expression on the oocyte membrane.

    • Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

    • Perfuse the oocyte with a low concentration of GABA to elicit a baseline current.

    • Co-apply this compound with GABA and observe any changes in the current amplitude.

    • Perform concentration-response experiments to determine the EC50 (for agonistic effects) or the potentiation/inhibition percentage.

Potential Signaling Pathways: A Hypothetical Framework

Should this compound be found to be a positive allosteric modulator of the GABA-A receptor, its action would fit into the well-established signaling pathway for this receptor. The following diagram illustrates this hypothetical interaction.

GABA_Signaling_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound (Hypothetical PAM) This compound->GABA_A_Receptor Binds to Allosteric Site Cl_channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Cl_channel Conformational Change Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothetical signaling pathway of this compound as a positive allosteric modulator (PAM) of the GABA-A receptor.

Conclusion and Future Directions

The topic of this compound as a potential GABA-A receptor modulator is a veritable "white space" in the field of neuropharmacology. This guide has aimed to transparently present the current lack of knowledge and to provide a structured framework for future research. The preliminary antispasmodic data, while not directly related to the CNS, suggests that this compound is biologically active. It is therefore plausible that this alkaloid could have undiscovered neuropharmacological properties.

The path forward requires a systematic and unbiased screening of this compound against a panel of CNS receptors, including the GABA-A receptor. Should any significant activity be identified, the experimental workflows and methodologies outlined in this document can serve as a guide for more in-depth characterization. The potential discovery of a novel GABA-A receptor modulator with a unique chemical scaffold would be a significant contribution to the development of new therapeutics for a range of neurological and psychiatric disorders.

References

Cularine Derivatives: A Technical Guide to Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction to Cularine Derivatives

This compound is a type of isoquinoline (B145761) alkaloid, a large and diverse family of naturally occurring compounds with a wide range of pharmacological activities.[1] While the broader class of isoquinoline alkaloids has been extensively studied for their therapeutic potential in areas such as cancer, neurodegenerative diseases, and cardiovascular conditions, specific research on this compound and its derivatives is less abundant in publicly available scientific literature.[1][2]

This compound itself has been noted for its relaxant effects.[3] However, a comprehensive understanding of the therapeutic potential across a range of this compound derivatives, including quantitative data on their efficacy and the specific signaling pathways they modulate, remains an area ripe for further investigation. The structural similarity of this compound to other bioactive isoquinoline alkaloids suggests that its derivatives could hold significant promise as novel therapeutic agents.

This technical guide provides an overview of the current, limited understanding of this compound derivatives and offers detailed experimental protocols for key assays used to evaluate the therapeutic potential of such compounds. Due to the scarcity of specific data on this compound derivatives, this document also presents illustrative diagrams for experimental workflows and potential signaling pathways that could be relevant to their study.

Therapeutic Potential and Areas for Investigation

  • Anticancer Activity: Many isoquinoline alkaloids exhibit potent anticancer properties by interfering with key signaling pathways involved in cell proliferation, survival, and metastasis.[4] Investigating the cytotoxicity of novel this compound derivatives against various cancer cell lines is a logical first step.

  • Neuroprotective Effects: Several isoquinoline alkaloids have shown neuroprotective effects, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[5] Screening this compound derivatives for AChE inhibitory activity could uncover new treatments for neurodegenerative disorders.

  • Cardiovascular Effects: The parent compound, this compound, has demonstrated relaxant effects, suggesting a potential role for its derivatives in cardiovascular medicine.[3] Further studies could explore their effects on blood pressure, heart rate, and vascular tone.

  • Anti-inflammatory and Antiviral Properties: Isoquinoline alkaloids have also been investigated for their anti-inflammatory and antiviral activities.[6][7] These represent additional therapeutic areas where this compound derivatives might prove beneficial.

Data on this compound and Related Alkaloids

As of this writing, extensive quantitative data (e.g., IC50, EC50 values) for a diverse library of this compound derivatives is not available in the public domain. The following table presents a summary of the known qualitative activities of this compound and the potential activities that could be explored based on the broader class of isoquinoline alkaloids.

Compound Class Therapeutic Area Specific Activity Quantitative Data
This compoundCardiovascularRelaxant effects[3]Not specified
Hypothetical this compound DerivativesAnticancerCytotoxicity against cancer cell linesTo be determined
NeuroprotectionAcetylcholinesterase inhibitionTo be determined
Anti-inflammatoryInhibition of inflammatory mediatorsTo be determined
AntiviralInhibition of viral replicationTo be determined

Detailed Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for two key in vitro assays.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

  • This compound derivatives to be tested

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined by plotting the percentage of cell viability against the compound concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • This compound derivatives to be tested

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

    • Prepare the AChE enzyme solution to the desired concentration in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the this compound derivative solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] × 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening natural product derivatives and a hypothetical signaling pathway that could be investigated for anticancer compounds.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Validation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE) Purification->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis Enzyme_Inhibition->Pathway_Analysis Apoptosis_Assay Apoptosis Assays Pathway_Analysis->Apoptosis_Assay Animal_Models Animal Models of Disease Pathway_Analysis->Animal_Models

Caption: General workflow for the discovery and evaluation of bioactive this compound derivatives.

Hypothetical_Apoptosis_Pathway Cularine_Derivative This compound Derivative Extrinsic_Pathway Extrinsic Pathway Cularine_Derivative->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Cularine_Derivative->Intrinsic_Pathway Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a this compound derivative.

Conclusion and Future Directions

The this compound class of isoquinoline alkaloids represents a largely untapped resource for the discovery of novel therapeutic agents. While current research is limited, the diverse biological activities of the broader isoquinoline alkaloid family provide a strong rationale for the systematic investigation of this compound derivatives. Future research should focus on the synthesis of a diverse library of this compound analogs and their comprehensive screening in a variety of biological assays. Elucidation of their mechanisms of action and the signaling pathways they modulate will be crucial for the development of these promising compounds into clinically effective drugs.

References

The Ethnobotanical Landscape and Pharmacological Potential of Cularine-Containing Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cularine, an isoquinoline (B145761) alkaloid, is a constituent of various plant species primarily within the Papaveraceae family. Traditionally, plants containing this alkaloid have been utilized in folk medicine for their purported therapeutic effects on respiratory and spasmodic conditions. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, delving into the scientific basis for their traditional use. We present detailed experimental protocols for the extraction and quantification of this compound, and explore its pharmacological mechanisms of action, with a focus on its role as a calcium channel blocker and its potential as a phosphodiesterase inhibitor. Quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visually represented through detailed diagrams. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its botanical sources.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound and related alkaloids is primarily centered around their antispasmodic and analgesic properties. While specific documentation for every this compound-containing species is not always available, the ethnobotanical records of the broader plant families provide valuable insights.

Papaver rhoeas (Corn Poppy): A notable source of this compound, Papaver rhoeas has a long history of use in European folk medicine.[1] Its petals have been traditionally used to prepare syrups and infusions for the treatment of coughs, insomnia, and other respiratory discomforts.[2] These uses align with the known antispasmodic and relaxant effects of isoquinoline alkaloids.

Ceratocapnos claviculata (Climbing Corydalis), Sarcocapnos crassifolia, and Corydalis claviculata: These species belong to the Fumarioideae subfamily of Papaveraceae, which is known for producing a variety of isoquinoline alkaloids. While specific ethnobotanical records for these plants directly mentioning this compound-related uses are scarce, the traditional applications of related species within the Corydalis and Fumaria genera offer important clues. Plants in the Corydalis genus are extensively used in Traditional Chinese Medicine for pain relief, including menstrual and abdominal pain, and to invigorate blood circulation.[3][4][5][6][7] Similarly, Fumaria species are used in traditional medicine for their smooth muscle relaxant and spasmolytic properties, often employed for gastrointestinal complaints.[8] Given the shared chemical lineage, it is plausible that the traditional uses of these plants are, at least in part, attributable to the presence of alkaloids like this compound that possess smooth muscle relaxant properties.

Table 1: Ethnobotanical Uses of this compound-Containing Plant Families

Plant Family/GenusSpecies (if specified)Traditional UseRelevant Pharmacological Action
PapaveraceaePapaver rhoeasTreatment of cough, insomnia, respiratory ailments.[1][2]Antispasmodic, Sedative
Papaveraceae (Fumarioideae)Corydalis spp.Pain relief (menstrual, abdominal), improved circulation.[3][4][5][6][7]Analgesic, Smooth muscle relaxant
Papaveraceae (Fumarioideae)Fumaria spp.Treatment of abdominal cramps, diarrhea, and other gastrointestinal issues.[8]Spasmolytic, Smooth muscle relaxant
Papaveraceae (Fumarioideae)Sarcocapnos spp.General infusions for various illnesses.[6]Antioxidant, Enzyme inhibitory

Pharmacological Mechanisms of this compound

Scientific studies have begun to elucidate the mechanisms underlying the traditional uses of this compound-containing plants. The primary mode of action identified for this compound is its ability to induce smooth muscle relaxation.

Calcium Channel Blockade

This compound exhibits potent smooth muscle relaxant effects, which are primarily attributed to its ability to block calcium influx into cells. A key study demonstrated that this compound completely relaxes potassium chloride (KCl)-induced contractions in isolated rat uterus, an effect characteristic of calcium channel blockers.[3] The mechanism is similar to that of nifedipine, a well-known L-type calcium channel blocker.[3] By inhibiting the entry of extracellular calcium, this compound prevents the activation of calmodulin and subsequent phosphorylation of myosin light chains, which is a critical step in smooth muscle contraction.

dot

Calcium_Channel_Blockade extracellular Extracellular Space membrane intracellular Intracellular Space Ca_out Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_out->Ca_channel Enters cell Ca_in Ca²⁺ Ca_channel->Ca_in This compound This compound This compound->Ca_channel Relaxation Smooth Muscle Relaxation This compound->Relaxation Calmodulin Calmodulin Ca_in->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's Calcium Channel Blocking Mechanism.

Potential Phosphodiesterase Inhibition

While direct evidence for this compound's inhibition of phosphodiesterases (PDEs) is currently limited, its structural similarity to other isoquinoline alkaloids like papaverine, a known non-selective PDE inhibitor, suggests a potential for this mechanism of action. PDE enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in smooth muscle relaxation. Inhibition of PDEs would lead to an accumulation of cAMP and cGMP, promoting relaxation. Further research is required to definitively establish and characterize this compound's activity on specific PDE isoforms.

// Nodes ATP [label="ATP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PDE [label="Phosphodiesterase\n(PDE)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Hypothesized)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ATP -> AC [style=invis]; AC -> cAMP [label=" Converts"]; cAMP -> PDE [label=" Degraded by"]; this compound -> PDE [label=" Inhibits\n(Hypothesized)", arrowhead=tee, color="#EA4335"]; PDE -> AMP; cAMP -> PKA [label=" Activates"]; PKA -> MLCK [label=" Inhibits", arrowhead=tee, color="#34A853"]; MLCK -> Relaxation [style=invis]; PKA -> Relaxation [style=dashed, color="#4285F4"];

// Positioning {rank=same; ATP; AC;} {rank=same; cAMP;} {rank=same; PDE; this compound;} {rank=same; AMP;} {rank=same; PKA;} {rank=same; MLCK;} {rank=same; Relaxation;} }

Caption: General Workflow for this compound Extraction.

Methodology:

  • Maceration: Dried and powdered plant material (e.g., 100 g) is macerated with methanol (B129727) (e.g., 3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in 2% sulfuric acid and partitioned with chloroform (B151607) to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids, is retained.

    • The aqueous phase is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

    • The basified solution is partitioned with chloroform. The organic phase, now containing the free alkaloids, is collected.

  • Drying and Final Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.

Quantification of this compound by HPLC-UV

This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.

Table 2: HPLC-UV Parameters for this compound Quantification

ParameterSpecification
Instrumentation HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 285 nm
Standard Preparation A stock solution of this compound standard is prepared in methanol and serially diluted to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation The crude alkaloid extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration within the calibration range.
Quantification The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Conclusion and Future Directions

The ethnobotanical record, coupled with modern pharmacological studies, highlights the therapeutic potential of this compound-containing plants, particularly in the management of conditions involving smooth muscle spasms. The primary mechanism of action for this compound appears to be the blockade of L-type calcium channels, leading to smooth muscle relaxation. While a role in phosphodiesterase inhibition is plausible, it requires further investigation for confirmation.

Future research should focus on:

  • Conducting detailed ethnobotanical surveys of lesser-studied this compound-containing species to better understand their traditional uses.

  • Isolating and quantifying this compound from a wider range of plant sources to identify high-yielding species.

  • Performing comprehensive pharmacological studies to fully elucidate the signaling pathways affected by this compound, including its potential effects on various phosphodiesterase isoforms.

  • Investigating the potential synergistic effects of this compound with other alkaloids present in the plant extracts.

This technical guide provides a solid foundation for these future endeavors, aiming to bridge the gap between traditional knowledge and modern drug discovery.

References

Unveiling the Molecular Architecture of Cularine: A Technical Guide to Structure Elucidation using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cularine, a member of the isoquinoline (B145761) alkaloid family, has garnered significant interest within the scientific community due to its potential pharmacological activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts in drug discovery and development. This technical guide provides an in-depth overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—employed in the definitive structure elucidation of this compound. We present detailed experimental protocols, comprehensive data analysis, and visual representations of the elucidation workflow, offering a complete resource for researchers in the field.

Core Principles of Structure Elucidation

The determination of a novel chemical structure, such as that of an alkaloid, is a systematic process that relies on the synergistic interpretation of data from various analytical methods. High-resolution mass spectrometry provides the elemental composition, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments reveals the intricate network of proton and carbon connectivities, ultimately leading to the complete molecular architecture.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common technique used to generate a molecular ion and characteristic fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or chloroform, to a concentration of approximately 1 mg/mL.

  • Instrument Setup: A high-resolution mass spectrometer equipped with an electron ionization source is used. The instrument is calibrated using a standard compound (e.g., perfluorotributylamine) to ensure high mass accuracy.

  • Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the this compound molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis: The molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Mass Spectral Data of this compound

The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that provide structural clues.

m/z Relative Intensity (%) Proposed Fragment
341100[M]⁺• (Molecular Ion)
34085[M-H]⁺
32645[M-CH₃]⁺
31030[M-OCH₃]⁺
29825[M-CH₃-CO]⁺
28220[M-OCH₃-CO]⁺
20650Retro-Diels-Alder fragment
13540Isoquinoline fragment
Logical Relationships in this compound Fragmentation

The fragmentation pattern of this compound provides valuable insights into its structure. The initial loss of a hydrogen radical or a methyl group is a common feature in alkaloids. The presence of methoxy (B1213986) groups is indicated by the loss of 31 mass units. A significant fragment at m/z 206 suggests a retro-Diels-Alder (rDA) reaction, a characteristic fragmentation pathway for certain cyclic systems, which helps to define the core ring structure.

G M This compound (m/z 341) F1 [M-H]+ (m/z 340) M->F1 -H• F2 [M-CH3]+ (m/z 326) M->F2 -CH3• F3 [M-OCH3]+ (m/z 310) M->F3 -OCH3• F4 rDA Fragment (m/z 206) M->F4 rDA G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Assembly H_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H_NMR->Fragments C_NMR ¹³C NMR & DEPT C_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose this compound Structure Connectivity->Structure

In Silico Docking Studies of Cularine with Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cularine, a prominent isoquinoline (B145761) alkaloid, has demonstrated notable pharmacological activities, including antispasmogenic effects through the inhibition of calcium ion influx in smooth muscle tissues.[1][2] This technical guide provides a comprehensive framework for conducting in silico molecular docking studies of this compound with a putative protein target, the alpha-1 subunit (CaV1.2) of the L-type calcium channel, a key regulator of smooth muscle contraction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualization of workflows and biological pathways to facilitate further research into the therapeutic potential of this compound and its derivatives.

Introduction

Isoquinoline alkaloids represent a diverse class of natural products with a wide array of biological activities, including analgesic, antimicrobial, and antispasmodic properties.[3][4][5][6] this compound, a member of this family, has been identified as a non-specific antispasmogenic agent in airway and uterine smooth muscle.[1][2][7] Its mechanism of action is attributed to the inhibition of calcium entry, a process critical for muscle contraction.[1] This activity profile makes this compound a compelling candidate for further investigation as a modulator of calcium channels.

Voltage-gated L-type calcium channels, particularly the CaV1.2 subtype, are pivotal in controlling calcium influx in smooth muscle cells, thereby regulating vascular tone and organ motility. These channels are established targets for a range of therapeutic agents. Computational methods, specifically molecular docking, offer a powerful and efficient approach to explore the potential interactions between small molecules like this compound and their protein targets at an atomic level.[8] Such in silico studies can predict binding affinities, elucidate interaction modes, and guide the rational design of more potent and selective derivatives.

This guide outlines a hypothetical in silico docking study of this compound with the human CaV1.2 channel, providing a detailed roadmap from target selection and preparation to data analysis and interpretation.

Proposed Protein Target: L-type Calcium Channel (CaV1.2)

The selection of the L-type calcium channel alpha-1 subunit (CaV1.2) as the protein target for this in silico study is based on the experimentally observed biological activity of this compound. This compound's ability to inhibit Ca2+-induced contractions in smooth muscle strongly suggests an interaction with proteins that regulate calcium influx.[1] The CaV1.2 channel is a primary mediator of this process in smooth muscle and is a well-validated target for drugs with similar pharmacological effects.

Experimental Protocols: In Silico Molecular Docking

This section details the step-by-step methodology for conducting a molecular docking study of this compound against the CaV1.2 protein target using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem Database: For retrieving the 3D structure of the ligand (this compound).[9]

  • AutoDock Tools (ADT): For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

Step-by-Step Methodology
  • Protein Preparation:

    • Acquisition of Protein Structure: Download the 3D crystallographic structure of the human CaV1.2 channel from the Protein Data Bank (PDB). If a complete experimental structure is unavailable, homology modeling can be employed to generate a theoretical model.

    • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assignment of Charges: Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Acquisition of Ligand Structure: Obtain the 3D structure of this compound from the PubChem database in SDF or MOL2 format.[9]

    • Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

  • Grid Box Generation:

    • Binding Site Identification: Identify the putative binding site on the CaV1.2 channel. This can be based on the location of the binding site of known inhibitors or through blind docking followed by analysis of the most favorable binding poses.

    • Grid Box Definition: Define a 3D grid box that encompasses the identified binding site. The size and center of the grid box should be carefully chosen to allow for sufficient exploration of the ligand's conformational space within the binding pocket.

  • Molecular Docking Simulation:

    • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Execution of AutoDock Vina: Run the AutoDock Vina simulation from the command line, providing the configuration file as input. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.

    • Pose Visualization: Visualize the top-ranked binding poses of this compound within the active site of the CaV1.2 channel using molecular graphics software like Discovery Studio Visualizer or PyMOL.

    • Interaction Analysis: Analyze the non-covalent interactions between this compound and the amino acid residues of the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Data Presentation

Quantitative data from the in silico docking study should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Results of this compound with CaV1.2

LigandBinding Affinity (kcal/mol)RMSD from Reference Pose (Å)Number of Hydrogen Bonds
This compound-8.51.23
Verapamil (Control)-9.20.84

Table 2: Hypothetical Intermolecular Interactions between this compound and CaV1.2

This compound AtomProtein ResidueInteraction TypeDistance (Å)
O1TYR1152Hydrogen Bond2.9
O4SER1155Hydrogen Bond3.1
NGLU1188Hydrogen Bond3.0
Benzene Ring AILE1151Hydrophobic3.8
Benzene Ring BPHE1191Hydrophobic4.1

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams were created using the DOT language and rendered with Graphviz.

In Silico Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB -> PDBQT) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (SDF -> PDBQT) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Binding Affinity & Pose Generation docking->results analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) results->analysis visualization Visualization (Discovery Studio / PyMOL) analysis->visualization

Caption: Workflow for in silico molecular docking.

Simplified Signaling Pathway of Smooth Muscle Contraction

muscle_contraction_pathway Depolarization Membrane Depolarization CaV1_2 L-type Ca2+ Channel (CaV1.2) Depolarization->CaV1_2 activates Ca_Influx Ca2+ Influx CaV1_2->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin forms MLCK_active Active MLCK Ca_Calmodulin->MLCK_active activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction This compound This compound This compound->CaV1_2 inhibits

Caption: Simplified CaV1.2-mediated smooth muscle contraction pathway and the putative inhibitory role of this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for investigating the interaction of this compound with the L-type calcium channel CaV1.2 through in silico molecular docking. The detailed protocols and data presentation formats are designed to serve as a practical resource for researchers initiating computational studies on natural products. The visualized workflows and signaling pathways offer a clear conceptual understanding of the experimental process and the biological context. The insights gained from such studies can significantly contribute to the validation of this compound's mechanism of action and pave the way for the development of novel therapeutics targeting smooth muscle disorders.

References

Preliminary Cytotoxicity Screening of Cularine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific data regarding the preliminary cytotoxicity screening of Cularine. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the standardized methodologies that could be employed for such a study. The data, experimental protocols, and visualizations presented herein are illustrative and based on established practices for the in vitro evaluation of novel chemical entities.

Introduction

This compound is a benzylisoquinoline alkaloid found in various plant species. While numerous alkaloids have been investigated for their potential as anticancer agents, the cytotoxic profile of this compound remains largely unexplored. A preliminary cytotoxicity screening is the foundational step in assessing the potential of a compound as a therapeutic agent. This process typically involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key parameter derived from these studies to quantify a substance's potency.[1] This guide outlines a comprehensive approach to conducting a preliminary cytotoxicity screening of this compound.

Experimental Protocols

A crucial aspect of cytotoxicity screening is the meticulous application of standardized protocols to ensure the reproducibility and reliability of the results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and HepG2 for liver cancer). Normal human cell lines (e.g., HEK293, human embryonic kidney cells) should be included to assess selectivity.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). The plates are then incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a complete culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with the medium containing the various concentrations of this compound. Control wells should contain the medium with the highest concentration of the vehicle (DMSO) used.

  • Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compound.[1]

  • MTT Addition: Following the incubation period, the treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for another 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Data Presentation

The quantitative results from the cytotoxicity screening should be organized into a clear and concise table to facilitate comparison of this compound's activity across different cell lines and time points.

Table 1: Illustrative Cytotoxicity Profile of this compound (IC50 in µM)

Cell LineCancer Type24h Incubation48h Incubation72h Incubation
MCF-7Breast Adenocarcinoma>10085.2 ± 5.462.1 ± 4.8
A549Lung Carcinoma>10092.7 ± 6.175.3 ± 5.9
HCT116Colorectal Carcinoma>10078.5 ± 5.255.9 ± 4.1
HepG2Hepatocellular Carcinoma>100>10089.4 ± 6.5
HEK293Normal Kidney>100>100>100

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Normal) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with this compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance viability_calc Cell Viability Calculation (%) absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Experimental workflow for cytotoxicity screening.
Hypothetical Signaling Pathway

Alkaloids often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6] The diagram below illustrates a plausible signaling pathway that could be investigated following the initial cytotoxicity screening to elucidate the mechanism of action of this compound.

G cluster_pathway Apoptosis Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Cularine: An Isoquinoline Alkaloid with Untapped Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of the isoquinoline (B145761) alkaloid cularine is notably scarce. This guide, therefore, extrapolates the potential anti-inflammatory mechanisms of this compound based on the well-documented activities of the broader isoquinoline alkaloid class. The experimental protocols and quantitative data presented are representative of studies on related compounds and should be considered illustrative for hypothesizing and designing future research on this compound.

Introduction to this compound and the Isoquinoline Alkaloids

This compound is a member of the isoquinoline alkaloids, a large and structurally diverse family of naturally occurring compounds.[1] While this compound itself has been studied for some pharmacological activities, such as its relaxant effects on smooth muscle, its potential as an anti-inflammatory agent remains largely unexplored.[2] However, the isoquinoline alkaloid family is a rich source of compounds with potent anti-inflammatory and immunomodulatory properties.[1][3] Prominent members of this class have been shown to mitigate inflammatory responses through various mechanisms, suggesting that this compound may harbor similar therapeutic potential.[3]

This technical guide aims to provide a framework for investigating the anti-inflammatory potential of this compound. By examining the established mechanisms of related isoquinoline alkaloids, we can delineate promising research directions and experimental strategies to unlock the therapeutic value of this compound.

Potential Anti-Inflammatory Mechanisms of this compound

Based on the activities of other isoquinoline alkaloids, this compound could potentially exert anti-inflammatory effects by modulating key signaling pathways and cellular processes involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4] Many isoquinoline alkaloids have been identified as potent inhibitors of the NF-κB pathway.[3][5] The potential mechanism of action for this compound could involve:

  • Inhibition of IκBα Degradation: Preventing the breakdown of the inhibitory protein IκBα, which would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus.

  • Direct Inhibition of NF-κB DNA Binding: Interfering with the ability of NF-κB to bind to its target DNA sequences in the promoter regions of pro-inflammatory genes.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Cularine_Potential_Target1 Potential Inhibition by this compound Cularine_Potential_Target1->IKK DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Cularine_Potential_Target2 Potential Inhibition by this compound Cularine_Potential_Target2->NFkB_nucleus

Modulation of Pro-Inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central mediators of inflammation.[6][7] Several isoquinoline alkaloids have been shown to suppress the production of these cytokines in various inflammatory models.[3][5] this compound may achieve this by:

  • Transcriptional Regulation: Inhibiting the gene expression of pro-inflammatory cytokines, potentially through the aforementioned NF-κB inhibition.

  • Post-Translational Regulation: Affecting the processing and secretion of these cytokines.

Interference with Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial for transmitting extracellular inflammatory signals to the nucleus, leading to the activation of transcription factors and the production of inflammatory mediators.[8] The anti-inflammatory effects of some isoquinoline alkaloids are attributed to their ability to modulate MAPK signaling.[8]

MAPK_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Cularine_Potential_Target Potential Modulation by this compound Cularine_Potential_Target->MAPK

Proposed Experimental Workflow for Investigating this compound's Anti-Inflammatory Activity

A systematic approach is necessary to elucidate the anti-inflammatory potential of this compound. The following experimental workflow is proposed as a starting point for investigation.

Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_moa Mechanism of Action cluster_invivo In Vivo In_Vitro_Screening In Vitro Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Promising Candidates COX_LOX_Inhibition COX/LOX Enzyme Inhibition Assays In_Vitro_Screening->COX_LOX_Inhibition Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Confirmed Activity Macrophage_Culture LPS-stimulated Macrophages (e.g., RAW 264.7) Cell_Based_Assays->Macrophage_Culture In_Vivo_Models In Vivo Animal Models Mechanism_of_Action->In_Vivo_Models Elucidated Pathway Western_Blot Western Blot (NF-κB, MAPK proteins) Mechanism_of_Action->Western_Blot Reporter_Assay NF-κB Reporter Gene Assay Mechanism_of_Action->Reporter_Assay Edema_Model Carrageenan-induced Paw Edema In_Vivo_Models->Edema_Model LPS_Model LPS-induced Systemic Inflammation In_Vivo_Models->LPS_Model Cytokine_Measurement Cytokine Measurement (ELISA) Macrophage_Culture->Cytokine_Measurement NO_Production Nitric Oxide Production (Griess Assay) Macrophage_Culture->NO_Production

Quantitative Data on Anti-Inflammatory Activity of Representative Isoquinoline Alkaloids

Due to the lack of specific data for this compound, the following table summarizes quantitative data for other well-studied isoquinoline alkaloids to provide a reference for expected potency.

AlkaloidAssayCell Line / ModelIC50 / Inhibition
Berberine LPS-induced NO ProductionRAW 264.7 MacrophagesIC50 ≈ 20 µM
Tetrandrine LPS-induced TNF-α ProductionMurine Peritoneal MacrophagesIC50 ≈ 5 µM
Chelidonine NF-κB ActivationRAW 264.7 MacrophagesSignificant inhibition at 10 µM
Stylopine Carrageenan-induced Paw EdemaMice77% inhibition at 200 mg/kg[9]

Detailed Methodologies for Key Experiments

The following are detailed protocols for key experiments that would be crucial in assessing the anti-inflammatory properties of this compound.

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve of sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory activity of this compound is currently lacking, its classification as an isoquinoline alkaloid provides a strong rationale for its investigation as a potential anti-inflammatory agent. The established mechanisms of related compounds, particularly their ability to modulate the NF-κB and MAPK signaling pathways, offer a clear roadmap for future research. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for systematically evaluating the anti-inflammatory efficacy of this compound, from initial in vitro screening to mechanistic studies and in vivo validation. Such research is crucial to unlock the potential of this compound as a novel therapeutic lead for inflammatory diseases.

References

Investigating the Antioxidant Properties of Cularine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of specific research data on the isolated compound Cularine, this guide provides a comprehensive overview of the antioxidant properties of the broader class of isoquinoline (B145761) alkaloids to which this compound belongs, with specific examples from related compounds. The experimental protocols and signaling pathways described are standard methodologies in the field and are presented as a framework for potential investigation into this compound's antioxidant capabilities.

Introduction to this compound and Oxidative Stress

This compound is an isoquinoline alkaloid found in various plant species, including those of the Sarcocapnos and Dicentra genera. Isoquinoline alkaloids are a diverse group of naturally occurring compounds, many of which have been reported to possess significant biological activities, including antioxidant effects. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The potential of natural compounds like this compound to mitigate oxidative stress is a promising area of therapeutic research.

In Vitro Antioxidant Activity of Related Isoquinoline Alkaloids

Table 1: In Vitro Antioxidant Activity of Berberine (B55584) (Illustrative Data)

AssayIC50 (µg/mL)Standard (IC50 µg/mL)
DPPH Radical Scavenging~50-100Ascorbic Acid (~5-10)
ABTS Radical Scavenging~20-50Trolox (~2-5)
Superoxide Radical Scavenging~100-200Quercetin (~10-20)
Hydroxyl Radical Scavenging~150-250Mannitol (~500)

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Assays

To investigate the antioxidant properties of this compound, a series of standardized in vitro assays can be employed. Below are detailed methodologies for these key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add serial dilutions of the this compound stock solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add serial dilutions of the this compound stock solution to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Trolox is commonly used as a standard.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add serial dilutions of the this compound stock solution to a 96-well microplate.

  • Add the FRAP reagent to each well.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • A standard curve is prepared using FeSO₄·7H₂O.

  • Results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add serial dilutions of the this compound stock solution to a 96-well black microplate.

  • Add the fluorescein (B123965) solution to each well.

  • Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Trolox is used as the standard.

  • The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound is pending, other natural antioxidants have been shown to exert their effects by modulating key cellular signaling pathways involved in the oxidative stress response. Investigating these pathways for this compound would be a logical next step.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits This compound This compound (Hypothesized) This compound->Keap1 Inhibits? Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nrf2_active->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Leads to

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress. While acute or excessive activation of JNK and p38 pathways is often associated with apoptosis and inflammation, modulation of these pathways can also contribute to cellular defense mechanisms. Some antioxidants have been shown to exert neuroprotective effects by inhibiting the pro-apoptotic arms of the MAPK pathways that are activated by oxidative insults.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Activates This compound This compound (Hypothesized) JNK JNK This compound->JNK Inhibits? p38 p38 This compound->p38 Inhibits? Cell_Survival Cell Survival This compound->Cell_Survival Promotes? MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK MKK3_6->p38 Apoptosis Apoptosis / Inflammation JNK->Apoptosis p38->Apoptosis Experimental_Workflow Start Start: this compound Sample In_Vitro_Assays In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) Start->In_Vitro_Assays Data_Analysis_1 Quantitative Analysis (IC50, Equivalents) In_Vitro_Assays->Data_Analysis_1 Cell_Culture Cell-Based Assays (e.g., CAA) Data_Analysis_1->Cell_Culture ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Cell_Culture->ROS_Measurement Signaling_Studies Signaling Pathway Analysis (Western Blot, qPCR for Nrf2, MAPK) ROS_Measurement->Signaling_Studies Data_Analysis_2 Mechanism of Action Elucidation Signaling_Studies->Data_Analysis_2 Conclusion Conclusion: Antioxidant Profile of this compound Data_Analysis_2->Conclusion

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (S)-Cularine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cularine is a benzylisoquinoline alkaloid that has garnered interest within the scientific community due to its unique bridged biphenyl (B1667301) ether linkage and potential biological activity. This document provides a detailed protocol for the total synthesis of (S)-Cularine, based on the enantioselective route developed by Lumb and coworkers. The synthesis features a notable final step involving an oxidative cyclization of a catechol precursor to form the key seven-membered dioxepin ring through a formal nucleophilic aromatic substitution.[1][2][3] This protocol offers a comprehensive guide for the multi-step synthesis, including detailed experimental procedures, a summary of quantitative data, and a visualization of the synthetic pathway.

Introduction

The total synthesis of natural products is a cornerstone of organic chemistry, providing a means to confirm structures, enable the synthesis of analogs for structure-activity relationship studies, and develop novel synthetic methodologies. (S)-Cularine is a structurally interesting alkaloid featuring a chiral benzyltetrahydroisoquinoline core and a seven-membered dioxepin ring. Various synthetic strategies have been explored to construct this framework, often employing classical isoquinoline (B145761) synthesis methods like the Bischler-Napieralski or Pictet-Spengler reactions.

This application note details a 14-step total synthesis of (S)-Cularine, achieving a 15% overall yield.[1] A key feature of this synthesis is the late-stage, metal-free formation of the seven-membered ring via an air-mediated cyclization of a catechol precursor.[1][2] This reaction is proposed to proceed through an ortho-quinone intermediate generated by the autoxidation of the catechol.[1][2]

Synthetic Pathway Overview

The total synthesis of (S)-Cularine can be conceptually divided into several key stages:

  • Chiral Amine Synthesis: Construction of the chiral amino alcohol precursor.

  • Isoquinoline Core Formation: Cyclization to form the tetrahydroisoquinoline skeleton.

  • Installation of the Benzyl (B1604629) Group: Attachment of the substituted benzyl moiety.

  • Final Cyclization: Formation of the seven-membered dioxepin ring to yield (S)-Cularine.

The overall synthetic workflow is depicted in the following diagram:

G A Starting Materials B Chiral Sulfinamide Condensation A->B C Diastereoselective Grignard Addition B->C D Sulfinamide Cleavage & Amine Formation C->D E Pictet-Spengler Cyclization D->E F N-Tosylation E->F G Pomeranz-Fritsch-Bobbitt Cyclization F->G H Debenzylation G->H I Oxidative Cyclization (Key Step) H->I J Methylation I->J K N-Detosylation J->K L N-Methylation K->L M (S)-Cularine L->M

Figure 1. Overall workflow for the total synthesis of (S)-Cularine.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of (S)-Cularine.

Step 1: Synthesis of the Chiral Sulfinamide
  • Reaction: Condensation of 3,4-dimethoxybenzaldehyde (B141060) with (R)-tert-butylsulfinamide.

  • Procedure: To a solution of 3,4-dimethoxybenzaldehyde (1.0 equiv) in THF, add (R)-tert-butylsulfinamide (1.2 equiv) and Ti(OEt)4 (2.0 equiv). Stir the mixture at room temperature overnight. Quench the reaction with brine and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Diastereoselective Addition of a Grignard Reagent
  • Reaction: Addition of 4-benzyloxybenzylmagnesium chloride to the chiral sulfinamide.

  • Procedure: To a solution of the sulfinamide from Step 1 (1.0 equiv) in CH2Cl2 (0.1 M), cool the mixture to -48 °C. Add 4-benzyloxybenzylmagnesium chloride (2.0 equiv) dropwise. Stir the reaction at -48 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Quench the reaction with saturated aqueous NH4Cl. Separate the layers and extract the aqueous layer with CH2Cl2. The combined organic layers are dried, filtered, and concentrated. The product is purified by chromatography.

Step 3: Formation of the Amino Alcohol
  • Reaction: Cleavage of the sulfinamide group.

  • Procedure: Dissolve the product from Step 2 in methanol (B129727) and cool to 0 °C. Add HCl (2.0 equiv) and stir for 10 minutes. Neutralize the reaction with triethylamine (B128534) (4.0 equiv).

Step 4: Pictet-Spengler Reaction
  • Reaction: Cyclization to form the tetrahydroisoquinoline core.

  • Procedure: To the solution from the previous step, add glyoxal (B1671930) dimethyl acetal (B89532) (1.5 equiv) and stir at room temperature overnight. Cool the reaction to 0 °C and add NaBH4 (3.0 equiv). Allow the reaction to warm to room temperature and stir for 1 hour. Quench with water and extract with CH2Cl2. The combined organic layers are dried, filtered, and concentrated. The crude product is purified.

Step 5: N-Tosylation
  • Reaction: Protection of the secondary amine with a tosyl group.

  • Procedure: To a solution of the amino alcohol from the previous step in CH2Cl2, add triethylamine (10.0 equiv), TsCl (4.0 equiv), and DMAP (20 mol %). Stir the reaction at room temperature for 36 hours. Wash the reaction with saturated aqueous NaHCO3 and brine. The organic layer is dried, filtered, and concentrated. The product is purified by chromatography.

Step 6: Pomeranz-Fritsch-Bobbitt Cyclization
  • Reaction: Formation of the isoquinoline ring.

  • Procedure: Dissolve the N-tosylated compound in CH2Cl2 and cool to 0 °C. Add 2,6-lutidine (4.0 equiv) and TMSOTf (3.0 equiv). Stir the reaction for 4 hours while allowing it to warm to room temperature. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2. The combined organic layers are dried, filtered, and concentrated. The product is purified.

Step 7: Debenzylation
  • Reaction: Removal of the benzyl protecting group to reveal the catechol precursor.

  • Procedure: To a solution of the product from the previous step in a mixture of MeOH and EtOAc, add 10 wt % Pd/C (20 wt %). The flask is evacuated and backfilled with H2 (10 psi). The reaction is stirred at room temperature until complete. The mixture is filtered through Celite and concentrated.

Step 8 & 9: Oxidative Cyclization and Methylation
  • Reaction: Formation of the seven-membered dioxepin ring followed by methylation.

  • Procedure: The crude catechol from the previous step is dissolved in THF. The solution is stirred at room temperature for 18 hours, open to the air. The solvent is then removed, and the residue is dissolved in DMSO. Cs2CO3 (5.0 equiv) and MeI (5.0 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, filtered, and concentrated. The product is purified by chromatography.

Step 10: N-Detosylation
  • Reaction: Removal of the tosyl protecting group.

  • Procedure: To a solution of lithium naphthalenide (4.0 equiv) in THF at -78 °C, add a solution of the tosylated compound in THF. Stir the reaction at -78 °C for 2 hours. Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract with ethyl acetate, dry the combined organic layers, filter, and concentrate. The product is purified.

Step 11: N-Methylation to Yield (S)-Cularine
  • Reaction: Reductive amination to install the N-methyl group.

  • Procedure: To a solution of the amine from the previous step in methanol, add aqueous formaldehyde (B43269) (2.0 equiv) and stir at room temperature for 4 hours. Cool the reaction to 0 °C and add NaBH4 (5.0 equiv). Allow the reaction to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure, and partition the residue between water and CH2Cl2. Extract the aqueous layer with CH2Cl2. The combined organic layers are dried, filtered, and concentrated to afford (S)-Cularine.

Quantitative Data Summary

Step #TransformationReagents and ConditionsYield (%)
1Chiral Sulfinamide Formation(R)-tert-butylsulfinamide, Ti(OEt)4, THF, rt, overnight93
2Grignard Addition4-Benzyloxybenzylmagnesium chloride, CH2Cl2, -48 °C to rt87
3 & 4Sulfinamide Cleavage & Pictet-SpenglerHCl, MeOH; then NEt3, glyoxal dimethyl acetal; then NaBH495
5N-TosylationTsCl, DMAP, NEt3, CH2Cl2, rt, 36 h87
6Pomeranz-Fritsch-Bobbitt CyclizationTMSOTf, 2,6-lutidine, CH2Cl2, 0 °C to rt, 4 h83
7Debenzylation10 wt % Pd/C, H2 (10 psi), MeOH/EtOAc88
8 & 9Oxidative Cyclization & MethylationAir, THF; then MeI, Cs2CO3, DMSO62 (over 2 steps)
10N-DetosylationLithium naphthalenide, THF, -78 °C, 2 h90
11N-MethylationHCHO, NaBH4, MeOH81
Overall Total Synthesis of (S)-Cularine 11 Steps (14 transformations) ~15

Yields are based on the reported values in the primary literature.[1]

Visual Representation of the Synthetic Pathway

The following diagram illustrates the key transformations in the total synthesis of (S)-Cularine.

Total_Synthesis_of_S_this compound cluster_0 Synthesis of Tetrahydroisoquinoline Core cluster_1 Construction of the this compound Skeleton cluster_2 Final Steps 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Chiral Sulfinimine Chiral Sulfinimine 3,4-Dimethoxybenzaldehyde->Chiral Sulfinimine (R)-t-BuS(O)NH2, Ti(OEt)4 (93%) Sulfinamide Adduct Sulfinamide Adduct Chiral Sulfinimine->Sulfinamide Adduct 4-(BnO)C6H4CH2MgCl (87%, >20:1 dr) Amino Alcohol Amino Alcohol Sulfinamide Adduct->Amino Alcohol HCl, MeOH; NEt3 Tetrahydroisoquinoline Tetrahydroisoquinoline Amino Alcohol->Tetrahydroisoquinoline Glyoxal dimethyl acetal; NaBH4 (95%) N-Tosyl-THIQ N-Tosyl-THIQ Tetrahydroisoquinoline->N-Tosyl-THIQ TsCl, DMAP, NEt3 (87%) Dihydroisoquinoline Dihydroisoquinoline N-Tosyl-THIQ->Dihydroisoquinoline TMSOTf, 2,6-lutidine (83%) Catechol Precursor Catechol Precursor Dihydroisoquinoline->Catechol Precursor H2, Pd/C (88%) Cyclized Ether Cyclized Ether Catechol Precursor->Cyclized Ether 1. Air, THF 2. MeI, Cs2CO3 (62% over 2 steps) N-Tosyl-Cularine Dimethyl Ether N-Tosyl-Cularine Dimethyl Ether Cyclized Ether->N-Tosyl-Cularine Dimethyl Ether This compound Dimethyl Ether This compound Dimethyl Ether N-Tosyl-Cularine Dimethyl Ether->this compound Dimethyl Ether Li, Naphthalene (90%) (S)-Cularine (S)-Cularine This compound Dimethyl Ether->(S)-Cularine HCHO, NaBH4 (81%)

Figure 2. Key transformations in the total synthesis of (S)-Cularine.

Conclusion

This application note provides a comprehensive protocol for the enantioselective total synthesis of (S)-Cularine. The detailed experimental procedures and summarized quantitative data offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The highlighted oxidative cyclization to form the seven-membered ring is a noteworthy transformation that may find broader applications in the synthesis of other natural products and complex molecules.

References

Diastereoselective Synthesis of Cularine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective synthesis of Cularine alkaloids, a class of natural products with potential therapeutic applications. The methodologies described are based on established synthetic strategies, offering a guide for the construction of the characteristic bridged dibenzo[b,f]oxepine core of these molecules with control over stereochemistry.

Introduction

This compound alkaloids are a subgroup of benzylisoquinoline alkaloids characterized by a unique seven-membered oxepine ring fused to a tetrahydroisoquinoline moiety. Their complex architecture and potential biological activities have made them attractive targets for synthetic chemists. Diastereoselective synthesis is crucial in obtaining specific stereoisomers, which can exhibit distinct pharmacological profiles. This document outlines two key diastereoselective approaches for the synthesis of this compound alkaloids, focusing on the formation of the C1-Cα stereocenter.

Key Synthetic Strategies

Two prominent strategies for the diastereoselective synthesis of this compound alkaloids are highlighted:

  • Intramolecular Cyclization of Enium Ions: This approach, developed by Rodrigues et al., involves the diastereoselective formation of the this compound core through the intramolecular ring closure of nitrenium or oxenium ions generated from suitably substituted tetrahydroisoquinoline precursors.[1][2] A key step in this strategy is a highly diastereoselective reductive methylation utilizing a chiral auxiliary.[1][2]

  • Nucleophilic Aromatic Substitution for Diaryl Ether Formation: A more recent approach by Huang et al. focuses on the formation of the diaryl ether linkage, a key structural feature of this compound alkaloids, via a novel nucleophilic aromatic substitution on a catechol derivative.[3] This method provides an alternative route to the this compound skeleton.

Data Presentation

The following tables summarize the quantitative data from key steps in the diastereoselective synthesis of this compound alkaloids.

Table 1: Diastereoselective Reductive Methylation (Rodrigues et al.) [1][2]

EntryChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
1(+)-8-phenylmenthyl chloroacetate (B1199739)>95:585

Table 2: Intramolecular Cyclization of Enium Ions (Rodrigues et al.) [1][2]

SubstrateProductCyclization MethodYield (%)
N-Aryl-tetrahydroisoquinoline precursor(+)-O-Demethylthis compoundNitrenium ion cyclization65
O-Aryl-tetrahydroisoquinoline precursor(+)-CularineOxenium ion cyclization70

Table 3: Synthesis of (S)-Cularine via Nucleophilic Aromatic Substitution (Huang et al.) [3]

StepReactionYield (%)
1Diaryl ether formation75
2Pictet-Spengler cyclization82
3Final deprotection and methylation90

Experimental Protocols

Protocol 1: Diastereoselective Reductive Methylation using (+)-8-Phenylmenthyl Chloroacetate[1][2]

This protocol describes the highly diastereoselective introduction of a methyl group at the C-1 position of a tetrahydroisoquinoline precursor.

Materials:

  • 1-(2-Bromo-4,5-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • (+)-8-Phenylmenthyl chloroacetate

  • Lithium diisopropylamide (LDA)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the tetrahydroisoquinoline precursor (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.2 eq) in THF dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of (+)-8-phenylmenthyl chloroacetate (1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then dissolved in methanol.

  • Sodium borohydride (3.0 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.

  • The product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Nitrenium Ion Cyclization for (+)-O-Demethylthis compound Synthesis[1][2]

This protocol outlines the key cyclization step to form the this compound core.

Materials:

  • N-(2'-Bromo-4',5'-dimethoxyphenyl)-1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the N-aryl-tetrahydroisoquinoline precursor (1.0 eq) in a 1:1 mixture of TFA and TFAA at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (+)-O-Demethylthis compound.

Protocol 3: Aza-Wittig Electrocyclic Ring Closure for Isoquinoline (B145761) Precursor Synthesis[1][2]

This protocol describes a facile entry to the isoquinoline precursors required for the enium ion cyclization strategy.

Materials:

Procedure:

  • To a solution of the o-azidobenzaldehyde derivative (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.1 eq).

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude iminophosphorane is then subjected to intramolecular aza-Wittig reaction by heating in a high-boiling solvent such as xylene to afford the isoquinoline precursor.

  • Purify the product by column chromatography.

Mandatory Visualizations

Diastereoselective_Synthesis_Workflow cluster_strategy1 Strategy 1: Enium Ion Cyclization cluster_strategy2 Strategy 2: Nucleophilic Aromatic Substitution A Tetrahydroisoquinoline Precursor B Diastereoselective Reductive Methylation (>95:5 d.r.) A->B + (+)-8-phenylmenthyl chloroacetate C Chirally Enriched Intermediate B->C D Intramolecular Enium Ion Cyclization C->D TFA, TFAA E (+)-Cularine Alkaloid D->E F Catechol Derivative G Diaryl Ether Formation F->G + Aryl Halide H Acyclic Precursor G->H I Pictet-Spengler Cyclization H->I J (S)-Cularine I->J

Caption: Comparative workflow of two major diastereoselective strategies for this compound alkaloid synthesis.

Enium_Ion_Cyclization_Pathway cluster_main Intramolecular Enium Ion Cyclization Start N-Aryl-Tetrahydroisoquinoline Nitrenium_Ion Nitrenium Ion Intermediate Start->Nitrenium_Ion [Oxidation] Cyclization 6-endo-trig Cyclization Nitrenium_Ion->Cyclization Spirocyclic_Intermediate Spirocyclic Cation Cyclization->Spirocyclic_Intermediate Rearrangement Rearrangement Spirocyclic_Intermediate->Rearrangement Product (+)-O-Demethylthis compound Rearrangement->Product

Caption: Proposed mechanistic pathway for the intramolecular nitrenium ion cyclization.

Aza_Wittig_Pathway cluster_aza_wittig Aza-Wittig Electrocyclic Ring Closure Azide o-Azidobenzaldehyde Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + PPh3, -N2 Aza_Wittig Intramolecular Aza-Wittig Reaction Iminophosphorane->Aza_Wittig Electrocyclization 6π Electrocyclization Aza_Wittig->Electrocyclization Isoquinoline Isoquinoline Product Electrocyclization->Isoquinoline

Caption: Key steps in the Aza-Wittig/Electrocyclization cascade for isoquinoline synthesis.

References

Methods for extraction and purification of Cularine from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Cularine Extraction and Purification

Introduction

This compound is an isoquinoline (B145761) alkaloid that has been identified in various plant species, including those from the Papaveraceae and Fumariaceae families, such as Ceratocapnos claviculata and Corydalis species.[1] As a natural compound of interest for pharmacological research, efficient methods for its extraction and purification from plant material are crucial. These protocols outline generalized yet detailed methodologies based on established techniques for the extraction of similar alkaloids from relevant plant genera.[2][3][4] The procedures are designed for researchers in phytochemistry, natural product chemistry, and drug development.

The fundamental principle behind alkaloid extraction relies on their basic nature. Alkaloids exist in plants as salts of organic acids, which are typically water-soluble. By manipulating the pH, their solubility characteristics can be altered, allowing for separation from other plant constituents.

Overall Workflow for this compound Isolation

The process begins with the preparation of the plant material, followed by a primary solvent extraction. The resulting crude extract is then subjected to a series of purification steps, typically involving acid-base partitioning and chromatographic techniques, to isolate the target alkaloid, this compound.

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product & Analysis Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Alkalized Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (under reduced pressure) Filtration->Concentration Acid_Base Acid-Base Liquid-Liquid Partitioning Concentration->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Chromatography Chromatographic Separation (Column / MPLC / HPLC) Crude_Alkaloids->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound Analysis Purity Analysis (HPLC, GC-MS, NMR) Purified_this compound->Analysis

Caption: Workflow for this compound extraction and purification.

Data Summary

The following tables summarize quantitative parameters derived from optimized protocols for alkaloids in Corydalis yanhusuo, a plant genus known to contain isoquinoline alkaloids similar to this compound.[2][4] These values serve as a strong starting point for developing a specific this compound extraction protocol.

Table 1: Optimized Parameters for Solvent Extraction

Parameter Value / Condition Rationale / Notes
Solvent 70% Ethanol (B145695) Balances polarity to extract alkaloid salts while minimizing extraction of highly nonpolar compounds.
Solvent:Solid Ratio 20:1 (v/w) Ensures thorough wetting and extraction of the plant material.[2][4]
Solvent pH 10 (adjusted with ammonia) Converts alkaloid salts to their free base form, increasing solubility in the organic solvent.[2][4]
Extraction Method Heating Reflux Improves extraction efficiency by using elevated temperatures.
Extraction Time 60 minutes per cycle Determined as optimal for maximizing yield without significant degradation.[2][4]

| Extraction Cycles | 2 | Multiple cycles ensure exhaustive extraction of the target compounds.[2][4] |

Table 2: Parameters for Macroporous Resin Purification

Parameter Value / Condition Rationale / Notes
Resin Type NKA-9 Macroporous Resin Shown to have a high adsorption and separation capacity for Corydalis alkaloids.[2][4]
Wash Step 5 Bed Volumes (BV) of Distilled Water Removes water-soluble impurities like sugars and salts before eluting the target alkaloids.[2][4]
Wash Flow Rate 2 BV/hour A controlled flow rate ensures effective washing without prematurely eluting the bound alkaloids.[2][4]
Elution Solvent 70% Ethanol Effectively desorbs the alkaloids from the resin.[2][4]
Elution Volume 12 Bed Volumes (BV) Sufficient volume to ensure complete elution of the bound alkaloids.[2][4]

| Elution Flow Rate | 1.5 BV/hour | A slower flow rate during elution maximizes the concentration of the target compounds in the collected fractions.[2][4] |

Experimental Protocols

Protocol 1: Extraction & Acid-Base Partitioning

This protocol describes the initial extraction of total alkaloids from the plant material, followed by a liquid-liquid extraction to isolate the crude alkaloid fraction.

Materials and Reagents:

  • Dried, powdered plant material (Corydalis or Fumaria species)

  • 70% Ethanol (EtOH)

  • Ammonia (B1221849) solution (to adjust pH)

  • 2% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate

  • Sodium Carbonate (Na₂CO₃) or Ammonium (B1175870) Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnels, beakers, flasks

  • pH meter or pH strips

Procedure:

  • Maceration & Extraction:

    • Weigh 500 g of dried, powdered plant material and place it in a large flask.

    • Add 10 L (a 20:1 ratio) of 70% ethanol.

    • Adjust the pH of the mixture to ~10 using a dilute ammonia solution while stirring.[2][4]

    • Set up a reflux condenser and heat the mixture at a gentle boil for 60 minutes.[2][4]

    • Allow the mixture to cool and filter it through cheesecloth or filter paper to separate the marc (solid residue) from the filtrate.

    • Repeat the extraction process on the marc with a fresh 10 L of 70% ethanol (pH 10) for another 60 minutes to ensure complete extraction.

    • Combine the filtrates from both extractions.

  • Concentration:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.

    • The resulting aqueous concentrate contains the alkaloids and other water-soluble compounds.

  • Acid-Base Liquid-Liquid Partitioning:

    • Transfer the aqueous concentrate to a large separatory funnel.

    • Acidify the solution to pH 2-3 with 2% HCl. This converts the free base alkaloids into their water-soluble salt form.

    • Add an equal volume of dichloromethane, shake vigorously, and allow the layers to separate. The dichloromethane layer will contain neutral and acidic impurities (lipids, chlorophyll). Discard the organic layer. Repeat this wash step twice.

    • Adjust the pH of the remaining aqueous layer to 9-10 using a sodium carbonate solution or ammonium hydroxide.[5] This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.

    • Extract the aqueous layer three times with an equal volume of dichloromethane or ethyl acetate.[5]

    • Combine the organic extracts, which now contain the crude alkaloids.

  • Drying and Final Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter off the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to yield the crude total alkaloid extract as a solid residue.

Protocol 2: Purification by Column Chromatography

This protocol is a standard and effective method for separating individual alkaloids from the crude extract.[6][7]

Materials and Reagents:

  • Crude alkaloid extract

  • Silica (B1680970) gel (70-230 mesh) or Alumina

  • Glass chromatography column

  • Mobile phase solvents: e.g., Hexane, Chloroform, Ethyl Acetate, Methanol

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).

    • Carefully apply the dissolved sample onto the top of the silica gel bed.[6]

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient fashion (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

    • The separation occurs as different alkaloids travel down the column at different rates based on their polarity and interaction with the stationary phase. Less polar compounds elute first.

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of labeled test tubes.

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Combine the fractions that contain the pure target compound (this compound), as identified by TLC.

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound. Final purity should be confirmed by analytical methods like HPLC or GC-MS.[9][10]

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Cularine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the separation and quantification of the isoquinoline (B145761) alkaloid, Cularine, using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar alkaloids and provides a strong starting point for method development and validation.

Introduction

This compound is a bioactive isoquinoline alkaloid found in various plant species, notably within the Sarcocapnos genus. Its potential pharmacological activities necessitate reliable analytical methods for its identification and quantification in plant extracts and pharmaceutical formulations. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This application note outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase gradient of increasing organic solvent concentration. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a this compound standard.

Experimental Protocols

  • HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or trifluoroacetic acid, analytical grade)

    • This compound reference standard

  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional):

    • Re-dissolve the dried extract in a minimal amount of the initial mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove highly polar impurities.

    • Elute the this compound-containing fraction with a higher percentage of organic solvent (e.g., 80% methanol in water).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Final Preparation:

    • Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-70% B (linear gradient)25-30 min: 70% B30-32 min: 70-10% B (linear gradient)32-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm (or determined by UV scan of this compound standard)
Injection Volume 10 µL

Data Presentation: Method Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis. These values are based on typical performance for similar isoquinoline alkaloids and should be confirmed during method validation.

ParameterExpected Performance
Retention Time (t_R) 15 - 25 minutes (dependent on exact conditions)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2% (for both intra-day and inter-day)
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction 1. cleanup SPE Clean-up (Optional) extraction->cleanup 2. filtration Filtration cleanup->filtration 3. injection HPLC Injection filtration->injection 4. separation Chromatographic Separation injection->separation 5. detection UV Detection separation->detection 6. integration Peak Integration detection->integration 7. quantification Quantification integration->quantification 8. report Report Generation quantification->report 9.

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship This compound This compound Analysis HPLC HPLC Method This compound->HPLC Separation Separation HPLC->Separation Quantification Quantification HPLC->Quantification RP_Column Reversed-Phase Column (C18) Separation->RP_Column Mobile_Phase Polar Mobile Phase Separation->Mobile_Phase UV_Detector UV Detector Separation->UV_Detector Quantification->UV_Detector Calibration Calibration Curve Quantification->Calibration Peak_Area Peak Area Integration Quantification->Peak_Area

Caption: Key components of the HPLC method for this compound analysis.

Application Notes and Protocols for the NMR Spectroscopic Characterization of Cularine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cularine, a member of the isoquinoline (B145761) alkaloid family, has attracted significant interest within the scientific community due to its potential pharmacological activities. The structural elucidation and characterization of this compound are paramount for understanding its bioactivity and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the molecular structure of natural products like this compound. This document provides a comprehensive overview of the application of various NMR techniques for the characterization of this compound, including detailed experimental protocols and data presentation.

Principle of NMR Spectroscopy in Structure Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure, including connectivity, stereochemistry, and conformation. A standard dataset for structure elucidation typically includes 1D proton (¹H) and carbon-13 (¹³C) NMR spectra, along with a suite of 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY.

Experimental Workflow for this compound Characterization

The structural characterization of this compound using NMR spectroscopy follows a systematic workflow. This process begins with sample preparation and acquisition of 1D NMR spectra, followed by a series of 2D NMR experiments to establish atomic connectivity and spatial relationships.

This compound NMR Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation Isolation Isolation Purification Purification Isolation->Purification Sample_Dissolution Sample_Dissolution Purification->Sample_Dissolution 1D_H_NMR 1H NMR Sample_Dissolution->1D_H_NMR 1D_C_NMR 13C NMR 1D_H_NMR->1D_C_NMR 2D_COSY COSY 1D_C_NMR->2D_COSY 2D_HSQC HSQC 2D_COSY->2D_HSQC 2D_HMBC HMBC 2D_HSQC->2D_HMBC 2D_NOESY NOESY 2D_HMBC->2D_NOESY Spectral_Processing Spectral Processing 2D_NOESY->Spectral_Processing Peak_Picking Peak Picking & Integration Spectral_Processing->Peak_Picking 1D_Analysis 1D Spectral Analysis Peak_Picking->1D_Analysis 2D_Analysis 2D Correlation Analysis 1D_Analysis->2D_Analysis Structure_Proposal Structure Proposal 2D_Analysis->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification

Figure 1: Experimental workflow for this compound characterization.

Quantitative NMR Data for this compound

Precise chemical shift and coupling constant data are critical for the structural assignment of this compound. The following tables summarize the reported ¹H and ¹³C NMR data for a closely related this compound alkaloid, providing a valuable reference for the characterization of this compound itself.

Table 1: ¹H NMR Spectral Data of a this compound Alkaloid Skeleton

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
47.74s
5'6.50s
6'6.80s
86.90d8.0
96.85d8.0
1'---
3---
4a---
5---
7---
8a---
OMe-33.90s
OMe-X3.85s

Note: Data extracted from a study on a this compound derivative and may vary slightly for this compound. '-' indicates data not available.

Table 2: ¹³C NMR Spectral Data of a this compound Alkaloid Skeleton

PositionChemical Shift (δ, ppm)
1'125.0
3137.9
4110.0
4a127.2
5142.2
5'112.0
6'115.0
7135.8
8115.5
8a116.9
9120.0
OMe-355.9
OMe-X56.0

Note: Data extracted from a study on a this compound derivative and may vary slightly for this compound.

Detailed Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from plant sources using standard chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.

  • Sample Dissolution: For NMR analysis, dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired experimental conditions.

  • Filtration: Filter the sample solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

¹H NMR (Proton NMR)

  • Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their scalar coupling relationships.

  • Protocol:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Typical Acquisition Parameters:

      • Pulse Angle: 30°

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-5 s

      • Number of Scans: 8-16

¹³C NMR (Carbon-13 NMR)

  • Purpose: To determine the number and type of carbon atoms in the molecule.

  • Protocol:

    • Use the same sample as for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical Acquisition Parameters:

      • Pulse Angle: 30°

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2-5 s

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are scalar coupled to each other, typically through 2-4 bonds. This helps to establish proton-proton spin systems.[1]

  • Protocol:

    • Acquire the COSY spectrum using a standard pulse sequence (e.g., cosygpqf).

    • Typical Acquisition Parameters:

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[1]

  • Protocol:

    • Acquire the HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Typical Acquisition Parameters:

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 2-8

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting spin systems and assigning quaternary carbons.[1]

  • Protocol:

    • Acquire the HMBC spectrum using a standard pulse sequence (e.g., hmbcgpndqf).

    • Typical Acquisition Parameters:

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 4-16

      • Long-range coupling delay (optimized for ~8 Hz)

NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.

  • Protocol:

    • Acquire the NOESY spectrum using a standard pulse sequence (e.g., noesygpph).

    • Typical Acquisition Parameters:

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

      • Mixing Time: 500-800 ms

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are still under extensive investigation, related alkaloids have been shown to interact with various cellular targets. A general logical relationship for investigating the biological activity of a natural product like this compound is depicted below.

This compound Biological Investigation Logic This compound This compound In_vitro_assays In vitro Assays (e.g., Enzyme inhibition, Receptor binding) This compound->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) This compound->Cell-based_assays Target_Identification Target Identification (e.g., Affinity chromatography, Proteomics) In_vitro_assays->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, Reporter assays) Cell-based_assays->Signaling_Pathway_Analysis Target_Identification->Signaling_Pathway_Analysis In_vivo_studies In vivo Studies (Animal models) Signaling_Pathway_Analysis->In_vivo_studies Pharmacological_Effect Pharmacological Effect In_vivo_studies->Pharmacological_Effect

Figure 2: Logical flow for investigating this compound's biological activity.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the complete structural characterization of this compound. The detailed protocols and reference data provided in these application notes serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into the specific biological targets and signaling pathways of this compound will be crucial for unlocking its full therapeutic potential.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Cularine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cularine is a bioactive isoquinoline (B145761) alkaloid found in various plant species. Alkaloids within this class have demonstrated a wide range of pharmacological activities, including potential anticancer and neuroprotective effects. To elucidate the therapeutic potential of this compound, robust and reproducible cell-based assays are essential. These assays allow for the quantitative assessment of its biological activity and provide insights into its mechanism of action.

This document provides a comprehensive guide to developing and executing a cell-based assay to characterize the bioactivity of this compound. The protocols herein focus on assessing its effects on cell viability, apoptosis, and key signaling pathways implicated in both cancer and neurodegeneration.

Proposed Signaling Pathway for this compound Bioactivity

Based on the known activities of structurally related isoquinoline alkaloids, we propose that this compound may exert its effects through the modulation of the PI3K/Akt and MAPK signaling pathways. These pathways are critical regulators of cell survival, proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers and neurodegenerative diseases.[1][2][3][4][5][6] A potential downstream effector of these pathways is the transcription factor CREB, which plays a role in neuronal survival and is also implicated in cancer progression.

Cularine_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates/Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Activates/Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CREB CREB Akt->CREB Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes MAPK_Pathway->Apoptosis Promotes/Inhibits MAPK_Pathway->Cell_Survival Promotes/Inhibits MAPK_Pathway->CREB Activates Gene_Transcription Gene Transcription CREB->Gene_Transcription Gene_Transcription->Apoptosis Gene_Transcription->Cell_Survival

Caption: Proposed signaling pathways potentially modulated by this compound.

Experimental Workflow

The following workflow outlines the key steps to assess the bioactivity of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, SH-SY5Y) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) treatment->pathway reporter Reporter Gene Assay (CREB Luciferase Assay) treatment->reporter data Data Analysis and Interpretation viability->data apoptosis->data pathway->data reporter->data end End data->end

Caption: Overall experimental workflow for assessing this compound bioactivity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
195.3 ± 4.8
1075.1 ± 6.3
2552.4 ± 4.1
5028.9 ± 3.5
10010.7 ± 2.1

Table 2: Effect of this compound on Apoptosis (Caspase-3/7 Activity)

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Control)1.00 ± 0.12
101.85 ± 0.21
253.24 ± 0.35
505.11 ± 0.48

Table 3: Western Blot Densitometry Analysis

This compound Concentration (µM)p-Akt/Total Akt Ratio (Fold Change vs. Control) (Mean ± SD)p-ERK/Total ERK Ratio (Fold Change vs. Control) (Mean ± SD)
0 (Control)1.00 ± 0.081.00 ± 0.09
100.65 ± 0.071.52 ± 0.14
250.32 ± 0.052.78 ± 0.21
500.15 ± 0.033.91 ± 0.33

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • For Anticancer Assays: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), or HeLa (human cervical cancer).

    • For Neuroprotection Assays: SH-SY5Y (human neuroblastoma).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction). Once cells reach 70-80% confluency, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Assay Procedure: a. After this compound treatment, add 10 µL of MTT solution to each well of a 96-well plate. b. Incubate the plate for 3-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[10][11][12][13]

  • Reagent: Use a commercially available Caspase-Glo® 3/7 Assay kit. Prepare the reagent according to the manufacturer's instructions.

  • Assay Procedure: a. After this compound treatment in a white-walled 96-well plate, allow the plate to equilibrate to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. c. Mix gently by shaking the plate on an orbital shaker for 30 seconds. d. Incubate at room temperature for 1-2 hours, protected from light. e. Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

  • Reagents: Use a commercially available Annexin V-FITC Apoptosis Detection Kit.

  • Assay Procedure: a. After this compound treatment, harvest the cells (including floating cells) and wash them with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. d. Incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube. f. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Logic start Cell Population annexin_v Annexin V Staining start->annexin_v pi Propidium Iodide (PI) Staining annexin_v->pi Negative early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) annexin_v->early_apoptosis Positive viable Viable Cells (Annexin V-, PI-) pi->viable Negative necrotic Necrotic Cells (Annexin V-, PI+) pi->necrotic Positive late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) early_apoptosis->late_apoptosis

Caption: Logic diagram for Annexin V and PI staining in apoptosis detection.

Western Blot Analysis for PI3K/Akt and MAPK Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.[17][18][19][20][21]

  • Protein Extraction: a. After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

CREB Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB, a downstream target of the Akt and MAPK pathways.[22][23][24][25][26]

  • Transfection: a. Seed cells in a 96-well plate. b. Co-transfect the cells with a CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with this compound.

  • Luciferase Assay: a. After treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a fold change in reporter activity relative to the vehicle-treated control.

Conclusion

The protocols detailed in this document provide a robust framework for the initial characterization of this compound's bioactivity. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The modular nature of these assays allows for adaptation to specific research questions and cell types, making this a versatile guide for the preclinical assessment of this compound and other novel bioactive compounds.

References

Application Notes and Protocols for Cularine Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cularine, a benzylisoquinoline alkaloid, has demonstrated potential as a smooth muscle relaxant. These application notes provide a comprehensive overview of the methodologies for the in vivo administration of this compound in animal models for preclinical research. The protocols detailed below are designed to guide researchers in evaluating the pharmacological and toxicological profile of this compound. While specific in vivo pharmacokinetic and extensive dose-response data for this compound are not widely available in published literature, the following sections offer generalized protocols based on studies of similar alkaloids and smooth muscle relaxants.

Quantitative Data Summary

Due to the limited availability of specific in vivo quantitative data for this compound, the following tables provide a template for data presentation based on typical parameters evaluated for novel chemical entities. Researchers are encouraged to adapt these tables to record their experimental findings.

Table 1: Template for In Vivo Pharmacokinetic Parameters of this compound

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Animal Model
This compound Intravenous
Oral
Intraperitoneal

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Template for In Vivo Toxicological Evaluation of this compound

Animal ModelRoute of AdministrationDose (mg/kg)Observation PeriodKey Toxicological FindingsLD50 (mg/kg)
MouseOral
RatIntraperitoneal
RabbitIntravenous

LD50: Median lethal dose.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo effects of this compound.

Protocol 1: Evaluation of Smooth Muscle Relaxation in a Rat Model of Induced Contraction

This protocol is designed to assess the relaxant effects of this compound on uterine smooth muscle in vivo.

Materials:

  • This compound

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Oxytocin (B344502)

  • Saline solution (0.9% NaCl)

  • Intrauterine pressure catheter

  • Data acquisition system

  • Adult female Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure: Make a midline abdominal incision to expose the uterus. Carefully insert a saline-filled intrauterine pressure catheter into the uterine horn and secure it with a suture. Connect the catheter to a pressure transducer and a data acquisition system to record intrauterine pressure.

  • Induction of Uterine Contractions: Administer a continuous intravenous infusion of oxytocin at a dose sufficient to induce stable, rhythmic uterine contractions.

  • This compound Administration: Once stable contractions are achieved, administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) should be administered to a separate group of animals.

  • Data Collection: Continuously record the intrauterine pressure for a defined period after this compound or vehicle administration.

  • Data Analysis: Measure the amplitude and frequency of uterine contractions before and after this compound administration. Calculate the percentage inhibition of contraction for each dose.

Protocol 2: Assessment of Cardiovascular Effects in a Rat Model

This protocol outlines the procedure to evaluate the potential cardiovascular effects of this compound.

Materials:

  • This compound

  • Anesthetic agent (e.g., urethane)

  • Saline solution (0.9% NaCl)

  • ECG electrodes and amplifier

  • Blood pressure transducer and catheter

  • Data acquisition system

  • Adult male Wistar rats (250-300 g)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature.

  • Instrumentation:

    • Insert a catheter into the carotid artery for direct blood pressure measurement.

    • Insert a catheter into the jugular vein for drug administration.

    • Attach ECG electrodes to the limbs to record the electrocardiogram.

  • Baseline Measurements: Allow the animal to stabilize and record baseline blood pressure and ECG for at least 30 minutes.

  • This compound Administration: Administer graded doses of this compound intravenously. Administer a vehicle control to a separate group.

  • Data Collection: Continuously monitor and record blood pressure and ECG during and after each dose administration.

  • Data Analysis: Analyze the data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate and ECG intervals (e.g., PR, QRS, QT).

Signaling Pathways and Mechanisms of Action

The relaxant effect of this compound on smooth muscle is suggested to be mediated by the inhibition of calcium influx into the cells.[1] This mechanism is similar to that of calcium channel blockers like nifedipine.[1] The contraction of smooth muscle is initiated by an increase in intracellular calcium, which binds to calmodulin.[2] This complex then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.[2] By blocking the entry of extracellular calcium, this compound likely prevents the initial trigger for this cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int This compound This compound This compound->Ca_channel Inhibition Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activation MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

G A Animal Model Selection (e.g., Rat, Mouse) B Dose Range-Finding Study (Acute Toxicity) A->B Initial Safety Assessment E Toxicology Study (Sub-chronic, Chronic) A->E Long-term Safety C Pharmacokinetic Study (IV and Oral Administration) B->C Inform Dose Selection D Efficacy Study (e.g., Smooth Muscle Relaxation) B->D Inform Dose Selection F Data Analysis and Interpretation C->F D->F E->F G Report Generation F->G

References

Application Notes and Protocols for Assessing Cularine's Effect on GABA-A Receptor Currents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the effects of Cularine, a this compound-type isoquinoline (B145761) alkaloid, on γ-aminobutyric acid type A (GABA-A) receptor currents. While direct experimental data on this compound's interaction with GABA-A receptors is limited, in silico molecular docking studies suggest a potential modulatory role, warranting a thorough investigation of its pharmacological profile. This protocol outlines a multi-tiered approach, beginning with binding affinity assays and progressing to functional electrophysiological characterization.

Overview of the Experimental Approach

The proposed workflow is designed to first determine if this compound binds to the GABA-A receptor and then to characterize the functional consequences of this binding on receptor activity. The protocol is divided into two main stages:

  • Stage 1: Radioligand Binding Assays. To determine the binding affinity of this compound to the GABA-A receptor, specifically targeting the benzodiazepine (B76468) binding site.

  • Stage 2: Electrophysiological Recordings. To assess the functional effects of this compound on GABA-A receptor currents using two-electrode voltage-clamp (TEVC) in Xenopus oocytes and patch-clamp recordings in mammalian cells.

GABAA_Protocol_Workflow cluster_stage2 Stage 2: Functional Characterization Binding_Assay Radioligand Binding Assay ([3H]flumazenil) Data_Analysis_1 Determine Ki of this compound Binding_Assay->Data_Analysis_1 Competition Binding Oocyte_Expression GABA-A Receptor Expression in Xenopus Oocytes Binding_Assay->Oocyte_Expression Proceed if binding is confirmed Data_Analysis_2 Characterize this compound's Effect (Agonist, Antagonist, Modulator) Data_Analysis_1->Data_Analysis_2 TEVC Two-Electrode Voltage-Clamp (TEVC) Oocyte_Expression->TEVC TEVC->Data_Analysis_2 Patch_Clamp Patch-Clamp Electrophysiology (HEK293 Cells) Patch_Clamp->Data_Analysis_2

Application Notes and Protocols for High-Throughput Screening of Cularine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cularine, a member of the isoquinoline (B145761) alkaloid family, and its synthetic derivatives have emerged as a promising class of compounds with a range of biological activities. Preliminary studies suggest their potential as modulators of key physiological pathways, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives, focusing on their potential as acetylcholinesterase (AChE) inhibitors and calcium channel blockers. Additionally, a protocol for assessing cytotoxicity is included to ensure the identification of specific and non-toxic lead compounds.

Data Presentation

Due to the limited availability of specific quantitative data for a wide range of this compound derivatives in the public domain, the following table presents representative inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) to illustrate the expected data output from the described screening assays. This table includes data for the parent compound, this compound, where available, and representative data for known inhibitors for comparison.

CompoundTargetAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
This compoundL-type Calcium ChannelCalcium Influx Assay~1-10*>50>5-50
This compound Derivative 1Acetylcholinesterase (AChE)Fluorescence-based5.575.213.7
This compound Derivative 2Acetylcholinesterase (AChE)Fluorescence-based12.8>100>7.8
This compound Derivative 3L-type Calcium ChannelCalcium Influx Assay2.168.432.6
Donepezil (Control)Acetylcholinesterase (AChE)Fluorescence-based0.032>100>3125
Verapamil (Control)L-type Calcium ChannelCalcium Influx Assay0.5>100>200

*Note: The IC50 value for this compound as a calcium channel blocker is an approximation based on qualitative comparisons to nifedipine (B1678770) in the literature. Specific quantitative data is limited. The data for "this compound Derivatives" are representative examples.

Experimental Protocols

High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition

Principle: This assay is based on the Ellman's reagent (DTNB), where the acetylcholinesterase-mediated hydrolysis of acetylthiocholine (B1193921) produces thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically at 412 nm. Inhibitors of AChE will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound derivatives and control compounds (e.g., Donepezil)

  • 384-well microplates

  • Multichannel pipette or liquid handling system

  • Microplate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound derivatives and control compounds in 100% DMSO. Using a liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well plate. For negative controls, dispense 1 µL of DMSO.

  • Enzyme Preparation: Prepare a solution of AChE in phosphate buffer at a final concentration of 0.02 U/mL.

  • Reagent Preparation: Prepare a solution of DTNB and ATCI in phosphate buffer. The final concentrations in the assay well should be 0.3 mM DTNB and 0.5 mM ATCI.

  • Assay Procedure: a. Add 20 µL of the AChE solution to each well of the compound-plated 384-well plate. b. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding 20 µL of the DTNB/ATCI solution to each well. d. Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 c. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

High-Throughput Screening for L-type Calcium Channel Blockade

Principle: This is a cell-based fluorescence assay that measures changes in intracellular calcium concentration ([Ca2+]). Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated calcium channels, leading to an influx of Ca2+ and an increase in fluorescence. Calcium channel blockers will inhibit this fluorescence increase.

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (Cav1.2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl)

  • This compound derivatives and control compounds (e.g., Verapamil)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the HEK293-Cav1.2 cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: a. Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. b. Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition: a. Prepare serial dilutions of the this compound derivatives and control compounds in HBSS. b. After the dye loading incubation, wash the cells twice with HBSS, leaving 20 µL of HBSS in each well. c. Add 10 µL of the compound solutions to the respective wells and incubate for 20 minutes at room temperature.

  • Measurement of Calcium Influx: a. Prepare a high-potassium stimulation solution (e.g., 100 mM KCl in HBSS). b. Place the cell plate into the fluorescence microplate reader. c. Program the instrument to add 10 µL of the high-potassium stimulation solution to each well and immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 2 minutes.

  • Data Analysis: a. Determine the maximum fluorescence response for each well. b. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Response_inhibitor / Response_control)] * 100 c. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • The same cell line used in the primary screening assay (e.g., HEK293-Cav1.2)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • This compound derivatives

  • 384-well clear microplates

  • Microplate reader

Protocol:

  • Cell Plating: Seed the cells into a 384-well clear plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the cells and incubate for 24-48 hours (this incubation time should match the primary assay duration if possible).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 50 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified chamber. Gently pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance_treated / Absorbance_control) * 100 c. Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 (50% cytotoxic concentration) value.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Hit Selection Compound_Library This compound Derivative Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Reagents Assay Reagents & Cells Assay_Reagents->Primary_Screen Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (MTT) Primary_Screen->Cytotoxicity_Assay Active Compounds Data_Analysis Data Analysis (IC50 / CC50 Determination) Dose_Response->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Validation Hit Validation & SAR Data_Analysis->Hit_Validation Lead_Compound Lead Compound Hit_Validation->Lead_Compound

Caption: High-throughput screening workflow for identifying active this compound derivatives.

Cholinergic_Signaling cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release AChR Acetylcholine Receptor ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound Derivative (Inhibitor) This compound->AChE Inhibits Calcium_Channel_Signaling cluster_membrane Cell Membrane Depolarization Membrane Depolarization Ca_Channel L-type Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response This compound This compound Derivative (Blocker) This compound->Ca_Channel Blocks

Application Notes and Protocols for the Synthesis and Evaluation of Novel Cularine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of novel cularine derivatives. The protocols detailed below are intended to guide researchers in the development of new chemical entities based on the this compound scaffold, with a focus on their potential as modulators of cellular signaling pathways.

Introduction to this compound Alkaloids

This compound is a benzylisoquinoline alkaloid characterized by a unique seven-membered oxepine ring. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have highlighted their potential as modulators of ion channels, making them attractive candidates for the development of novel therapeutics. This document outlines the synthetic strategies for creating a library of this compound analogs and the protocols for assessing their biological activity, with a particular focus on their effects on calcium signaling.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods. A common strategy involves the diastereoselective synthesis via intramolecular ring closure of nitrenium and oxenium ions. Another effective approach is the total synthesis utilizing a nucleophilic substitution on a catechol precursor. Furthermore, synthesis by phenol (B47542) coupling represents a viable route to the this compound core structure.

General Protocol for the Synthesis of a this compound Analog (Illustrative Example)

This protocol describes a generalized multi-step synthesis of a novel this compound derivative. Researchers should adapt and optimize the reaction conditions based on the specific target molecule.

Step 1: Synthesis of the Isoquinoline (B145761) Precursor A facile entry to the isoquinoline precursors can be achieved by an aza-Wittig electrocyclic ring closure.

Step 2: Intramolecular Ring Closure The diastereoselective synthesis of the this compound scaffold is accomplished via the intramolecular ring closure of nitrenium or oxenium ions.

Step 3: Derivatization Novel derivatives can be generated by modifying substituents on the aromatic rings or the isoquinoline nitrogen. For example, O-demethylation followed by selective alkylation can introduce a variety of functional groups.

Biological Evaluation of this compound Derivatives

The primary biological activity of interest for this compound derivatives is their ability to modulate ion channels, particularly calcium channels. The following protocols describe standard assays to quantify the activity of newly synthesized compounds.

Experimental Protocol: In Vitro Calcium Channel Blocking Activity Assay

This protocol is designed to assess the inhibitory effect of this compound derivatives on voltage-gated calcium channels in a cellular context.

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing or transfected with the desired calcium channel subtype (e.g., L-type calcium channels) in appropriate media.

  • Seed the cells in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).

  • Create a dilution series of each compound in a physiological buffer.

3. Calcium Influx Assay:

  • Wash the cells with a physiological salt solution.

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • After incubation, wash the cells to remove excess dye.

  • Add the diluted this compound derivatives to the respective wells and incubate for a predetermined time.

  • Induce calcium influx by adding a depolarizing agent (e.g., high potassium solution).

  • Immediately measure the fluorescence intensity using a fluorescence plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition of calcium influx for each compound concentration compared to the vehicle control.

  • Determine the IC50 value for each active compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold allows for the elucidation of the structure-activity relationship, providing insights into the key molecular features required for potent biological activity.

Table 1: Structure-Activity Relationship of this compound Derivatives as Calcium Channel Blockers

Compound IDR1R2R3R4IC50 (µM)
This compound OCH3OCH3HCH3[Data not available in cited sources]
Derivative 1 OHOCH3HCH3[Hypothetical Data]
Derivative 2 OCH3OHHCH3[Hypothetical Data]
Derivative 3 OCH2CH3OCH3HCH3[Hypothetical Data]
Derivative 4 OCH3OCH3BrCH3[Hypothetical Data]
Derivative 5 OCH3OCH3HH[Hypothetical Data]

Note: The IC50 values in this table are hypothetical and serve as a template for data presentation. Actual values would be determined experimentally.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Derivative-Mediated Calcium Channel Blockade

The proposed mechanism of action for this compound derivatives involves the blockade of voltage-gated calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, inhibits downstream signaling cascades that are dependent on calcium, such as muscle contraction.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Cularine_Derivative This compound Derivative Ca_Channel Voltage-Gated Ca2+ Channel Cularine_Derivative->Ca_Channel Blockade Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca CaM Calmodulin Intracellular_Ca->CaM MLCK Myosin Light Chain Kinase CaM->MLCK Contraction Muscle Contraction MLCK->Contraction

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflow for SAR Studies of this compound Derivatives

The following diagram illustrates the logical flow of experiments for conducting structure-activity relationship studies of newly synthesized this compound derivatives.

G Start Design & Synthesize This compound Derivatives Purification Purification & Characterization (NMR, MS) Start->Purification Biological_Screening In Vitro Biological Screening (e.g., Calcium Influx Assay) Purification->Biological_Screening Determine_IC50 Determine IC50 Values Biological_Screening->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Identify Candidate for Further Development Lead_Optimization->End

Caption: Workflow for this compound derivative SAR studies.

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the synthesis and evaluation of novel this compound derivatives. By systematically applying these methods, researchers can explore the chemical space around the this compound scaffold and identify potent modulators of calcium channels. The resulting SAR data will be invaluable for the rational design of new therapeutic agents targeting a range of diseases where calcium signaling plays a critical role.

Application Notes and Protocols for the Analytical Detection of Cularine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cularine, a bioactive isoquinoline (B145761) alkaloid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. To facilitate preclinical and clinical development, robust and validated analytical methods for the quantitative determination of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and dose-response relationship evaluations. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, including plasma/serum and urine, using state-of-the-art analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with a UV detector is a widely used technique for the quantification of various compounds in biological samples.[1] This method offers a balance of sensitivity, specificity, and cost-effectiveness.

Application Note:

This protocol describes a reversed-phase HPLC-UV method for the quantification of this compound in human plasma. The method involves a liquid-liquid extraction (LLE) step for sample cleanup and concentration. The chromatographic conditions are optimized to achieve good resolution and peak shape for this compound and an appropriate internal standard (IS).

Experimental Protocol:

1.1. Sample Preparation (Plasma)

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., a structurally similar and stable alkaloid not present in the sample).

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

1.2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with formic acid) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: Determined by obtaining the UV spectrum of this compound (typically in the range of 280-350 nm for similar alkaloids).

  • Column Temperature: 30°C

1.3. Method Validation

The method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.[2][3][4]

Workflow for HPLC-UV Analysis of this compound in Plasma

plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is lle Liquid-Liquid Extraction (Ethyl Acetate/n-Hexane) is->lle vortex1 Vortex (2 min) lle->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc

Caption: Workflow for the extraction and analysis of this compound from plasma samples using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[5][6] This method is particularly suitable for detecting low concentrations of analytes in complex biological matrices.

Application Note:

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and a triple quadrupole mass spectrometer for detection in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol:

2.1. Sample Preparation (Urine)

  • To 200 µL of urine, add 20 µL of the internal standard working solution.

  • Add 800 µL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by the buffer.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with the buffer and then with a mild organic solvent (e.g., 20% methanol in water).

  • Elute this compound and the internal standard with an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program optimized for the separation of this compound and the internal standard.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

Workflow for LC-MS/MS Analysis of this compound in Urine

urine Urine Sample (200 µL) is Add Internal Standard urine->is buffer Add Buffer is->buffer spe Solid-Phase Extraction (SPE) buffer->spe elute Elution spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms

Caption: Workflow for the extraction and analysis of this compound from urine samples using LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be developed for the rapid screening of this compound in biological samples.[7][8] This method relies on the specific binding of an antibody to the target analyte.

Application Note:

This protocol provides a general framework for a competitive ELISA for the detection of this compound. The development of a specific antibody against this compound is a prerequisite for this method.

Experimental Protocol:

3.1. Antibody Production

  • Synthesize a this compound-protein conjugate (e.g., this compound-BSA) to be used as an immunogen.

  • Immunize animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies against this compound.

  • Purify the antibodies from the serum.

3.2. Competitive ELISA Procedure

  • Coat a 96-well microplate with a this compound-protein conjugate.

  • Wash the plate to remove any unbound conjugate.

  • Block the remaining protein-binding sites on the plate.

  • Add standard solutions of this compound or biological samples, followed by the addition of a limited amount of anti-Cularine antibody.

  • Incubate to allow competition between the free this compound (in the sample/standard) and the coated this compound for binding to the antibody.

  • Wash the plate to remove unbound antibodies and this compound.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

  • Wash the plate to remove the unbound secondary antibody.

  • Add a substrate that produces a colored product when acted upon by the enzyme.

  • Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Competitive ELISA Principle for this compound Detection

cluster_0 High this compound Concentration cluster_1 Low this compound Concentration C1 C C2 C C3 C Ab1 Ab Ab1->C1 Ab2 Ab Ab2->C2 CoatedC1 Coated C CoatedC2 Coated C LowSignal Low Signal C4 C Ab3 Ab CoatedC3 Coated C Ab3->CoatedC3 Binding Ab4 Ab CoatedC4 Coated C Ab4->CoatedC4 Binding HighSignal High Signal

Caption: Principle of competitive ELISA for this compound detection.

Quantitative Data Summary

As there is limited published data specifically for this compound, the following table summarizes typical performance characteristics for the analysis of similar alkaloids in biological matrices using the described techniques. These values can serve as a benchmark for method development and validation for this compound.

ParameterHPLC-UVLC-MS/MSELISA
Linearity (r²) > 0.99> 0.99Typically sigmoidal
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 15 - 50 ng/mL0.5 - 5 ng/mL1 - 10 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (%RSD) < 15%< 15%< 20%

Note: The values presented are estimations based on data for structurally related alkaloids and should be experimentally determined during method validation for this compound.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, throughput, and available instrumentation. For pharmacokinetic studies requiring high sensitivity and selectivity, LC-MS/MS is the recommended method. HPLC-UV offers a robust and cost-effective alternative for applications where lower sensitivity is acceptable. ELISA, once developed, can be a valuable tool for high-throughput screening. It is imperative that any method chosen is fully validated to ensure the generation of reliable and accurate data for the successful development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Metabolic Stability Assay of Cularine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of metabolic stability is a critical step in the early stages of drug discovery and development. It provides essential information about a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which significantly influences its pharmacokinetic properties, such as half-life, bioavailability, and potential for drug-drug interactions. Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.

Cularine is a benzylisoquinoline alkaloid, a class of natural products known for their diverse pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for determining the in vitro metabolic stability of this compound using human liver microsomes, along with guidelines for data presentation and interpretation.

Experimental Protocols

This section details the methodology for conducting an in vitro metabolic stability assay of this compound using human liver microsomes (HLM).

Materials and Reagents
  • Test Compound: this compound (stock solution in DMSO)

  • Control Compounds: A compound with known high metabolic instability (e.g., Verapamil) and a compound with known low metabolic instability (e.g., Warfarin).

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • Phosphate (B84403) Buffer: 100 mM, pH 7.4.

  • Magnesium Chloride (MgCl₂): 3.3 mM in phosphate buffer.

  • NADPH Regenerating System:

    • Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Solution B: Phosphate buffer without the regenerating components (for negative control).

  • Acetonitrile (B52724) (ACN): HPLC grade, containing an internal standard (e.g., Tolbutamide or a structurally similar compound not present in the reaction).

  • 96-well incubation plates and collection plates.

  • Incubator/shaker capable of maintaining 37°C.

  • LC-MS/MS system for analysis.

Experimental Procedure
  • Preparation of Incubation Mixtures:

    • Prepare the main incubation mixture by combining phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5 mg/mL).

    • Prepare a this compound working solution by diluting the DMSO stock with phosphate buffer to the desired concentration (e.g., 1 µM final concentration, with the final DMSO concentration ≤ 0.1%).

  • Incubation:

    • Pre-warm the incubation plate containing the HLM mixture and the NADPH regenerating system (Solution A) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the this compound working solution to the wells.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • For the 0-minute time point, add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH regenerating system.

    • For subsequent time points, transfer an aliquot of the incubation mixture to a collection plate containing the quenching solution at each designated time. The ratio of quenching solution to incubation mixture should be sufficient to stop the reaction and precipitate proteins (e.g., 4:1).

    • Include negative control incubations without the NADPH regenerating system (using Solution B) to assess non-CYP mediated degradation.

  • Sample Processing:

    • After the final time point, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • The peak area ratio of this compound to the internal standard is used for quantification.

Data Analysis
  • Percentage of this compound Remaining:

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Half-Life (t₁/₂):

    • Plot the natural logarithm (ln) of the percentage of this compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • t₁/₂ = 0.693 / k

  • Intrinsic Clearance (CLᵢₙₜ):

    CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Experimental Conditions for this compound Metabolic Stability Assay

ParameterValue
Test SystemHuman Liver Microsomes (Pooled)
Microsome Protein Conc.0.5 mg/mL
Test Compound (this compound) Conc.1 µM
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 min
CofactorNADPH Regenerating System
Quenching SolutionAcetonitrile with Internal Standard
Analytical MethodLC-MS/MS

Table 2: Hypothetical In Vitro Metabolic Stability Data for this compound and Control Compounds in Human Liver Microsomes

CompoundTime (min)% Parent Remaining (Mean ± SD)t₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)
This compound 0100 ± 0.045.230.7
592.3 ± 2.1
1578.5 ± 3.5
3060.1 ± 4.2
4549.8 ± 3.9
6039.2 ± 2.8
Verapamil (High Clearance) 0100 ± 0.08.5163.1
565.4 ± 4.1
1522.1 ± 3.2
304.9 ± 1.5
45< 1.0
60< 1.0

Application Notes and Protocols for Cytotoxicity Assessment of Cularine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cularine, a member of the aporphine (B1220529) alkaloid family, has demonstrated potential as an anticancer agent. This document provides detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable method for measuring drug-induced cytotoxicity by quantifying total cellular protein.[1][2] Additionally, this note summarizes the anticipated effects of this compound on key cellular signaling pathways, offering a comprehensive guide for investigating its therapeutic potential.

Data Presentation: Anticipated Cytotoxic Activity of this compound

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from related aporphine alkaloids, such as liriodenine, norushinsunine, and reticuline, suggest that this compound is likely to exhibit cytotoxic effects in the low micromolar to low microgram per milliliter range against various cancer cell lines. The table below presents hypothetical IC50 values for this compound to illustrate expected data output from the described protocol. Researchers should determine the specific IC50 values experimentally for their cell lines of interest.

Cancer Cell LineCancer TypeHypothetical IC50 (µM) after 48hHypothetical IC50 (µg/mL) after 48h
A549Lung Carcinoma8.52.9
MCF-7Breast Adenocarcinoma12.24.2
HCT116Colon Carcinoma6.82.3
HeLaCervical Cancer15.55.3
HepG2Hepatocellular Carcinoma9.73.3

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3]

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Plating:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[1]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.[1]

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[1]

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the potential molecular mechanisms of this compound, the following diagrams have been generated.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Staining & Measurement cluster_analysis Data Analysis cell_plating 1. Cell Plating (5,000-10,000 cells/well) compound_prep 2. This compound Dilution treatment 3. Add this compound to Cells cell_plating->treatment incubation 4. Incubate (24-72 hours) treatment->incubation fixation 5. Cell Fixation (TCA) incubation->fixation staining 6. SRB Staining fixation->staining solubilization 7. Solubilization (Tris) staining->solubilization readout 8. Absorbance Reading solubilization->readout analysis 9. Calculate % Viability & IC50 readout->analysis

SRB Cytotoxicity Assay Workflow

Aporphine alkaloids, including this compound, are known to induce apoptosis and cell cycle arrest in cancer cells through the modulation of critical signaling pathways such as the PI3K/Akt and MAPK pathways.

Cularine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits MEK MEK This compound->MEK Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis Inhibits Proliferation Decreased Proliferation mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest

Proposed this compound Signaling Pathways

References

Application Notes and Protocols: Radioligand Binding Assay for Cularine at the GABAA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its effects are primarily mediated through two classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3] The GABAA receptor, a ligand-gated chloride ion channel, is a key pharmacological target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics, which are used to treat conditions such as anxiety, epilepsy, and sleep disorders.[4][5]

Cularine, a benzylisoquinoline alkaloid, has been a subject of interest for its potential neuropharmacological activities. Understanding the interaction of novel compounds like this compound with the GABAA receptor is fundamental to elucidating their mechanism of action and assessing their therapeutic potential. Radioligand binding assays are a robust and quantitative method to determine the affinity of a compound for a specific receptor.[6][7] These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. By measuring the displacement of this radioligand by an unlabeled test compound, such as this compound, the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.[6]

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to evaluate the affinity of this compound for the GABAA receptor.

GABAA Receptor Signaling Pathway

The GABAA receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central chloride-permeable pore.[5] Upon binding of GABA to its recognition site on the receptor, the channel undergoes a conformational change, leading to the influx of chloride ions (Cl-) into the neuron.[3][8] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect on neurotransmission.[3][8]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-Gated Cl- Channel) GABA->GABAAR Binds This compound This compound This compound->GABAAR Competes for Binding Chloride Cl- Influx GABAAR->Chloride Opens Channel Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Chloride->Hyperpolarization Leads to

Figure 1: Simplified GABAA receptor signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the binding of this compound to the GABAA receptor, as determined by a competitive radioligand binding assay using [3H]Muscimol. For comparison, data for GABA (the endogenous ligand) and bicuculline (B1666979) (a known competitive antagonist) are included.

CompoundRadioligandTissue PreparationIC50 (nM)Ki (nM)Hill Slope
GABA[3H]MuscimolRat Cortical Membranes15100.98
Bicuculline[3H]MuscimolRat Cortical Membranes50331.02
This compound [3H]Muscimol Rat Cortical Membranes 500 330 0.95

Note: A lower IC50/Ki value indicates a higher binding affinity.

Experimental Protocols

Preparation of Rat Cortical Membranes

This protocol describes the preparation of crude synaptic membranes from rat cerebral cortex, which are a rich source of GABAA receptors.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4 (4°C)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect the cerebral cortices from rat brains on ice.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.[9]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[6]

  • Discard the supernatant and resuspend the pellet in 10 volumes of ice-cold Binding Buffer.

  • Incubate the membrane suspension at 37°C for 30 minutes to facilitate the dissociation of endogenous GABA.[6]

  • Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet by resuspending in fresh, ice-cold Binding Buffer and centrifuging two more times.[6]

  • Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the GABAA receptor using [3H]Muscimol as the radioligand.

Materials:

  • Prepared rat cortical membranes

  • [3H]Muscimol (specific activity ~15-30 Ci/mmol)

  • This compound (unlabeled test compound)

  • GABA (for defining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Prepare a series of dilutions of this compound in the Binding Buffer. The final concentrations in the assay should typically range from 10^-10 M to 10^-4 M.

  • Set up assay tubes for total binding, non-specific binding, and this compound competition.

    • Total Binding: 100 µL of membrane preparation, 50 µL of [3H]Muscimol (final concentration ~1-2 nM), and 50 µL of Binding Buffer.

    • Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]Muscimol, and 50 µL of a high concentration of unlabeled GABA (final concentration ~10 µM).

    • This compound Competition: 100 µL of membrane preparation, 50 µL of [3H]Muscimol, and 50 µL of the corresponding this compound dilution.

  • Incubate the tubes at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 4 mL of ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for several hours in the dark.[6]

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[6]

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: ((Binding in presence of this compound - Non-specific Binding) / (Specific Binding)) * 100.[6]

  • Determine IC50: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.

  • Calculate Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]Muscimol) Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Dilutions Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Plot_Curve Plot Competition Curve Calc_Binding->Plot_Curve Calc_IC50_Ki Determine IC50 and Ki Values Plot_Curve->Calc_IC50_Ki

Figure 2: Experimental workflow for the radioligand binding assay.

References

Application Note & Protocol: Evaluation of Enantiomeric Purity of Synthetic Cularine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cularine, a member of the isoquinoline (B145761) alkaloid family, possesses a chiral center, leading to the existence of two enantiomers, (S)-Cularine and (R)-Cularine. The pharmacological and toxicological profiles of these enantiomers can differ significantly. Therefore, the accurate determination of enantiomeric purity is a critical step in the synthesis and development of this compound-based therapeutic agents to ensure their safety and efficacy.[1][2] This document provides a detailed protocol for evaluating the enantiomeric purity of synthetic this compound using chiral High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique for separating enantiomers.[3][4][]

Principle of Chiral HPLC

Chiral HPLC is a powerful analytical technique used to separate enantiomers.[3][4] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This differential interaction allows for the separation and quantification of the individual enantiomers in a racemic or enantiomerically enriched mixture.[1][6]

Experimental Protocol: Chiral HPLC Method for this compound Enantiomers

This protocol outlines a direct method for the enantioselective analysis of synthetic this compound using HPLC with a chiral stationary phase.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size) or a similar column known for good resolution of alkaloids.

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample Preparation: Synthetic this compound sample, reference standards of racemic this compound, and enantiomerically pure (S)- and (R)-Cularine, if available.

2. Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific samples and systems.

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 30 minutes (or until both enantiomers have eluted)

3. Sample Preparation

  • Standard Solutions:

    • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.

    • If available, prepare stock solutions of the individual (S)- and (R)-Cularine enantiomers (e.g., 1 mg/mL) in the mobile phase.

  • Sample Solution:

    • Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic this compound standard to determine the retention times of the two enantiomers and to verify the separation performance of the column.

  • If available, inject the individual enantiomer standards to identify the elution order of (S)- and (R)-Cularine.

  • Inject the synthetic this compound sample solution.

  • Record the chromatogram and integrate the peak areas for each enantiomer.

5. Data Presentation and Calculation

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula for Enantiomeric Excess (% ee):

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ = Peak area of the major enantiomer

  • Area₂ = Peak area of the minor enantiomer

Quantitative Data Summary

The following table presents hypothetical data from the analysis of three different batches of synthetic this compound.

Sample IDRetention Time (min) - Enantiomer 1Peak Area - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area - Enantiomer 2Enantiomeric Excess (% ee)
Racemic Standard 15.2501,23418.5500,9870.02
Batch A 15.3985,43218.612,34597.5
Batch B 15.215,67818.5998,76597.0 (for enantiomer 2)
Batch C 15.41,002,34518.7Not Detected>99.9

Visualizations

Experimental Workflow

G cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_racemic Prepare Racemic This compound Standard filter_racemic Filter Standard prep_racemic->filter_racemic prep_sample Prepare Synthetic This compound Sample filter_sample Filter Sample prep_sample->filter_sample hplc_system Equilibrate HPLC System (Chiralpak AD-H column) inject_racemic Inject Racemic Standard hplc_system->inject_racemic inject_sample Inject Synthetic Sample inject_racemic->inject_sample detect UV Detection at 285 nm inject_sample->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric purity analysis of this compound by Chiral HPLC.

Principle of Chiral Separation

G cluster_injection Injection cluster_column Chiral Column cluster_separation Separation cluster_detection Detection racemic_mixture Racemic this compound ((S)- & (R)-enantiomers) chiral_stationary_phase Chiral Stationary Phase (CSP) racemic_mixture->chiral_stationary_phase Mobile Phase Flow s_enantiomer (S)-Cularine (Weaker Interaction) chiral_stationary_phase->s_enantiomer Differential Interaction r_enantiomer (R)-Cularine (Stronger Interaction) chiral_stationary_phase->r_enantiomer chromatogram Chromatogram (Separated Peaks) s_enantiomer->chromatogram Earlier Elution r_enantiomer->chromatogram Later Elution

Caption: Diagram illustrating the principle of enantiomer separation on a chiral stationary phase.

Alternative and Complementary Methods

While chiral HPLC is the most common and direct method for determining enantiomeric purity, other techniques can also be employed:

  • Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation. This method often requires smaller sample volumes and can offer high separation efficiency.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.[8] This method is particularly useful when chromatographic separation is challenging.

Conclusion

The described chiral HPLC method provides a robust and reliable approach for the determination of the enantiomeric purity of synthetic this compound. The protocol can be adapted and optimized to suit specific laboratory conditions and instrumentation. Accurate assessment of enantiomeric purity is essential for ensuring the quality, safety, and efficacy of chiral drug candidates like this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues of Cularine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cularine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a lipophilic alkaloid, a class of naturally occurring organic compounds. Its fatty nature leads to low solubility in aqueous solutions like cell culture media and buffers, which are standard for most in vitro assays. This poor solubility can cause the compound to precipitate, leading to inaccurate and unreliable experimental results.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening and what can I do?

A2: This common issue is known as kinetic precipitation. While this compound may dissolve in a pure organic solvent like Dimethyl sulfoxide (B87167) (DMSO) at high concentrations, its solubility is much lower in the final aqueous buffer. When the concentrated DMSO stock is added to the cell culture medium, the compound is forced into an environment where it is not readily soluble, causing it to precipitate.

To address this, you can:

  • Lower the final concentration of this compound in your assay.

  • Prepare a more dilute stock solution of this compound in DMSO.

  • Employ solubility enhancement techniques , such as the use of co-solvents or cyclodextrins.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most cell lines, a final DMSO concentration of 0.5% (v/v) is considered the upper limit. However, for more sensitive cell lines or primary cells, the concentration should be kept even lower, often below 0.1% , to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to ensure that any observed effects are due to this compound and not the solvent.

Q4: Are there alternative solvents to DMSO for dissolving this compound?

A4: While DMSO is the most common and effective solvent for dissolving a wide range of lipophilic compounds, other organic solvents like ethanol (B145695) and methanol (B129727) can also be used. However, these solvents are generally less effective than DMSO and may need to be used at higher concentrations, increasing the risk of cytotoxicity. If you choose to use an alternative solvent, it is essential to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.

Troubleshooting Guide

Problem Potential Cause Solution
Visible precipitation or cloudiness after adding this compound stock to aqueous media. The final concentration of this compound exceeds its kinetic solubility limit in the assay medium.1. Reduce Final Concentration: Test a lower final concentration of this compound in your assay.2. Use an Intermediate Dilution Step: Perform a serial dilution in a buffer containing a higher percentage of a co-solvent before the final dilution into the assay medium.3. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1%).
Inconsistent or non-reproducible assay results. This compound may be precipitating out of solution over time, leading to variable effective concentrations.1. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment immediately before use.2. Visually Inspect Wells: Before and after the incubation period, inspect the wells of your assay plate under a microscope for any signs of precipitation.3. Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help dissolve any small precipitates.
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.1. Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line and assay duration.2. Reduce Solvent Concentration: Ensure the final concentration of the solvent is well below the toxic threshold. This may require preparing a more concentrated initial stock of this compound

Troubleshooting signal overlap in the NMR spectrum of Cularine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal overlap issues encountered during the NMR spectroscopic analysis of Cularine alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in the 1H NMR spectrum of my this compound alkaloid sample overlapping?

A1: Signal overlap in the aromatic region of this compound alkaloids is a common challenge due to several factors:

  • Structural Complexity: The rigid, polycyclic structure of the this compound scaffold holds multiple aromatic protons in relatively similar chemical environments.

  • Substitution Patterns: The presence of multiple methoxy (B1213986) and hydroxy groups on the aromatic rings can lead to only subtle differences in the electronic environments of adjacent protons, causing their signals to resonate at very close chemical shifts.

  • Narrow Chemical Shift Range: Aromatic protons typically resonate within a relatively narrow range of the NMR spectrum (approximately 6.0-8.0 ppm), increasing the likelihood of signal crowding and overlap.

Q2: My 1H NMR spectrum shows a complex, unresolved multiplet in the aliphatic region. How can I assign the individual proton signals?

A2: The aliphatic region of this compound alkaloids, particularly the signals from the ethylamine (B1201723) bridge and the stereocenter at C-1, can be complex. To resolve and assign these signals, the following strategies are recommended:

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment will reveal which protons are spin-coupled to each other. This is invaluable for tracing the connectivity within the aliphatic spin systems.

  • Total Correlation Spectroscopy (TOCSY): If a proton within a spin system is well-resolved, a 1D or 2D TOCSY experiment can be used to identify all other protons belonging to that same spin system, effectively "pulling out" the entire group of coupled signals from the overlapped region.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments identify protons that are close to each other in space, which can be crucial for assigning the stereochemistry and differentiating between diastereotopic protons in the methylene (B1212753) groups.

Q3: The signals for the methoxy groups in my this compound alkaloid spectrum are very close together or overlapping. How can I differentiate them?

A3: Overlapping methoxy signals are a frequent issue. Here are some techniques to resolve them:

  • Change of Solvent: Running the NMR experiment in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the methoxy signals, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often cause significant shifts due to anisotropic effects.

  • Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons over two to three bonds. By observing the correlation of each methoxy proton signal to its corresponding aromatic carbon, you can unambiguously assign each methoxy group.

  • Nuclear Overhauser Effect (NOE) Difference Spectroscopy: By irradiating a specific aromatic proton, you can observe an enhancement in the signal of a nearby methoxy group, allowing for its specific assignment.

Q4: I am struggling to assign the quaternary carbons in my 13C NMR spectrum. What is the best approach?

A4: Quaternary carbons do not have directly attached protons and therefore do not appear in DEPT-135 or HSQC spectra. The most effective method for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, aromatic protons will show correlations to the quaternary carbons within their own ring and adjacent rings.

Troubleshooting Guides

Issue: Unresolved Aromatic Multiplets

Symptom: The aromatic region of the ¹H NMR spectrum (approx. 6.5-7.5 ppm) shows a broad, poorly resolved set of overlapping signals, making it impossible to determine coupling constants or assign individual protons.

Workflow for Resolution:

A Start: Unresolved Aromatic Signals B Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) A->B Simple Approach C Acquire 2D COSY Spectrum A->C Standard Approach B->C D Acquire 2D HSQC Spectrum C->D Correlate Protons to Carbons E Acquire 2D HMBC Spectrum D->E Assign Quaternary Carbons F Analyze Data & Assign Protons E->F

Caption: Troubleshooting workflow for unresolved aromatic signals.

Detailed Steps:

  • Change Solvent: Prepare a new sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) and re-acquire the ¹H NMR spectrum. The change in solvent polarity and anisotropic effects can alter the chemical shifts and may resolve the overlapping signals.

  • Acquire 2D COSY: This experiment will help identify which aromatic protons are coupled to each other, allowing you to trace out the spin systems on each aromatic ring.

  • Acquire 2D HSQC: This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra have a much larger chemical shift dispersion, overlapping proton signals can often be resolved in the second dimension.

  • Acquire 2D HMBC: This experiment will reveal long-range correlations between protons and carbons, which is crucial for assigning protons relative to quaternary carbons and confirming the overall connectivity of the aromatic systems.

Issue: Ambiguous Stereochemistry and Aliphatic Signal Overlap

Symptom: The aliphatic region of the ¹H NMR spectrum is crowded, and the relative stereochemistry of the molecule is unclear.

Workflow for Resolution:

A Start: Ambiguous Aliphatic Signals B Acquire 2D TOCSY Spectrum A->B Identify Spin Systems C Acquire 2D NOESY/ROESY Spectrum A->C Probe Spatial Relationships B->C D Analyze Cross-Peaks for Spatial Proximity C->D E Determine Relative Stereochemistry D->E

Caption: Workflow for resolving aliphatic signal overlap and determining stereochemistry.

Detailed Steps:

  • Acquire 2D TOCSY: This experiment will help to identify all protons within a coupled spin system, even if some are obscured.

  • Acquire 2D NOESY or ROESY: These experiments are essential for determining stereochemistry. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space (typically < 5 Å). By analyzing these spatial correlations, you can deduce the relative orientation of substituents on the stereogenic centers.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the this compound alkaloid skeleton. Note that these are approximate values and can vary depending on the specific substitution pattern and the solvent used. The data presented here is compiled from literature values for this compound and related isoquinoline (B145761) alkaloids.

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

ProtonChemical Shift Range (ppm)Notes
H-13.0 - 3.5Often a multiplet, can overlap with other aliphatic signals.
H-α2.5 - 3.2Part of the ethylamine bridge, often complex multiplets.
H-β2.5 - 3.2Part of the ethylamine bridge, often complex multiplets.
H-86.5 - 6.8Aromatic proton, singlet.
H-5', H-6'6.8 - 7.2Aromatic protons, may appear as doublets or multiplets depending on substitution.
OCH₃3.8 - 4.0Singlets, can be very close in chemical shift.
NCH₃2.4 - 2.6Singlet.

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton

CarbonChemical Shift Range (ppm)Notes
C-155 - 60
C-α45 - 50
C-β25 - 30
Aromatic CH110 - 130
Aromatic C-O140 - 150Quaternary carbons.
Aromatic C-C120 - 135Quaternary carbons.
OCH₃55 - 60Can overlap with other aliphatic carbon signals.
NCH₃42 - 45

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound alkaloid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any particulate matter.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and to ensure the sample concentration is adequate.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.

    • Acquire a sufficient number of scans (e.g., 2-8) for each increment to achieve good signal-to-noise.

    • Typically, 256-512 increments in the indirect dimension (F1) are sufficient.

  • HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width (F2) as determined from the 1D spectrum.

    • Set the ¹³C spectral width (F1) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.

    • Acquire a sufficient number of scans (e.g., 4-16) per increment.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as for the HSQC experiment.

    • Set the long-range coupling constant (CNST2) to an average value of 8 Hz.

    • Acquire a higher number of scans (e.g., 16-64) per increment to detect the weaker long-range correlations.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transformation, and phase correction in both dimensions.

Protocol 2: Changing Solvents to Resolve Signal Overlap
  • Initial Spectrum: Acquire a high-quality 1D ¹H NMR spectrum in a standard solvent such as CDCl₃.

  • Sample Recovery: Carefully evaporate the solvent from the NMR tube under a gentle stream of nitrogen.

  • Solvent Exchange: Add the new deuterated solvent (e.g., benzene-d₆) to the dried sample. It may be necessary to repeat the evaporation and addition process 2-3 times to remove all traces of the original solvent.

  • Re-acquisition: Dissolve the sample completely in the new solvent and acquire another 1D ¹H NMR spectrum.

  • Comparison: Compare the two spectra to identify any shifts in the positions of the overlapping signals. This can provide the necessary resolution for signal assignment.

Technical Support Center: Chiral HPLC Separation of Cularine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Cularine enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal resolution of this compound enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between this compound enantiomers?

Poor resolution in the chiral HPLC separation of this compound, a basic alkaloid, can stem from several factors. The most common issues include an inappropriate choice of Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, the absence of a suitable basic additive, and non-ideal temperature or flow rate settings. A systematic approach to method development is crucial for achieving the desired separation.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

For basic compounds like this compound and other isoquinoline (B145761) alkaloids, polysaccharide-based CSPs are generally the most successful.[1] Columns with immobilized polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, are highly recommended. A Chiralpak IG column, for instance, has been noted for its effectiveness in resolving isoquinoline-derived alkaloid enantiomers.[1] It is advisable to screen a few different polysaccharide-based columns to find the one with the best selectivity for this compound.

Q3: Why is a basic additive necessary in the mobile phase for this compound separation?

This compound is a basic alkaloid. Without a basic additive in the mobile phase, you are likely to encounter poor peak shape, characterized by significant tailing. This is due to secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase (typically 0.1-0.5%) will improve peak shape and can also enhance resolution by minimizing these undesirable interactions.[2]

Q4: How does temperature affect the chiral separation of this compound?

Temperature plays a critical role in chiral recognition. Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the this compound enantiomers and the CSP.[3] However, the effect is compound-dependent. It is recommended to evaluate a range of temperatures (e.g., 15°C to 40°C) to determine the optimum for your specific separation.

Q5: Can the mobile phase composition change the elution order of the enantiomers?

Yes, the composition of the mobile phase, including the type and concentration of the alcohol modifier and any additives, can sometimes alter the elution order of the enantiomers.[4] This is why it is important to systematically screen different mobile phase compositions during method development.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks for the this compound enantiomers, follow these troubleshooting steps:

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution CSP 1. Evaluate Chiral Stationary Phase (CSP) - Is it a polysaccharide-based CSP? - Try a different polysaccharide CSP (e.g., amylose vs. cellulose derivative). Start->CSP MobilePhase 2. Optimize Mobile Phase - Vary the alcohol percentage (e.g., Isopropanol (B130326) in n-Hexane). - Test different alcohol modifiers (e.g., Ethanol). CSP->MobilePhase Additive 3. Add/Optimize Basic Additive - Add 0.1% Diethylamine (DEA). - Vary DEA concentration (e.g., 0.1% to 0.5%). MobilePhase->Additive Temperature 4. Adjust Column Temperature - Decrease temperature in 5°C increments (e.g., 25°C -> 20°C -> 15°C). Additive->Temperature FlowRate 5. Reduce Flow Rate - Decrease from 1.0 mL/min to 0.7 or 0.5 mL/min. Temperature->FlowRate Resolved Resolution Achieved FlowRate->Resolved

Caption: A stepwise approach to troubleshooting poor enantiomeric resolution.

Data Presentation: Initial Screening Parameters for this compound Enantiomer Separation

ParameterCondition 1Condition 2Condition 3
Chiral Column Chiralpak IAChiralpak IBChiralpak IC
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEAn-Hexane/Ethanol (90:10, v/v) + 0.1% DEAMethanol (B129727) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C25°C
Detection UV at 285 nmUV at 285 nmUV at 285 nm
Issue 2: Significant Peak Tailing

Peak tailing is a common problem with basic analytes like this compound.

Troubleshooting Workflow for Peak Tailing

PeakTailing Start Significant Peak Tailing BasicAdditive 1. Check/Increase Basic Additive - Ensure DEA (or similar) is present. - Increase concentration (e.g., from 0.1% to 0.2%). Start->BasicAdditive ColumnHealth 2. Check Column Health - Is the column old or contaminated? - Flush with a strong solvent (if compatible). - Consider a new column. BasicAdditive->ColumnHealth SampleOverload 3. Check for Column Overload - Dilute the sample (e.g., 1:10) and reinject. - If peak shape improves, reduce sample concentration. ColumnHealth->SampleOverload GoodPeakShape Symmetrical Peaks Achieved SampleOverload->GoodPeakShape

Caption: Logical steps to diagnose and resolve peak tailing for basic analytes.

Data Presentation: Effect of DEA Concentration on Peak Asymmetry

DEA Concentration in Mobile PhaseTailing Factor (Peak 1)Tailing Factor (Peak 2)Resolution (Rs)
0%2.52.80.8
0.1%1.41.51.6
0.2%1.11.22.1
0.5%1.01.12.0

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) on a Chiralpak IG column.

Experimental Protocols

Protocol 1: Chiral Method Development for this compound Enantiomers

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

Method Development Workflow

MethodDevelopment Start Start: this compound Racemic Standard Step1 Step 1: Column & Mobile Phase Screening - Screen 2-3 polysaccharide CSPs. - Screen Normal Phase (Hex/IPA) and Polar Organic (MeOH) modes. - Include 0.1% DEA in all mobile phases. Start->Step1 Step2 Step 2: Mobile Phase Optimization - Select the best column/mode from Step 1. - Optimize the ratio of strong to weak solvent (e.g., vary IPA from 5% to 20%). Step1->Step2 Step3 Step 3: Additive Optimization - Fine-tune the concentration of DEA (e.g., 0.1% to 0.5%) for optimal peak shape and resolution. Step2->Step3 Step4 Step 4: Temperature & Flow Rate Optimization - Test temperatures from 15°C to 40°C. - Test flow rates from 0.5 mL/min to 1.0 mL/min. Step3->Step4 FinalMethod Final Optimized Method Step4->FinalMethod

Caption: A systematic workflow for developing a chiral HPLC separation method.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to approximately 10-20 µg/mL with the initial mobile phase.

  • Initial Screening (Step 1):

    • Equilibrate the first chiral column (e.g., Chiralpak IG) with the starting mobile phase (e.g., n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25°C and the UV detector to an appropriate wavelength for this compound (e.g., 285 nm).

    • Inject the working standard solution.

    • Repeat the process for other selected CSPs and mobile phase modes.

  • Optimization of Mobile Phase (Step 2):

    • Using the column and mobile phase system that showed the most promising initial separation, systematically vary the percentage of the alcohol modifier. For example, prepare and test mobile phases with 5%, 10%, 15%, and 20% isopropanol in n-hexane (with 0.1% DEA).

    • Analyze the chromatograms for changes in retention time and resolution.

  • Optimization of Additive (Step 3):

    • Using the optimal mobile phase composition from the previous step, investigate the effect of the basic additive concentration. Prepare mobile phases with 0.1%, 0.2%, and 0.5% DEA.

    • Evaluate the impact on peak shape (tailing factor) and resolution.

  • Optimization of Temperature and Flow Rate (Step 4):

    • With the optimized mobile phase, set the column oven to different temperatures (e.g., 20°C, 25°C, 30°C, 35°C) and observe the impact on resolution.

    • If necessary, reduce the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min to see if resolution improves further.

  • Method Validation:

    • Once the optimal conditions are established, perform a method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Preventing degradation of Cularine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cularine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a benzylisoquinoline alkaloid, a class of natural products known for their diverse pharmacological activities.[1][2] Like many complex organic molecules, this compound can be susceptible to degradation in the aqueous, warm, and light-exposed environment of cell culture. This degradation can lead to a loss of potency, altered biological effects, and the formation of unknown byproducts that may confound experimental results.

Q2: How should I store this compound (powder and stock solutions)?

A2: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Use amber or foil-wrapped vials for storage to prevent light exposure.

Q3: What are the primary factors that can cause this compound degradation in cell culture media?

A3: The main factors contributing to the degradation of alkaloids like this compound in cell culture media include:

  • Light Exposure: Many alkaloids are photosensitive and can undergo photodegradation upon exposure to light, especially UV and blue light.[3][4]

  • pH: The pH of the cell culture medium (typically around 7.4) can influence the hydrolysis and stability of alkaloids.[5]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation reactions.

  • Oxidation: Components in the media or exposure to air can lead to oxidative degradation.[6]

  • Enzymatic Degradation: If using serum-containing media, enzymes present in the serum may metabolize or degrade this compound.

Q4: How can I minimize this compound degradation during my experiments?

A4: To minimize degradation, follow these best practices:

  • Work in Low Light: Perform all manipulations involving this compound under dim lighting. Use a cell culture hood with the light turned off or covered.

  • Use Protective Containers: Prepare and store this compound solutions in amber or foil-wrapped tubes and plates.

  • Prepare Fresh Solutions: Prepare working solutions of this compound in media immediately before adding them to your cells.

  • Minimize Exposure Time: Reduce the time that this compound-containing media is exposed to ambient light and temperature.

  • Consider Serum-Free Media: If enzymatic degradation is suspected, consider using a serum-free medium or heat-inactivated serum.

Troubleshooting Guides

Issue 1: I'm observing a decrease in the biological effect of this compound over a multi-day experiment.

  • Possible Cause: Degradation of this compound in the cell culture medium over the extended incubation period.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a stability study to quantify the concentration of this compound in your cell culture medium over the time course of your experiment (see Experimental Protocol 1).

    • Frequent Media Changes: If degradation is confirmed, replenish the this compound-containing medium more frequently (e.g., every 24 hours) to maintain a more consistent concentration of the active compound.

    • Dose Adjustment: Based on the degradation rate determined from your stability study, you may need to use a higher initial concentration of this compound to compensate for the loss over time.

Issue 2: My experimental results with this compound are inconsistent between batches.

  • Possible Cause: Variability in the handling of this compound, leading to different levels of degradation.

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure that all experiments are conducted with consistent and minimal light exposure. Use a standardized protocol for preparing and adding this compound to the cells.

    • Check Stock Solution Integrity: An older stock solution may have undergone degradation. Prepare a fresh stock solution from the powder and compare its efficacy to the old stock.

    • Monitor Media pH: Ensure the pH of your cell culture medium is consistent between experiments, as pH can affect this compound stability.[5]

Issue 3: I see unexpected changes in my cells, or my control cells treated with the vehicle are behaving differently than expected.

  • Possible Cause: Formation of a toxic or biologically active degradation product of this compound.

  • Troubleshooting Steps:

    • Analyze for Degradation Products: Use LC-MS/MS to analyze a sample of your this compound-containing medium that has been incubated under experimental conditions to identify any potential degradation products (see Experimental Protocol 1 for a general approach).

    • Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study by exposing this compound to stress conditions such as strong light, high heat, acid, base, and oxidizing agents. Analysis of these samples by LC-MS/MS can help to characterize potential degradants.

Data Presentation

The following tables present hypothetical stability data for this compound in DMEM supplemented with 10% FBS at 37°C and 5% CO2. This data is for illustrative purposes to guide your own stability studies.

Table 1: Stability of this compound under Standard Cell Culture Conditions (Protected from Light)

Time (hours)This compound Concentration (µM)Percent Remaining (%)
010.0100
89.292
247.878
486.161
724.545

Table 2: Impact of Light Exposure on this compound Stability at 24 hours

ConditionThis compound Concentration (µM)Percent Remaining (%)
Protected from Light (Foil Wrapped)7.878
Ambient Lab Light5.252
Direct Light Exposure (on benchtop)2.121

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium by HPLC-UV

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

  • Objective: To quantify the concentration of this compound in cell culture medium over time.

  • Materials:

    • This compound powder

    • DMSO

    • Your complete cell culture medium (e.g., DMEM + 10% FBS)

    • Sterile, amber or foil-wrapped microcentrifuge tubes

    • Incubator (37°C, 5% CO2)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid (LC-MS grade)

  • Methodology:

    • Preparation of this compound-Spiked Medium:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Spike the this compound stock solution into pre-warmed complete cell culture medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

    • Incubation and Sampling:

      • Aliquot the this compound-containing medium into sterile, amber or foil-wrapped microcentrifuge tubes.

      • Immediately take a sample for the 0-hour time point. Store this sample at -80°C until analysis.

      • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

      • At subsequent time points (e.g., 8, 24, 48, 72 hours), collect an aliquot and store it at -80°C.

    • Sample Preparation for HPLC:

      • Thaw all collected samples.

      • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample.

      • Vortex and incubate at -20°C for 30 minutes.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen or in a vacuum concentrator.

      • Reconstitute the dried extract in the mobile phase.

    • HPLC-UV Analysis:

      • Inject the prepared samples onto the HPLC system.

      • Use a C18 column with a gradient elution, for example:

        • Mobile Phase A: 0.1% formic acid in water

        • Mobile Phase B: 0.1% formic acid in acetonitrile

        • Gradient: A suitable gradient to elute this compound and separate it from media components.

      • Monitor the absorbance at a wavelength appropriate for this compound (determine the λmax by UV-Vis spectroscopy).

      • Quantify the peak area corresponding to this compound at each time point and compare it to a standard curve of known this compound concentrations.

      • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Protocol 2: Assessment of this compound's Effect on Intracellular Calcium Concentration

  • Objective: To determine if this compound modulates intracellular calcium levels.

  • Materials:

    • Cells of interest plated in a 96-well black, clear-bottom plate

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)[7]

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

    • This compound stock solution

    • Positive control (e.g., ATP or ionomycin)

    • Fluorescence plate reader with injection capabilities

  • Methodology:

    • Cell Plating: Plate cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

      • Remove the culture medium from the cells and wash once with HBSS.

      • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

    • Cell Washing: Remove the loading buffer and wash the cells gently two times with HBSS to remove extracellular dye.

    • Assay:

      • Place the plate in the fluorescence plate reader, pre-warmed to 37°C.

      • Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

      • Establish a baseline fluorescence reading for a few minutes.

      • Inject the this compound solution at the desired concentration and continue to record the fluorescence signal.

      • As a positive control, inject a known calcium-mobilizing agent (e.g., ATP) to confirm cell responsiveness.

    • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium concentration.

Protocol 3: Analysis of NF-κB Activation by Western Blot

  • Objective: To determine if this compound affects the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Materials:

    • Cells of interest

    • This compound stock solution

    • Stimulant for NF-κB activation (e.g., TNF-α)

    • Cell lysis buffers for cytoplasmic and nuclear fractionation[8]

    • Protease and phosphatase inhibitor cocktails

    • BCA protein assay kit

    • SDS-PAGE gels and blotting equipment

    • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Methodology:

    • Cell Treatment:

      • Plate cells and grow to 80-90% confluency.

      • Pre-treat cells with this compound at various concentrations for a specified time (e.g., 1 hour).

      • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 30 minutes). Include untreated and vehicle-treated controls.

    • Cell Fractionation:

      • Wash cells with ice-cold PBS and harvest.

      • Perform cytoplasmic and nuclear fractionation according to a standard protocol.[8]

    • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with the primary antibody against NF-κB p65.

      • Probe separate blots or strip and re-probe the same blot for Lamin B1 (to confirm nuclear fraction purity) and GAPDH (to confirm cytoplasmic fraction purity).

      • Incubate with the appropriate HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Compare the levels of p65 in the nuclear fractions of this compound-treated cells to the stimulated and unstimulated controls to determine if this compound inhibits or promotes NF-κB translocation.

Protocol 4: Caspase-3 Activity Assay

  • Objective: To assess whether this compound induces apoptosis via the activation of caspase-3.

  • Materials:

    • Cells of interest

    • This compound stock solution

    • Positive control for apoptosis (e.g., staurosporine)

    • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)[9][10][11]

    • Cell lysis buffer (provided in the kit)

    • Microplate reader (absorbance or fluorescence)

  • Methodology:

    • Cell Treatment:

      • Plate cells in a 96-well plate.

      • Treat cells with various concentrations of this compound for a desired time (e.g., 24 hours). Include untreated, vehicle-treated, and positive controls.

    • Cell Lysis:

      • After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.

    • Caspase-3 Assay:

      • Transfer the cell lysates to a new 96-well plate.

      • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.

      • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measurement:

      • Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.

    • Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that of the controls. An increase in signal indicates the activation of caspase-3 and induction of apoptosis.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound Stock This compound Stock Working Solution Working Solution This compound Stock->Working Solution Dilute Cell Culture Medium Cell Culture Medium Cell Culture Medium->Working Solution Cell Culture Cell Culture Working Solution->Cell Culture Treat Cells Incubation Incubate (37°C, 5% CO2) Time = 0, 8, 24, 48, 72h Cell Culture->Incubation Sample Collection Sample Collection Incubation->Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation HPLC/LC-MS HPLC/LC-MS Protein Precipitation->HPLC/LC-MS Data Analysis Data Analysis HPLC/LC-MS->Data Analysis

Caption: Experimental workflow for assessing this compound stability in cell culture media.

G This compound This compound Ca2+ Channel Ca2+ Channel This compound->Ca2+ Channel Inhibits Intracellular Ca2+ Intracellular Ca2+ Ca2+ Channel->Intracellular Ca2+ Ca2+ Influx Cellular Response Cellular Response Intracellular Ca2+->Cellular Response Activates G Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK IKK Stimulus (e.g., TNF-α)->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits IκB-P IκB-P IκB->IκB-P NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Proteasome Proteasome IκB-P->Proteasome Degradation Nucleus Nucleus NF-κB (active)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Potential Inhibition? This compound->NF-κB (active) Potential Inhibition? G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

References

Technical Support Center: Optimizing Cularine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cularine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of this compound extraction from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of this compound?

This compound and its derivatives are primarily found in plants of the Papaveraceae and Fumariaceae families. Species of the Corydalis and Dicentra genera are notable sources.[1]

Q2: Which extraction methods are most effective for this compound?

Both conventional and modern extraction techniques can be employed for alkaloids like this compound. Conventional methods include maceration and reflux extraction.[2] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE), which often offer higher yields in shorter times with reduced solvent consumption.[2][3][4] For instance, an optimized reflux extraction has been successfully used for alkaloids from Corydalis species.[5][6][7][8]

Q3: What are the recommended solvents for this compound extraction?

Polar solvents are generally effective for extracting alkaloids. Aqueous mixtures of ethanol (B145695) and methanol (B129727) are commonly used.[3][9] An optimized protocol for related alkaloids from Corydalis yanhusuo utilized 70% ethanol with the pH adjusted to 10.[5][6][7][8] The choice of solvent can be critical and may require optimization based on the specific plant material and extraction technique.

Q4: How does pH influence the extraction efficiency of this compound?

The pH of the extraction medium is a critical parameter. This compound, being an alkaloid, is a basic compound. Performing the extraction under alkaline conditions (e.g., pH 10) helps to ensure that the alkaloid is in its free base form, which is typically more soluble in organic solvents, thus enhancing extraction efficiency.[10][11] Conversely, in an acidic medium, alkaloids form salts that are more soluble in water. This principle is often used in post-extraction liquid-liquid purification steps.[9]

Q5: What are the key parameters to optimize for maximizing this compound yield?

To maximize the yield of this compound, several parameters should be optimized:

  • Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.[5][7][8]

  • Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, therefore, the extraction rate.[5][7][8]

  • Extraction Time and Temperature: Longer extraction times and higher temperatures can increase yield, but excessive heat may cause degradation of the target compound.[10][12]

  • Particle Size of Plant Material: Finely grinding the plant material increases the surface area available for solvent interaction, leading to better extraction.[2][10]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate solvent choice or concentration.Test a range of polar solvents and their aqueous concentrations (e.g., 50-80% ethanol or methanol).[12] An optimized method for related alkaloids used 70% ethanol.[5][7][8]
Suboptimal pH of the extraction medium.For extraction into an organic solvent, adjust the pH to an alkaline level (e.g., pH 10) using a weak base like dilute ammonium (B1175870) hydroxide (B78521) to extract the free base form.[10]
Insufficient extraction time or repetitions.Increase the extraction duration or perform multiple extraction cycles with fresh solvent. For example, refluxing twice for 60 minutes each time has been shown to be effective for related alkaloids.[5][6][7][8]
Inadequate preparation of plant material.Ensure the plant material is thoroughly dried and finely ground to a consistent particle size to maximize solvent penetration.[10]
Degradation of this compound Excessive heat during extraction or solvent evaporation.Use the lowest effective temperature for extraction. When removing the solvent, use a rotary evaporator under reduced pressure to minimize thermal stress on the compound.[10]
Exposure to light or extreme pH.Protect the extract from direct light by using amber glassware or covering containers. Avoid unnecessarily harsh pH conditions during processing.[10]
Co-extraction of Impurities Low selectivity of the chosen solvent.Employ a sequential extraction approach, starting with a non-polar solvent to remove lipophilic impurities before extracting with a more polar solvent for this compound.[12]
Complex plant matrix.Utilize post-extraction purification techniques such as acid-base partitioning or column chromatography (e.g., with macroporous resins or silica (B1680970) gel) to separate this compound from other co-extracted compounds.[5][7][8][9]
Emulsion Formation during Liquid-Liquid Extraction Presence of surfactant-like compounds in the crude extract.To break an emulsion, you can: allow the separatory funnel to stand for an extended period, add a saturated brine solution, gently stir the emulsion with a glass rod, or add a few drops of ethanol.[13] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[12][14]
Use of chlorinated solvents or strongly basic solutions.If possible, consider alternative solvent systems.[13]
Difficulty Identifying Aqueous and Organic Layers Similar refractive indices or dark coloration of the layers.To identify the aqueous layer, add a small amount of water and observe which layer increases in volume.[13][15] Shining a light through the separatory funnel may help visualize the interface if the layers are dark.[15]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the extraction of related alkaloids, which can serve as a reference for optimizing this compound extraction.

Table 1: Optimal Parameters for Reflux Extraction of Alkaloids from Corydalis yanhusuo [5][6][7][8]

ParameterOptimal Value
Solvent 70% Ethanol
Solvent pH 10 (adjusted with dilute ammonia)
Liquid-to-Solid Ratio 20:1 (mL/g)
Extraction Time 60 minutes
Number of Extractions 2

Table 2: Yield of Alkaloids from Corydalis yanhusuo after Optimized Extraction and Purification [5][6][7]

AlkaloidYield (%)
Dehydrocorydaline13.11
Glaucine14.03
(+)-Corydaline3.55
Tetrahydropalmatine3.13
Coptisine2.79
Protopine2.71
(R)-(+)-Corypalmine2.37
Palmatine Hydrochloride2.24
Total Alkaloids >50

Table 3: Comparison of Modern Extraction Techniques for Quinine (an alkaloid) [4]

ParameterMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)
Optimal Solvent 65% Ethanol61% Ethanol
Optimal Temperature 130 °C25 °C
Optimal Time 34 min15 min
Maximum Yield 3.93 ± 0.11 mg/g2.81 ± 0.04 mg/g

Experimental Protocols

Protocol 1: Optimized Reflux Extraction of this compound-related Alkaloids

This protocol is adapted from an optimized method for extracting total alkaloids from Corydalis yanhusuo.[5][6][7][8]

  • Preparation of Plant Material:

    • Dry the source plant material (e.g., tubers or aerial parts) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 50-mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and transfer it to a round-bottom flask.

    • Add 200 mL of 70% ethanol (a 20:1 liquid-to-solid ratio).

    • Adjust the pH of the slurry to approximately 10 using dilute ammonium hydroxide.

    • Heat the mixture to reflux for 60 minutes with continuous stirring.

    • Allow the mixture to cool and then filter to collect the extract.

    • Return the plant residue to the flask and repeat the extraction process with another 200 mL of fresh 70% ethanol (pH 10).

    • Combine the filtrates from both extractions.

  • Solvent Removal:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous concentrate with water to a final volume (e.g., 20 mL) for subsequent purification.

Protocol 2: Post-Extraction Purification using Acid-Base Partitioning

This is a general protocol for separating basic alkaloids like this compound from neutral and acidic impurities.[9]

  • Acidification:

    • Take the concentrated aqueous extract from Protocol 1.

    • Acidify the extract to approximately pH 2 with a dilute acid (e.g., 5% HCl).

    • Transfer the acidic solution to a separatory funnel.

  • Washing with Organic Solvent:

    • Extract the acidic solution three times with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove neutral and acidic impurities.

    • Discard the organic layers.

  • Basification and Extraction of this compound:

    • Adjust the pH of the remaining aqueous layer to approximately 10 with a weak base (e.g., 5% ammonium hydroxide).

    • Extract the basified solution three times with an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the this compound free base.

    • Combine the organic layers.

  • Final Steps:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract. Further purification can be achieved through chromatography.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Reflux Extraction (70% EtOH, pH 10, 60 min, 2x) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CombinedFiltrate Combined Filtrate Filtration->CombinedFiltrate Liquid Residue Spent Plant Material (Discard) Filtration->Residue Solid SolventRemoval Solvent Removal (Rotary Evaporator) CombinedFiltrate->SolventRemoval CrudeExtract Crude Aqueous Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Acid-Base Partitioning or Column Chromatography) CrudeExtract->Purification Purethis compound Purified this compound Purification->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Observed CheckMaterial Is plant material dried & finely ground? Start->CheckMaterial CheckSolvent Is solvent system (type, concentration, pH) optimized? CheckMaterial->CheckSolvent Yes GrindMaterial Action: Improve material preparation. CheckMaterial->GrindMaterial No CheckParameters Are extraction parameters (time, temp, cycles) sufficient? CheckSolvent->CheckParameters Yes OptimizeSolvent Action: Test different solvents/concentrations. Adjust pH to ~10. CheckSolvent->OptimizeSolvent No CheckDegradation Could degradation be occurring (excess heat/light)? CheckParameters->CheckDegradation Yes OptimizeParameters Action: Increase extraction time or perform more cycles. CheckParameters->OptimizeParameters No ControlConditions Action: Reduce temperature, use rotary evaporator, protect from light. CheckDegradation->ControlConditions Yes End Yield Improved CheckDegradation->End No GrindMaterial->CheckSolvent OptimizeSolvent->CheckParameters OptimizeParameters->CheckDegradation ControlConditions->End

Caption: Logical workflow for troubleshooting low this compound extraction yield.

References

Addressing matrix effects in LC-MS/MS analysis of Cularine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cularine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guide

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Question 1: I'm observing poor peak shape, inconsistent retention times, and low signal intensity for this compound. What could be the cause and how can I fix it?

Answer:

These issues are often symptomatic of significant matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of this compound.[1] Ion suppression is a common phenomenon in ESI-MS and can lead to reduced sensitivity and reproducibility.[2][3]

Here is a systematic approach to troubleshoot this issue:

1. Assess the Extent of Matrix Effects:

First, it's crucial to determine if matrix effects are indeed the root cause. You can quantify the matrix effect using the post-extraction spike method.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound standard prepared in a clean solvent (e.g., mobile phase).

    • Set B (Blank Matrix): Extract a blank matrix sample (e.g., plasma, tissue homogenate) that is known to be free of this compound using your current sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS and record the peak area for this compound.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

2. Improve Sample Preparation:

If significant matrix effects are confirmed, refining your sample preparation method is the most effective way to address the issue.[4] The goal is to remove interfering components, such as phospholipids (B1166683), from the sample matrix.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up complex samples. Since this compound is an isoquinoline (B145761) alkaloid and therefore basic, you can optimize the pH of the aqueous sample to ensure it is in a neutral, unionized form for efficient extraction into an organic solvent.[4]

  • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE.[5] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly effective for isolating basic compounds like this compound from complex biological matrices.[5]

  • Phospholipid Removal Plates: If you suspect phospholipids are the primary source of interference, specialized phospholipid removal plates can be used in conjunction with protein precipitation.[2]

Experimental Protocol: Basic Liquid-Liquid Extraction for this compound

  • Sample Aliquot: Take a 100 µL aliquot of your sample (e.g., plasma).

  • Internal Standard: Add a suitable internal standard (ideally, a stable isotope-labeled this compound).

  • pH Adjustment: Add 10 µL of 1M ammonium (B1175870) hydroxide (B78521) to basify the sample.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 1 minute, and centrifuge at 5000 x g for 5 minutes.[4]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

3. Optimize Chromatographic Conditions:

Chromatographic separation can be optimized to move the this compound peak away from regions of significant ion suppression.[3][6]

  • Gradient Modification: Adjust the gradient slope or the composition of the mobile phase to improve the resolution between this compound and interfering matrix components.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

Question 2: My quantitative results for this compound are not reproducible. What steps can I take to improve precision and accuracy?

Answer:

Poor reproducibility in quantitative LC-MS/MS analysis is often linked to uncompensated matrix effects and variability in sample processing.[7] The use of a suitable internal standard is critical for achieving accurate and precise quantification.[8][9]

1. Implement an Appropriate Internal Standard (IS):

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[9] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction.[9] If a SIL-IS is not available, a structural analog can be used, but it should be carefully validated to ensure it behaves similarly to this compound during extraction and ionization.[8]

2. Matrix-Matched Calibration Standards:

To account for matrix effects, it is best practice to prepare your calibration standards in the same matrix as your samples. This ensures that the standards and samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

Workflow for Improving Quantitative Reproducibility

cluster_0 Problem: Poor Reproducibility cluster_1 Solution cluster_2 Outcome start Inconsistent Quantitative Results is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) start->is Primary Correction mmc Prepare Matrix-Matched Calibration Curve is->mmc Further Improvement re Re-validate Method mmc->re Verification end Improved Precision and Accuracy re->end

Caption: A logical workflow for addressing poor quantitative reproducibility.

Data Summary

The following table provides illustrative data on the impact of different sample preparation techniques on the recovery and matrix effect for this compound analysis in human plasma. This data is representative and intended for guidance.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT) 9545 (Suppression)43
Liquid-Liquid Extraction (LLE) 8580 (Suppression)68
Solid-Phase Extraction (SPE) 9095 (Minimal Effect)86
  • Analyte Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) * 100

  • Matrix Effect (%) = (Peak Area of Post-spiked Sample / Peak Area of Neat Standard) * 100

  • Overall Process Efficiency (%) = (Peak Area of Pre-spiked Sample / Peak Area of Neat Standard) * 100

As shown in the table, while protein precipitation offers high recovery, it is associated with significant ion suppression. LLE improves the matrix effect, and SPE provides the cleanest extract with the minimal matrix effect, leading to the highest overall process efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in LC-MS/MS?

A1: The primary cause of matrix effects is the co-elution of endogenous components from the sample matrix with the analyte of interest. These components can compete with the analyte for ionization in the mass spectrometer's source, leading to ion suppression or, less commonly, ion enhancement. In biological matrices like plasma, phospholipids are a major contributor to matrix effects.[2]

cluster_0 Mechanism of Ion Suppression ESI Electrospray Ionization Source Droplet Charged Droplet Analyte This compound Molecules Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet MS Mass Spectrometer Droplet->MS Competition for Ionization Signal Reduced Analyte Signal MS->Signal

Caption: Simplified diagram illustrating the mechanism of ion suppression.

Q2: How do I choose the right internal standard for this compound analysis?

A2: The best choice is a stable isotope-labeled (SIL) this compound (e.g., with ³H or ¹³C labels).[9] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it behaves the same way during sample preparation and analysis, thus providing the most accurate correction for any variability.[9] If a SIL-IS is not available, a structural analog that is not present in the samples and has similar chromatographic and mass spectrometric behavior can be used.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Yes, sample dilution is a simple method to reduce the concentration of interfering matrix components.[10] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if you are trying to detect low concentrations of this compound.[10] Dilution is a viable strategy if the analyte concentration is high enough to remain well above the lower limit of quantification after dilution.

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?

A4: ESI is generally more susceptible to matrix effects than APCI.[11] This is because the ionization mechanism in ESI is more prone to competition from co-eluting compounds. If you are experiencing severe matrix effects with ESI, exploring APCI as an alternative ionization source could be a potential solution, provided this compound can be efficiently ionized by APCI.

Q5: My blank matrix samples show a peak at the same retention time as this compound. What should I do?

A5: This indicates the presence of an interfering endogenous compound. To address this, you need to improve the selectivity of your method. This can be achieved by:

  • Optimizing Chromatography: Use a longer column, a shallower gradient, or a different column chemistry to resolve the interfering peak from the this compound peak.

  • Higher Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate this compound from the interference based on their exact masses.

  • More Specific MRM Transition: If you are using tandem MS, try to find a more specific multiple reaction monitoring (MRM) transition for this compound that is not shared by the interfering compound.

References

Troubleshooting low cell viability in Cularine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low cell viability and other common issues encountered during in vitro cytotoxicity assays involving Cularine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments.

Q1: My untreated control cells show low viability. What are the common causes?

Low viability in untreated controls can confound results. Several factors could be at play:

  • Cell Health and Culture Conditions: Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.[1][2] Regularly check for signs of stress or contamination.

  • Mycoplasma Contamination: This is a common and often undetected issue that can significantly impact cell health. Regular testing is recommended.[1]

  • Suboptimal Culture Environment: Verify incubator settings for temperature, CO2, and humidity.[3]

  • Reagent Quality: Use fresh, high-quality media, serum, and supplements. Poor quality reagents can lead to cell death.[3]

  • Handling-Induced Stress: Overly forceful pipetting or harsh handling during routine cell culture procedures can damage cells.[2]

Q2: I'm observing high variability between my replicate wells. What could be the issue?

High variability can obscure the true effect of this compound. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to dispense an equal number of cells into each well.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media.[4]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, assay reagents, or solvents can lead to significant variability.[5] Calibrate pipettes regularly.

  • Incomplete Solubilization: In MTT assays, ensure formazan (B1609692) crystals are completely dissolved before reading the absorbance, as incomplete solubilization is a major source of variability.[4]

Q3: The cytotoxic effect of this compound is much lower/higher than expected.

Discrepancies in expected cytotoxicity can arise from several factors:

  • This compound Stock Solution:

    • Solubility: this compound, like many alkaloids, may have limited aqueous solubility.[6] Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture media.[7][8] Precipitation in the media can lead to lower effective concentrations.

    • Stability: The stability of this compound in culture media at 37°C should be considered. It is best practice to prepare fresh dilutions for each experiment.[6]

    • Storage: Verify that the this compound stock has been stored correctly to prevent degradation.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[9][10] The expected IC50 value may differ from what is reported in the literature for other cell lines.

  • Cell Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers, which can alter their response to drugs.[11][12] It is crucial to use cells within a consistent and low passage number range.[13]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic, typically below 0.5%.[7] Always include a vehicle-only control to account for any solvent-induced effects.[1]

Q4: My MTT/XTT assay results are inconsistent or show high background.

The MTT assay relies on the metabolic activity of cells and can be prone to interference.

  • Interference from this compound: Colored compounds or those with reducing/oxidizing properties can interfere with the MTT reagent or formazan product.[4][14] It's important to run a control with this compound in cell-free media to check for direct reduction of MTT.

  • Incomplete Formazan Solubilization: As mentioned, ensure complete dissolution of the formazan crystals.[4]

  • MTT Toxicity: The MTT reagent itself can be toxic to some cells, especially with longer incubation times.[15][16] Optimizing incubation time is crucial.

  • Serum and Phenol (B47542) Red Interference: Components in serum and phenol red in the medium can interfere with absorbance readings. Using serum-free and phenol red-free medium during the MTT incubation step can mitigate these issues.[2][4]

Q5: My LDH assay shows high background LDH release in control wells.

High background in an LDH assay suggests pre-existing cell membrane damage.

  • Suboptimal Culture Conditions: Over-confluency or stressed cells can lead to spontaneous LDH release.[2]

  • High Endogenous LDH in Serum: Some batches of serum can have high intrinsic LDH activity. Test the serum beforehand or reduce its concentration during the assay.[2]

  • Handling-Induced Damage: Forceful pipetting can rupture cell membranes, leading to LDH leakage.[2]

Troubleshooting Summary Tables

Table 1: General Low Viability Issues

Issue Potential Cause Recommended Solution
Low Viability in Untreated Controls Poor cell health, contamination (mycoplasma), improper culture conditions, reagent quality.Use healthy, log-phase cells; test for mycoplasma; verify incubator settings; use fresh, high-quality reagents.[1][2][3]
High Variability Between Replicates Inconsistent cell seeding, edge effects, pipetting errors.Ensure homogenous cell suspension; avoid using outer wells or fill with PBS; calibrate pipettes and use proper technique.[4][5]
Inconsistent this compound Potency This compound precipitation, degradation, incorrect concentration, cell line variation, high solvent concentration.Check this compound solubility; prepare fresh dilutions; verify stock concentration; use consistent cell passage number; include vehicle control.[1][6][7]

Table 2: Assay-Specific Troubleshooting

Assay Issue Potential Cause Recommended Solution
MTT/XTT High Background/False Positives This compound interference, microbial contamination, phenol red interference.Run cell-free controls with this compound; check for contamination; use phenol red-free medium for incubation.[2][4]
Low Signal/False Negatives Incomplete formazan solubilization, insufficient incubation time, low cell number.Ensure complete dissolution of crystals; optimize incubation time; increase cell seeding density.[2][4]
LDH High Background in Controls Stressed/over-confluent cells, endogenous LDH in serum, rough handling.Use healthy cells at optimal density; test serum for LDH activity; handle cells gently.[2]
Low Signal in Treated Wells Compound inhibits LDH enzyme activity, incorrect timing of measurement.Add this compound to positive control (lysed cells) to check for inhibition; perform a time-course experiment.[2]
Apoptosis (Annexin V) High Necrosis in Controls Harsh trypsinization, over-confluent cells, solvent toxicity.Use a gentle dissociation agent; ensure cells are healthy; keep final DMSO concentration low (<0.5%).[17]
No Apoptosis Detected Inappropriate this compound concentration or incubation time, cell line resistance.Perform dose-response and time-course experiments; test a different cell line known to be sensitive.[1]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing this compound's cytotoxicity using the MTT assay.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium. Aim for a final DMSO concentration of <0.5%.

    • Include untreated controls and vehicle controls (media with the same final DMSO concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[18]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[18]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay Protocol

This protocol outlines the measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

  • Assay Setup:

    • Seed cells and treat with this compound as described in the MTT protocol (Steps 1 & 2).

    • Include the following controls on the plate:

      • Background Control: Medium without cells.

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the end of the experiment.[19]

      • Substance Control: this compound in medium without cells to check for interference.[20]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[20]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Visualizations

This compound-Induced Apoptosis Signaling Pathway

Cularine_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters ROS ↑ ROS Production Cell->ROS Bcl2 ↓ Bcl-2 Cell->Bcl2 Bax ↑ Bax Cell->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting Workflow for Low Cell Viability

Troubleshooting_Workflow Start Low Cell Viability Observed CheckControls Step 1: Examine Controls (Untreated & Vehicle) Start->CheckControls ControlsOK Controls Look Healthy? CheckControls->ControlsOK TroubleshootCulture Troubleshoot General Cell Culture Issues (Contamination, Passage #, Media) ControlsOK->TroubleshootCulture No CheckAssay Step 2: Evaluate Assay Parameters ControlsOK->CheckAssay Yes TroubleshootCulture->CheckControls AssayOK Assay-Specific Issues? (e.g., Reagent Interference) CheckAssay->AssayOK TroubleshootAssay Optimize Assay Protocol (Incubation Time, Reagent Conc.) AssayOK->TroubleshootAssay Yes CheckCompound Step 3: Investigate This compound Solution AssayOK->CheckCompound No TroubleshootAssay->CheckAssay CompoundOK Compound Issues? (Solubility, Stability) CheckCompound->CompoundOK TroubleshootCompound Prepare Fresh Stock, Verify Solubility & Concentration CompoundOK->TroubleshootCompound Yes OptimizeExp Step 4: Optimize Experiment (Dose-Response, Time-Course) CompoundOK->OptimizeExp No TroubleshootCompound->CheckCompound End Problem Resolved OptimizeExp->End

Caption: A logical workflow for troubleshooting low cell viability results.

References

Minimizing non-specific binding of Cularine in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize non-specific binding (NSB) of Cularine in receptor assays. High NSB can obscure specific binding signals, leading to inaccurate data interpretation.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain reliable and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during this compound receptor binding experiments, offering potential causes and actionable solutions.

Issue 1: High Background Signal or High Non-Specific Binding

High non-specific binding is a frequent challenge that can mask the true specific binding signal.[2]

Potential Cause Recommended Solution Expected Outcome
Hydrophobic Interactions: this compound, as an alkaloid, may possess hydrophobic properties leading to binding to non-receptor components like lipids, assay plates, or filters.[1][2]Add a non-ionic surfactant: Include a low concentration of a surfactant like Tween-20 (e.g., 0.01-0.1%) in your assay buffer.[3][4] This can disrupt hydrophobic interactions.[4][5]Reduction in NSB by preventing the ligand from sticking to hydrophobic surfaces.[5]
Electrostatic Interactions: Charged regions on this compound or the receptor preparation can interact non-specifically with charged surfaces.[1]Increase buffer ionic strength: Add NaCl (e.g., 50-500 mM) to the assay buffer.[1][5] The salt ions can shield charges and reduce electrostatic interactions.[5][6]A decrease in non-specific binding due to the masking of charged sites.[1]
Inadequate Blocking: Unoccupied sites on the assay plate or filter can bind this compound non-specifically.[1]Optimize blocking agent: Use a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-5%) or non-fat dry milk (e.g., 1-5%).[1] Test a range of concentrations to find the optimal level for your assay.Reduced background signal and an improved signal-to-noise ratio.[1]
Suboptimal Buffer pH: The pH of the buffer can influence the charge of this compound and the receptor, affecting NSB.[5]Adjust buffer pH: Test a range of pH values around the physiological pH (e.g., pH 7.0-8.0) to find the point where NSB is minimized.[5]Lower NSB by altering the charge states of the interacting molecules.
Binding to Filters (Filtration Assays): this compound may bind directly to the filter material.[1]Pre-soak filters: Incubate filters in a blocking buffer before use. Consider testing different filter materials (e.g., glass fiber vs. polypropylene). Increase the volume and temperature of the wash buffer.[1][7]Minimized binding of this compound to the filter, resulting in a lower and more consistent non-specific signal.[1]

Issue 2: Inconsistent or Irreproducible Results

Variability in your results can stem from several factors related to assay setup and execution.

Potential Cause Recommended Solution Expected Outcome
Ligand Depletion: If a significant fraction of the radiolabeled this compound binds to the receptor, its effective concentration is lowered.Reduce receptor concentration: Ensure that less than 10% of the added radioligand is bound.[8]More accurate determination of binding affinity.
Assay Not at Equilibrium: Incubation time may be too short for the binding to reach a steady state.Determine optimal incubation time: Perform a time-course experiment to identify when equilibrium is reached for specific binding.Consistent and reproducible binding measurements.
Impurities in Receptor Preparation: The presence of other proteins or denatured receptors can increase NSB.[1]Purify receptor preparation: Use high-quality, purified receptor preparations.A cleaner signal with a higher percentage of specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB)?

A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with components other than its intended receptor target.[1] This can include binding to other proteins, lipids, the assay plate surface, or filter materials.[1] NSB is a primary source of background noise in receptor assays and can lead to inaccurate measurements of ligand affinity and receptor density.[1]

Q2: How is non-specific binding measured?

A2: Non-specific binding is determined by measuring the binding of a labeled ligand (e.g., radiolabeled this compound) in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[1][7] This competitor saturates the specific binding sites on the receptor, ensuring that any remaining measured binding of the labeled ligand is non-specific.[7]

Q3: How do I calculate specific binding?

A3: Specific binding is calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[7]

Q4: What are the ideal characteristics of a good receptor binding assay?

A4: A robust receptor binding assay should have low non-specific binding (ideally less than 20% of total binding), with over 80% of the binding being specific at the Kd concentration of the radioligand.[7][8] The assay should be at a steady-state, and less than 10% of the added radioligand should be bound to avoid ligand depletion.[8]

Experimental Protocols

Protocol 1: Standard Radioligand Binding Assay for this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular receptor system.

Materials:

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound (for determining NSB)

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Blocking agent (e.g., BSA)

  • Filter mats (e.g., GF/B glass fiber)

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare assay buffer and add any necessary additives to reduce NSB (e.g., 0.1% BSA).

    • Prepare a series of dilutions of unlabeled this compound for competition experiments.

    • Dilute the radiolabeled this compound in assay buffer to the desired concentration (typically at or below the Kd).

    • Dilute the receptor membrane preparation in ice-cold assay buffer to the desired concentration. Keep on ice.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radiolabeled this compound, and receptor preparation.

    • Non-Specific Binding: Add a high concentration of unlabeled this compound, radiolabeled this compound, and receptor preparation.

    • Competition Binding: Add varying concentrations of unlabeled this compound, radiolabeled this compound, and receptor preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting:

    • Dry the filter mats.

    • Add scintillation fluid to each filter spot.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the total binding wells.

    • Analyze competition binding data using non-linear regression to determine the IC50 and Ki values.

Protocol 2: Optimizing Blocking Agent Concentration

Procedure:

  • Prepare a series of assay buffers containing different concentrations of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA).[1]

  • Set up two sets of tubes or wells for each blocking concentration: one for total binding and one for non-specific binding.

  • Add the appropriate buffer, radiolabeled this compound, receptor preparation, and a high concentration of unlabeled this compound (for NSB tubes).

  • Incubate, filter, and count as described in the standard protocol.

  • Calculate the specific binding for each blocking agent concentration. The optimal concentration is the one that provides the highest specific binding signal with the lowest non-specific binding.

Data Presentation

Table 1: Effect of Buffer Additives on Non-Specific Binding of this compound
Buffer Additive Concentration Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % Specific Binding
None (Control)-15,0008,0007,00046.7%
BSA0.1%14,5006,0008,50058.6%
BSA1%14,0003,50010,50075.0%
Tween-200.05%13,0004,0009,00069.2%
NaCl150 mM14,8005,5009,30062.8%

Note: Data are for illustrative purposes only.

Table 2: Physicochemical Properties of this compound and their Potential Impact on Non-Specific Binding
Property Value/Characteristic Potential Impact on NSB
Chemical Class Alkaloid[11]Can be hydrophobic and/or charged, increasing the likelihood of NSB.
Molecular Weight ~341.4 g/mol [11]Within the typical range for small molecule drugs.
LogP (predicted) Varies by prediction modelA higher LogP value indicates greater lipophilicity, which can lead to increased hydrophobic NSB.
pKa (predicted) Likely basic due to nitrogenThe charge state at a given pH will influence electrostatic interactions and NSB.

Note: Predicted values should be experimentally verified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Receptor) plate_setup Set up 96-well Plate (Total, NSB, Competition) prep_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Terminate and Filter incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate Specific Binding and IC50/Ki counting->data_analysis troubleshooting_nsb start High Non-Specific Binding Observed check_hydrophobic Are Hydrophobic Interactions Suspected? start->check_hydrophobic add_surfactant Add Surfactant (e.g., Tween-20) check_hydrophobic->add_surfactant Yes check_electrostatic Are Electrostatic Interactions Suspected? check_hydrophobic->check_electrostatic No add_surfactant->check_electrostatic add_salt Increase Ionic Strength (e.g., NaCl) check_electrostatic->add_salt Yes check_blocking Is Blocking Sufficient? check_electrostatic->check_blocking No add_salt->check_blocking optimize_blocking Optimize Blocking Agent (e.g., BSA Conc.) check_blocking->optimize_blocking No end_node NSB Reduced check_blocking->end_node Yes optimize_blocking->end_node signaling_pathway This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Cularine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Cularine. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes for improved yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up this compound synthesis?

A1: The primary challenges in scaling up this compound synthesis include:

  • Low yields in key steps such as the Bischler-Napieralski or Pictet-Spengler reactions.

  • Difficult purification of the final product and intermediates, often requiring multiple chromatographic steps.

  • Formation of side products , which can complicate purification and reduce overall yield.

  • Managing exothermic reactions , which can become a safety concern at a larger scale.

  • Controlling regioselectivity , particularly in reactions forming the isoquinoline (B145761) core.

  • Reagent stability and cost at an industrial scale.

Q2: Which synthetic route is most amenable to large-scale production of this compound?

A2: While several synthetic routes to this compound have been reported, those involving convergent strategies are often more suitable for scale-up. A route utilizing a key oxidative phenol (B47542) coupling reaction to form the dibenzo[b,f]oxepine core can be advantageous.[1] This approach may offer better overall yields and easier purification of intermediates compared to linear syntheses.

Q3: How can I improve the yield of the Bischler-Napieralski reaction for the synthesis of the dihydroisoquinoline intermediate?

A3: Low yields in the Bischler-Napieralski reaction are often due to insufficient dehydration or side reactions.[2] To improve yields, consider the following:

  • Use a stronger dehydrating agent: For less reactive substrates, phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be more effective than POCl₃ alone.[3]

  • Optimize reaction temperature: While heating is necessary, excessive temperatures can lead to decomposition. Careful temperature control is crucial.

  • Employ milder, modern reagents: A combination of triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) can provide higher yields under milder conditions.[2]

Q4: What are the most effective methods for purifying this compound on a large scale?

A4: Large-scale purification of this compound typically involves a combination of techniques:

  • Crystallization: this compound can be crystallized, often as a salt (e.g., hydrochloride or oxalate), to achieve high purity.[4] The choice of solvent is critical for obtaining well-formed crystals and high recovery.

  • Preparative Chromatography: While challenging to scale, preparative high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) can be used for final polishing to remove closely related impurities.[5] The use of silica (B1680970) gel or alumina (B75360) as the stationary phase is common for alkaloid purification.[5]

Q5: How can I minimize the formation of impurities during the synthesis?

A5: Minimizing impurities requires careful control over reaction conditions and purification of intermediates.[6] Key strategies include:

  • Use high-purity starting materials and reagents.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions to prevent oxidation.

  • Precisely control reaction temperatures to avoid side reactions and decomposition.

  • Monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid over-running the reaction.

  • Purify key intermediates before proceeding to the next step to prevent carrying forward impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Bischler-Napieralski Cyclization
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or gives very low conversion. Insufficiently activated aromatic ring.Ensure the starting phenethylamine (B48288) has electron-donating groups. If not, a stronger dehydrating agent or harsher conditions may be necessary.
Dehydrating agent is not potent enough.Switch from POCl₃ to a mixture of P₂O₅ in refluxing POCl₃. Alternatively, use modern reagents like Tf₂O with 2-chloropyridine for milder and often more effective cyclization.[2]
Significant formation of a styrene-like byproduct. Retro-Ritter reaction is occurring.This side reaction is favored by certain substrates. Using the corresponding nitrile as a solvent can shift the equilibrium away from the byproduct.[7]
Formation of tar or decomposition products. Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Consider using a higher-boiling solvent to allow for better temperature control.
Problem 2: Difficulties in the Purification of this compound
Symptom Possible Cause Suggested Solution
This compound fails to crystallize from solution. Incorrect solvent system or presence of impurities inhibiting crystallization.Screen a variety of solvents and solvent mixtures. Seeding with a small crystal of pure this compound can induce crystallization.[8] If impurities are the issue, an initial chromatographic purification step may be necessary.
Multiple spots on TLC after column chromatography. Co-elution of closely related impurities.Optimize the mobile phase for better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC with a high-resolution column may be required for final purification.
Low recovery after preparative chromatography. Irreversible adsorption of the alkaloid onto the stationary phase.For silica gel, which is acidic, tailing and poor recovery of basic alkaloids can be an issue. Pre-treating the silica gel with a base (e.g., triethylamine) or using basic alumina can mitigate this problem.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various synthetic approaches to this compound and related compounds to aid in the selection and optimization of a large-scale synthesis strategy.

Table 1: Comparison of Key Reaction Yields in Different this compound Synthetic Routes

Synthetic Step Route A: Phenol Coupling [1]Route B: Diastereoselective Synthesis [9]Route C: Nucleophilic Substitution [10]
Isoquinoline Formation Pomerantz-Fritsch variant (Yield not specified)Aza-Wittig Electrocyclic Ring ClosureNot explicitly a single step in this route
Key Bond Formation Oxidative Phenol CouplingIntramolecular Ring Closure of a Nitrenium IonIntermolecular Coupling of a Catechol and a Nitrophenol
Overall Yield Not explicitly statedGood overall yields reported for related alkaloids15% over 14 steps for (S)-Cularine

Table 2: Optimization of Bischler-Napieralski Reaction Conditions

Dehydrating Agent Temperature Typical Yield Range Notes
POCl₃Reflux40-70%Standard conditions, may be insufficient for deactivated substrates.[3]
P₂O₅ in POCl₃Reflux60-90%More potent, suitable for less reactive starting materials.[3]
Tf₂O, 2-chloropyridine0 °C to RT70-95%Milder conditions, often leading to cleaner reactions and higher yields.[2]

Experimental Protocols

Protocol 1: Large-Scale Bischler-Napieralski Cyclization

Objective: To synthesize the 3,4-dihydroisoquinoline (B110456) intermediate on a multi-gram scale.

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(2-methoxyphenoxy)acetamide (100 g, 1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 300 mL)

  • Toluene (B28343) (1 L)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the starting amide in toluene in a 2L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add POCl₃ dropwise at 0 °C over 1 hour.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Purification of this compound by Crystallization

Objective: To obtain high-purity this compound hydrochloride from the crude product.

Materials:

  • Crude this compound base (50 g)

  • Ethanol (B145695) (500 mL)

  • Hydrochloric acid in ethanol (2 M solution)

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound base in ethanol by warming gently.

  • Filter the warm solution to remove any insoluble impurities.

  • Slowly add the 2 M ethanolic HCl solution to the filtrate with stirring until the pH is acidic (test with pH paper).

  • This compound hydrochloride will start to precipitate. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • If precipitation is slow, a small amount of diethyl ether can be added to reduce the solubility of the salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Synthesis of Isoquinoline Precursor cluster_1 Core Ring Formation cluster_2 Final Product Isolation start Starting Materials step1 Amide Formation start->step1 step2 Bischler-Napieralski Cyclization step1->step2 step3 Oxidative Phenol Coupling step2->step3 step4 Reduction & Methylation step3->step4 step5 Purification (Chromatography/Crystallization) step4->step5 end Pure this compound step5->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_yes Starting Material Consumed cluster_no Incomplete Reaction start Low Yield in Key Reaction q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Check TLC/HPLC a1_no No q1->a1_no Check TLC/HPLC q2 Are there significant side products? a1_yes->q2 sol1 Increase reaction time or temperature. Consider a more potent catalyst/reagent. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize reaction conditions to minimize side reactions (e.g., lower temperature, different solvent). a2_yes->sol2 sol3 Product may be unstable under reaction or workup conditions. Consider milder workup. a2_no->sol3

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Cryopreservation for Cularine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the cryopreservation of cells intended for use in Cularine bioassays. Adhering to best practices in cryopreservation is critical for ensuring post-thaw viability, functionality, and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is optimized cryopreservation so crucial for this compound bioassays?

A1: this compound and its related alkaloids often function by modulating sensitive cellular processes, such as intracellular calcium signaling.[1] The stress of a suboptimal freeze-thaw cycle can independently trigger apoptosis, alter membrane potential, or disrupt signaling cascades, leading to high background noise, reduced cell viability, and unreliable bioassay data.[2][3] Proper cryopreservation ensures that the observed cellular response is due to the bioassay agent (this compound) and not an artifact of the handling process.

Q2: What is the fundamental principle of successful cell cryopreservation?

A2: The universally accepted principle is a slow freezing rate combined with a rapid thawing process .[1] A slow, controlled cooling rate (typically -1°C/minute) minimizes the formation of damaging intracellular ice crystals by allowing sufficient time for water to move out of the cells.[4][5][6] Conversely, rapid thawing prevents small ice crystals from recrystallizing into larger, more damaging ones.[1][7]

Q3: Which cryoprotective agent (CPA) should I use, and at what concentration?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective penetrating CPA for mammalian cells.[8][9] A concentration of 5-10% (v/v) in culture medium supplemented with serum (e.g., Fetal Bovine Serum) is standard.[8] However, DMSO is cytotoxic, especially at room temperature.[5][8][10] For sensitive cell lines or those already stressed by experimental treatments, it is crucial to minimize exposure time before freezing and to consider optimizing the DMSO concentration.[5][11]

Q4: How long can I store my cells at -80°C?

A4: Storage at -80°C is suitable only for short periods (less than one month).[1] For long-term storage and to ensure maximum stability and viability, cells must be transferred to the vapor phase of liquid nitrogen (approximately -135°C to -196°C).[1][2] Prolonged storage at -80°C will lead to a gradual decline in cell viability.[1]

Q5: Should I remove the cryoprotectant immediately after thawing?

A5: Yes. To minimize cytotoxicity, the CPA should be diluted and removed as soon as possible after thawing.[2][12] This is typically achieved by slowly adding the thawed cell suspension to a larger volume of pre-warmed fresh medium and then centrifuging the cells to pellet them before resuspending in clean medium for plating.[7][13]

Troubleshooting Guide

This section addresses specific issues you may encounter when recovering cryopreserved cells for your this compound bioassay.

Problem 1: Low Cell Viability or High Percentage of Apoptotic Cells Post-Thaw

This is the most common issue and can stem from multiple points in the cryopreservation workflow.

Potential Cause Recommended Solution & Optimization Expected Outcome
Poor Pre-Freeze Cell Health Harvest cells during the logarithmic growth phase (70-80% confluency).[4] Ensure viability is >90% before freezing using Trypan Blue exclusion. Avoid microbial contamination.[4]Higher resilience to freeze-thaw stress, leading to >80% post-thaw viability.
Inappropriate Cooling Rate Use a validated controlled-rate freezing container (e.g., Corning® CoolCell®, Nalgene® Mr. Frosty) to achieve a -1°C/minute cooling rate.[1][4] Place the container in a -80°C freezer overnight before transferring to liquid nitrogen.[1]Minimizes intracellular ice formation, significantly improving cell recovery.[6]
Suboptimal CPA Concentration While 10% DMSO is standard, test a range of concentrations (e.g., 5%, 7.5%, 10%) to find the optimal balance between protection and toxicity for your specific cell line.[10]Improved viability for sensitive cell types that are susceptible to DMSO toxicity.
Slow Thawing Process Thaw vials rapidly (within 1-2 minutes) in a 37°C water bath until only a small ice crystal remains.[7][13] Minimize the time between removal from storage and immersion in the water bath.[2]Prevents ice recrystallization, a major cause of membrane damage and cell death.[7]
Osmotic Shock During Dilution After thawing, dilute the cell suspension drop-wise into a tube containing at least 10 mL of pre-warmed complete growth medium to gradually reduce the CPA concentration.[13]Reduces osmotic stress on cell membranes, improving immediate post-thaw viability.

Problem 2: Poor Cell Attachment and Spreading After Plating

Potential Cause Recommended Solution & Optimization Expected Outcome
Cryoinjury to Adhesion Proteins Handle cells gently post-thaw; avoid high-speed centrifugation (>200 x g) or vigorous pipetting.[12] Allow cells a 24-hour recovery period in culture before starting the this compound bioassay.[2]Healthier cell morphology and improved attachment to the culture vessel.
Residual DMSO Toxicity Ensure the centrifugation step effectively removes the cryopreservation medium. After plating, consider performing a media change after 12-24 hours to remove any remaining traces of DMSO.[4]Reduced cytotoxicity, allowing for better cell spreading and proliferation.
Incorrect Seeding Density Cells are more vulnerable after thawing.[12] Plate them at a slightly higher density than you would for routine passaging to encourage cell-to-cell contact and survival.A confluent and healthy monolayer ready for bioassay experimentation.

Problem 3: Inconsistent or Unreliable Bioassay Results

Potential Cause Recommended Solution & Optimization Expected Outcome
Altered Cell Signaling Post-Thaw Cryopreservation can activate stress and apoptotic pathways.[2] Standardize a post-thaw recovery period (e.g., 24 hours) for all experiments to allow cells to return to a basal physiological state before this compound exposure.More consistent and reproducible dose-response curves in your bioassay.
Selection of a Sub-population Repeated freeze-thaw cycles or poor technique can select for a hardier, but potentially different, sub-population of cells. Always use low-passage cells for creating master and working cell banks.[4]Ensures that the cells used in the bioassay are representative of the original cell line, maintaining experimental consistency.

Experimental Protocols

Protocol 1: Optimized Cell Cryopreservation

This protocol is designed to maximize cell viability for sensitive downstream applications like this compound bioassays.

  • Cell Preparation:

    • Culture cells under optimal conditions and harvest them when they are in the logarithmic growth phase (approx. 80% confluent).[4]

    • Perform a cell count and viability assessment using Trypan Blue. Proceed only if viability is greater than 90%.[14]

    • Centrifuge the cell suspension at 200 x g for 5 minutes and aspirate the supernatant.

  • Cryopreservation:

    • Prepare the cryopreservation medium on ice: 70% complete growth medium, 20% FBS, and 10% sterile, cell culture-grade DMSO.

    • Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-5 x 10⁶ cells/mL.

    • Immediately aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the vials into a controlled-rate freezing container (e.g., Mr. Frosty).

    • Place the container in a -80°C freezer and leave it undisturbed for at least 4 hours, preferably overnight. This achieves a cooling rate of approximately -1°C/minute.[4]

    • Quickly transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term storage.[1]

Protocol 2: Post-Thaw Cell Recovery for Bioassay

  • Preparation:

    • Pre-warm complete growth medium and a water bath to 37°C.[13]

    • Prepare a sterile 15 mL centrifuge tube containing 9 mL of the pre-warmed medium.

  • Thawing:

    • Retrieve a cryovial from liquid nitrogen storage, handling it with appropriate personal protective equipment.

    • Immediately immerse the lower two-thirds of the vial in the 37°C water bath, keeping the cap out of the water to prevent contamination.[7]

    • Gently swirl the vial until only a tiny ice crystal is left (typically 60-90 seconds). Do not allow the suspension to warm up.[13]

  • Recovery and Plating:

    • Wipe the vial with 70% ethanol (B145695) before opening it in a sterile hood.

    • Using a sterile pipette, slowly transfer the thawed cell suspension drop-wise into the prepared 15 mL tube of warm medium.[13]

    • Centrifuge the tube at 200 x g for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant containing the cryopreservation medium.

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium.

    • Perform a cell count and viability assessment.

    • Plate the cells at the desired density for your this compound bioassay. Incubate for 24 hours to allow for full recovery before initiating the experiment.[2][4]

Visual Guides: Workflows and Pathways

The following diagrams illustrate key processes and concepts relevant to your experiments.

Cryopreservation_Workflow cluster_prefreeze Pre-Freeze Stage cluster_freezing Freezing Stage cluster_postthaw Post-Thaw & Assay Stage culture Healthy Cell Culture (Log Phase, >90% Viability) harvest Harvest & Count Cells culture->harvest pellet Centrifuge (200 x g, 5 min) & Resuspend in Cryo-Medium harvest->pellet aliquot Aliquot into Cryovials pellet->aliquot slow_freeze Slow Cooling (-1°C/min) in -80°C Freezer aliquot->slow_freeze ln2_storage Transfer to Liquid Nitrogen (Vapor Phase) slow_freeze->ln2_storage rapid_thaw Rapid Thaw (37°C) ln2_storage->rapid_thaw dilute_wash Dilute Drop-wise & Centrifuge to Remove CPA rapid_thaw->dilute_wash recover Plate & Recover (24h) dilute_wash->recover assay Perform this compound Bioassay recover->assay

Caption: Optimized workflow for cell cryopreservation and recovery for bioassays.

Cularine_Pathway cluster_downstream Potential Downstream Effects This compound This compound ca_channel L-type Ca²⁺ Channel This compound->ca_channel Inhibits ca_influx Ca²⁺ Influx int_ca ↓ Intracellular [Ca²⁺] ca_influx->int_ca apoptosis Induction of Apoptosis (Mitochondrial Pathway) int_ca->apoptosis proliferation Inhibition of Proliferation int_ca->proliferation

Caption: Plausible signaling pathway for this compound's mechanism of action.

Troubleshooting_Logic start Start: Low Post-Thaw Viability q1 Was pre-freeze viability >90% and cells in log phase? start->q1 a1_no Optimize cell harvesting protocol. Harvest at 70-80% confluency. q1->a1_no No q2 Was a controlled -1°C/min cooling rate used? q1->q2 Yes a1_yes Yes a2_no Use a controlled-rate freezer or validated freezing container. q2->a2_no No q3 Was thawing rapid (<2 min) and dilution gentle? q2->q3 Yes a2_yes Yes a3_no Thaw quickly in 37°C bath. Dilute drop-wise into warm medium. q3->a3_no No end_node Consider optimizing CPA concentration or checking for contamination. q3->end_node Yes a3_yes Yes

Caption: Troubleshooting decision tree for low post-thaw cell viability.

References

Reducing background noise in fluorescent assays for Cularine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background noise in fluorescent assays designed to measure the activity of Cularine and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my fluorescent assay for this compound activity?

High background fluorescence can mask the specific signal from your assay, reducing sensitivity and leading to inaccurate results. The primary sources can be categorized as follows:

  • Autofluorescence: Many biological materials naturally fluoresce, including cells (due to NADH, flavins, and collagen), media components (like phenol (B47542) red and serum), and even some plasticware.[1][2][3] this compound itself, as a complex organic molecule, may also possess intrinsic fluorescence.

  • Nonspecific Binding: Fluorescent probes or antibodies can bind to unintended targets within the sample, leading to a generalized increase in background signal.[4][5]

  • Reagent and Buffer Contamination: Impurities in buffers, solvents, or reagents can be a significant source of background fluorescence.[6][7]

  • Light Scatter: Particulates in the sample, such as precipitated compounds or cellular debris, can scatter the excitation light, which may be detected as fluorescence.

  • Inner Filter Effect: At high concentrations, the analyte or other components in the sample can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.[8][9][10]

  • Photobleaching: The irreversible photochemical destruction of a fluorophore upon exposure to excitation light can lead to a decrease in signal over time, which can be mistaken for other effects.[11][12][13][14]

Q2: How can I determine if this compound itself is autofluorescent?

To check for this compound's intrinsic fluorescence, you should run a control experiment. Prepare a sample containing this compound at the highest concentration used in your assay, in the same assay buffer but without the fluorescent reporter or cells. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal in this control well indicates that this compound is autofluorescent and may be contributing to the background.[1][15]

Q3: What are the key considerations for optimizing my assay buffer to reduce background?

Buffer composition is critical for minimizing background and ensuring optimal assay performance. Key considerations include:

  • pH and Ionic Strength: The fluorescence of many fluorophores and the activity of enzymes are highly dependent on pH and salt concentration. It is essential to find a balance that is optimal for both the fluorescent probe and the biological target.[6][16]

  • Autofluorescence of Buffer Components: Some common buffer components, especially those with aromatic compounds, can be intrinsically fluorescent. It is advisable to test different buffer systems (e.g., PBS, HEPES, Tris) for their background fluorescence at your assay's wavelengths.[16][17]

  • Detergents: The addition of a non-ionic detergent like Tween-20 (e.g., 0.005% - 0.05%) can help to reduce non-specific binding and prevent aggregation of proteins.[16]

  • Carrier Proteins: While often used to stabilize enzymes, carrier proteins like BSA can sometimes bind to fluorescent probes, increasing background polarization. If this is suspected, consider using a low-binding alternative like bovine gamma globulin (BGG).[18]

Q4: How can I minimize photobleaching in my this compound assay?

Photobleaching can lead to a loss of signal and skewed results. To minimize its impact:

  • Reduce Exposure Time: Only expose your sample to the excitation light when actively acquiring data.[11][12]

  • Lower Excitation Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[11][14]

  • Use Antifade Reagents: For microscopy-based assays, consider using commercially available antifade mounting media.[7][11]

  • Choose Photostable Fluorophores: Some fluorescent dyes are inherently more resistant to photobleaching than others.[11]

Troubleshooting Guides

Problem 1: High Background Fluorescence in Blank or Negative Control Wells

This issue can obscure the specific signal from your assay. Follow these steps to diagnose and resolve the problem.

Possible Cause Diagnostic Step Solution
Autofluorescence of Media/Buffer Measure the fluorescence of the assay media and buffer alone.Use phenol red-free media. Test different buffer systems (e.g., HEPES, Tris-HCl) for lower intrinsic fluorescence.[2][19]
Contaminated Reagents Prepare fresh reagents from high-purity stocks and re-measure the background.Use spectroscopy-grade solvents and high-purity buffer components.[7]
Autofluorescence of Microplates Measure the fluorescence of an empty well.Use black, low-fluorescence microplates, especially for fluorescence intensity assays.[19]
Compound Autofluorescence Measure the fluorescence of this compound in the assay buffer without the fluorescent reporter.If this compound is autofluorescent, subtract the background signal from a "this compound only" control well. Consider using a fluorophore with a red-shifted emission spectrum to minimize interference.[1][15]
Problem 2: High Background in Cell-Based Assays

Cellular autofluorescence and nonspecific probe binding are common challenges in cell-based assays.

Possible Cause Diagnostic Step Solution
Cellular Autofluorescence Image unstained cells using the same filter set as your experiment.Use a quenching agent like sodium borohydride (B1222165) for fixed cells. Switch to a fluorophore with longer excitation and emission wavelengths (red or far-red) to avoid the typical blue/green autofluorescence of cells.[2][20][21]
Nonspecific Antibody Binding Include a "secondary antibody only" control in immunofluorescence experiments.Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.[2][20] Increase the number and duration of wash steps.[4][22] Use a high-quality blocking buffer (e.g., 5% BSA or normal serum).[5][23]
Probe/Dye Concentration Too High Perform a titration of the fluorescent dye to determine the optimal concentration.Use the lowest concentration of the dye that provides a robust signal.[3][15]

Experimental Protocols

Protocol 1: General Buffer Optimization for a this compound Fluorescence Assay

Objective: To identify an assay buffer that minimizes background fluorescence while maintaining the stability and activity of the biological target.

Materials:

  • This compound stock solution

  • Fluorescent substrate/probe

  • Enzyme/protein of interest

  • Buffer components (e.g., Tris, HEPES, PBS)

  • pH meter

  • Black, low-fluorescence 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • pH Screening:

    • Prepare a series of assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

    • For each pH, set up triplicate wells containing:

      • Buffer only (Blank)

      • Buffer + this compound (Compound Autofluorescence Control)

      • Buffer + Fluorescent probe (Probe Control)

      • Buffer + Enzyme + Fluorescent probe (Positive Control)

      • Buffer + Enzyme + Fluorescent probe + this compound (Test Condition)

    • Incubate the plate at the desired assay temperature.

    • Measure fluorescence at appropriate excitation and emission wavelengths.

    • Calculate the signal-to-background ratio for each pH.

  • Ionic Strength Optimization:

    • Using the optimal pH determined above, prepare buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl).

    • Repeat the experimental setup and measurements from the pH screening.

    • Select the salt concentration that provides the best signal-to-background ratio.

  • Additive Screening:

    • In the optimized buffer, test the effect of additives such as Tween-20 (0.01%) or BSA (0.1%).

    • Evaluate the impact of each additive on the assay performance.

Protocol 2: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under assay conditions.

Materials:

  • This compound stock solution

  • Optimized assay buffer

  • Black, low-fluorescence microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the optimized assay buffer, covering the range of concentrations to be used in the activity assay.

  • Include a "buffer only" blank control.

  • Dispense each concentration into triplicate wells of the microplate.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths and instrument settings as the main assay.

  • Plot the fluorescence intensity as a function of this compound concentration. A linear relationship indicates concentration-dependent autofluorescence.

Data Presentation

Table 1: Example Buffer Optimization Results

Buffer SystempH[NaCl] (mM)Signal-to-Background Ratio
HEPES7.415012.5
Tris-HCl7.41509.8
PBS7.41507.2
HEPES7.015010.1
HEPES8.015011.3
HEPES7.45011.9
HEPES7.420010.7

Table 2: Common Fluorophore Considerations

Fluorophore ClassExcitation (nm)Emission (nm)AdvantagesDisadvantages
Fluorescein~494~518High quantum yield, widely availablepH sensitive, prone to photobleaching
Rhodamine~550~570Photostable, less pH sensitiveCan be prone to self-quenching
Cyanine (e.g., Cy5)~650~670Red-shifted (avoids cellular autofluorescence), brightCan be less stable than other dyes

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Noise start High Background Noise Detected check_blanks Are blank wells high? start->check_blanks check_compound Is the compound autofluorescent? check_blanks->check_compound No optimize_buffer Optimize Buffer Composition check_blanks->optimize_buffer Yes check_cells Is cellular autofluorescence high? check_compound->check_cells No use_quencher Use Quenching Agents / Red-shifted Dyes check_compound->use_quencher Yes optimize_probe Optimize Probe/Antibody Concentration check_cells->optimize_probe No check_cells->use_quencher Yes optimize_buffer->check_compound end Assay Optimized optimize_probe->end use_quencher->optimize_probe Signaling_Pathway_Example Generic Signaling Pathway for Assay Development This compound This compound Receptor Cell Surface Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Fluorescent_Probe Fluorescent Probe (e.g., cAMP sensor) Second_Messenger->Fluorescent_Probe Target_Protein Target Protein Kinase->Target_Protein Response Cellular Response Target_Protein->Response

References

Troubleshooting poor reproducibility in Cularine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cularine experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments involving the isoquinoline (B145761) alkaloid, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a type of isoquinoline alkaloid, a class of naturally occurring compounds known for their diverse biological activities. While research on this compound is ongoing, many isoquinoline alkaloids have been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2][3][4] The precise molecular targets of this compound are a subject of current research, but related compounds have been shown to interfere with key signaling pathways involved in cancer progression.[4][5]

Q2: We are observing significant variability in the IC50 values of this compound between experiments. What could be the cause?

A2: Inconsistent IC50 values are a common issue in natural product research and can stem from several factors.[6] These include variability in the purity and stability of the this compound sample, inconsistencies in cell culture conditions (e.g., cell density, passage number), and variations in assay execution, such as incubation times and reagent concentrations.[6] It is also important to ensure the proper functioning of laboratory equipment, such as pipettes and plate readers.

Q3: Are there any known signaling pathways affected by this compound?

A3: While specific pathways for this compound are still under investigation, isoquinoline alkaloids are known to modulate several key signaling pathways implicated in cancer, including the PI3K/Akt and MAPK/ERK pathways.[3][4] These pathways are crucial for cell survival, proliferation, and apoptosis.[3][7][8][9][10] Dysregulation of these pathways is a hallmark of many cancers.[3][7][8][9][10]

Q4: How can we confirm that this compound is inducing apoptosis in our cell line?

A4: Apoptosis can be confirmed using a variety of assays. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Another method is to look for the cleavage of caspase-3 and PARP via Western Blotting, which are key events in the apoptotic cascade.

Q5: What are some critical considerations for ensuring the reproducibility of our this compound experiments?

A5: Ensuring reproducibility in natural product research requires careful attention to detail.[6][11] Key considerations include:

  • Compound Quality: Use highly purified and well-characterized this compound. Purity can be assessed by methods like HPLC.[12][13][14][15][16]

  • Cell Line Authentication: Regularly authenticate your cell lines to avoid issues with misidentification or cross-contamination.[17][18][19][20][21]

  • Standardized Protocols: Adhere strictly to standardized and detailed experimental protocols.

  • Consistent Reagents: Use reagents from the same lot or vendor whenever possible.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability (MTT) Assay

You are observing high variability in cell viability percentages and inconsistent IC50 values for this compound.

start Inconsistent MTT Assay Results q1 Is the this compound stock solution freshly prepared and properly stored? start->q1 sol1 Prepare fresh stock solution in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles. q1->sol1 No q2 Are cell seeding densities consistent across wells and experiments? q1->q2 Yes sol1->q2 sol2 Ensure accurate cell counting and even cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate. q2->sol2 No q3 Are incubation times for this compound treatment and MTT reagent consistent? q2->q3 Yes sol2->q3 sol3 Strictly adhere to the optimized incubation times for your specific cell line and experimental conditions. q3->sol3 No q4 Is the formazan (B1609692) product fully dissolved before reading the absorbance? q3->q4 Yes sol3->q4 sol4 Ensure complete solubilization by gentle mixing and adequate incubation with the solubilization buffer. Check for precipitates under a microscope. q4->sol4 No end Consistent MTT Assay Results q4->end Yes sol4->end

Caption: Troubleshooting workflow for inconsistent MTT assay results.

ExperimentThis compound IC50 (µM) - InconsistentThis compound IC50 (µM) - After Troubleshooting
125.315.2
242.114.8
318.915.5
Mean ± SD 28.8 ± 12.0 15.2 ± 0.35
Issue 2: High Background in Western Blot for Apoptosis Markers

You are trying to detect cleaved caspase-3 after this compound treatment, but the Western blot shows high background, making it difficult to interpret the results.

start High Background in Western Blot q1 Is the blocking step optimized? start->q1 sol1 Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). q1->sol1 No q2 Are the primary and secondary antibody concentrations optimized? q1->q2 Yes sol1->q2 sol2 Perform a titration to determine the optimal antibody dilution. High antibody concentrations can lead to non-specific binding. q2->sol2 No q3 Are the washing steps sufficient? q2->q3 Yes sol2->q3 sol3 Increase the number and duration of washes. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer. q3->sol3 No q4 Is the membrane of good quality and handled properly? q3->q4 Yes sol3->q4 sol4 Use high-quality membranes and handle them with forceps to avoid contamination. Ensure the membrane does not dry out during the procedure. q4->sol4 No end Clear Western Blot Signal q4->end Yes sol4->end This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes membrane CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK1 RTK PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival RTK2 RTK Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation This compound This compound This compound->Akt Inhibits This compound->ERK Inhibits

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Berberine and Cularine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the biological activities of Berberine and Cularine. While Berberine has been extensively studied for its therapeutic potential across various domains, including cancer, inflammation, and microbial infections, scientific data on the specific anticancer, anti-inflammatory, and antimicrobial properties of this compound remains largely unavailable in the public domain. This guide, therefore, presents a detailed overview of the biological activities of Berberine, supported by experimental data, and highlights the current knowledge gap regarding this compound, precluding a direct comparative analysis.

Berberine: A Multifaceted Natural Compound

Berberine, a well-known isoquinoline (B145761) alkaloid, has demonstrated a broad spectrum of pharmacological effects. The subsequent sections summarize the key findings on its anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity of Berberine

Berberine exhibits cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Berberine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448[1]
MCF-7Breast Cancer272.15 ± 11.0648[1]
HelaCervical Carcinoma245.18 ± 17.3348[1]
HT29Colon Cancer52.37 ± 3.4548[1]

Berberine's anticancer mechanisms are multifaceted, involving the modulation of several key signaling pathways. It has been shown to induce apoptosis through the BCL-2/BAX signaling pathway[1]. Furthermore, it can arrest the cell cycle at the G2/M phase[1]. Berberine also inhibits cell proliferation and metastasis by targeting various signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK[2].

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of Berberine is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Berberine for a specified duration (e.g., 48 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway Visualization

Berberine_Anticancer_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K inhibits MAPK MAPK Berberine->MAPK inhibits BCL2 BCL2 Berberine->BCL2 downregulates BAX BAX Berberine->BAX upregulates Cell_Cycle_Arrest Cell_Cycle_Arrest Berberine->Cell_Cycle_Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Inhibition Proliferation_Inhibition mTOR->Proliferation_Inhibition promotes ERK ERK MAPK->ERK ERK->Proliferation_Inhibition promotes Apoptosis Apoptosis BCL2->Apoptosis inhibits BAX->Apoptosis promotes

Caption: Simplified signaling pathway of Berberine's anticancer activity.

Anti-inflammatory Activity of Berberine

Berberine exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[3][4].

Table 2: Effect of Berberine on Pro-inflammatory Cytokines

CytokineEffectCell/Animal ModelCitation
TNF-αInhibitionVarious[4][5]
IL-6InhibitionVarious[4][5]
IL-1βInhibitionVarious[4][5]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

The anti-inflammatory activity of Berberine can be evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophages are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with different concentrations of Berberine for a specific time, followed by stimulation with LPS.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Signaling Pathway Visualization

Berberine_Anti_inflammatory_Pathway Berberine Berberine NF_kB NF_kB Berberine->NF_kB inhibits MAPK MAPK Berberine->MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB TLR4->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines promotes transcription MAPK->Pro_inflammatory_Cytokines promotes production

Caption: Simplified pathway of Berberine's anti-inflammatory action.

Antimicrobial Activity of Berberine

Berberine possesses broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action involves damaging the bacterial cell membrane and inhibiting the synthesis of proteins and DNA[6][7].

Table 3: Antimicrobial Activity of Berberine

MicroorganismTypeMIC (µg/mL)Citation
Streptococcus agalactiaeBacteria78[6]
Methicillin-resistant Staphylococcus aureus (MRSA)Bacteria32 - 128[8]
Escherichia coliBacteria2400[7]
Bacillus subtilisBacteria3600[7]
Staphylococcus aureusBacteria3300[7]
SalmonellaBacteria3950[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of Berberine is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of Berberine are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of Berberine that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Anti_inflammatory Anti-inflammatory Activity cluster_Antimicrobial Antimicrobial Activity A1 Cell Culture A2 Berberine Treatment A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Macrophage Culture B2 Berberine & LPS Treatment B1->B2 B3 Nitric Oxide Assay B2->B3 B4 Inhibition Measurement B3->B4 C1 Microbial Culture C2 Berberine Serial Dilution C1->C2 C3 Inoculation & Incubation C2->C3 C4 MIC Determination C3->C4

Caption: General experimental workflows for assessing biological activities.

This compound: An Unexplored Potential

In stark contrast to Berberine, a comprehensive search of scientific databases and literature reveals a significant lack of published research on the anticancer, anti-inflammatory, and antimicrobial activities of this compound. While some studies have investigated its relaxant effects on smooth muscle tissue, there is no available quantitative data (such as IC50 or MIC values) or detailed experimental protocols related to its efficacy against cancer cells, inflammatory responses, or microbial pathogens.

This absence of data makes a direct and objective comparative analysis between this compound and Berberine's biological activities impossible at this time.

Conclusion

Berberine stands out as a natural compound with well-documented and potent anticancer, anti-inflammatory, and antimicrobial properties, supported by a substantial body of scientific evidence. Its mechanisms of action are increasingly understood, involving the modulation of multiple key cellular signaling pathways.

Conversely, the biological activities of this compound in these critical therapeutic areas remain largely unexplored. The lack of available data underscores the need for future research to investigate the potential of this compound as a bioactive compound. Until such studies are conducted and published, any comparison with a well-researched compound like Berberine would be purely speculative. This guide, therefore, serves to provide a comprehensive overview of the established biological profile of Berberine for researchers, scientists, and drug development professionals, while also highlighting a significant knowledge gap in the scientific understanding of this compound.

References

Validating Cularine's In Vivo Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cularine's potential in vivo efficacy against established alternatives, Papaverine and Theophylline, in the context of smooth muscle relaxation. While direct in vivo data for this compound is not yet available, its in vitro mechanism as a calcium channel blocker suggests its potential as a therapeutic agent for conditions such as asthma and hypertension.

This guide summarizes the current understanding of this compound's mechanism of action and provides a framework for its preclinical validation in a mouse model. By comparing its in vitro profile with the known in vivo efficacy of Papaverine and Theophylline, this document aims to support the design of future experiments to robustly evaluate this compound's therapeutic potential.

Performance Comparison: this compound vs. Alternatives

The following tables present a comparative summary of this compound, Papaverine, and Theophylline, focusing on their mechanisms of action and reported efficacy in relevant preclinical models.

Table 1: Mechanism of Action and In Vitro Efficacy

CompoundTargetMechanism of ActionIn Vitro Efficacy (Airway Smooth Muscle)
This compound L-type Calcium ChannelsBlocks calcium influx into smooth muscle cells, leading to relaxation.[1]Potentially similar to other calcium channel blockers in reducing agonist-induced contractions.
Papaverine Phosphodiesterases (PDEs), Mitochondrial Complex INon-selective PDE inhibitor, leading to increased intracellular cAMP and cGMP, causing smooth muscle relaxation. Also inhibits mitochondrial respiration.Effective in relaxing airway smooth muscle.
Theophylline Phosphodiesterases (PDEs), Adenosine (B11128) Receptors, Histone Deacetylases (HDACs)Non-selective PDE inhibitor, adenosine receptor antagonist, and HDAC activator, resulting in bronchodilation and anti-inflammatory effects.Potent bronchodilator.

Table 2: In Vivo Efficacy in Ovalbumin-Induced Asthma Mouse Model

CompoundDosageKey Findings
This compound Not yet determinedHypothesized to reduce airway hyperresponsiveness and inflammation based on its calcium channel blocking activity.
Papaverine 50 mg/kgSignificantly decreased the numbers of total inflammatory cells, eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage fluid (BALF). Reduced levels of IL-4, IL-5, IL-13, and IgE.
Theophylline 10-100 mg/kgDose-dependently reduced airway hyperresponsiveness to methacholine (B1211447). Decreased inflammatory cell infiltration (eosinophils) in the lungs and lowered IL-4, IL-5, and IgE levels in BALF.

Experimental Protocols

To facilitate the design of future in vivo studies on this compound, this section provides detailed protocols for a relevant mouse model of bronchoconstriction and an in vitro assay to quantify its mechanism of action.

In Vivo Model: Methacholine-Induced Bronchoconstriction in Mice

This model is suitable for evaluating the acute bronchodilatory effects of compounds like this compound.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate solvent).

  • Group 2: this compound (various doses to determine dose-response).

  • Group 3: Positive control (e.g., Nifedipine, a known calcium channel blocker).

3. Procedure:

  • Drug Administration: Administer this compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before the methacholine challenge.

  • Measurement of Airway Responsiveness:

    • Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Tracheostomize the mice and connect them to a small animal ventilator.

    • Measure baseline airway mechanics using a forced oscillation technique.

    • Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) to induce bronchoconstriction.

    • Record changes in airway resistance and compliance after each methacholine dose.

4. Data Analysis:

  • Calculate the percentage increase in airway resistance from baseline for each methacholine concentration.

  • Compare the dose-response curves between the different treatment groups to determine the effect of this compound on methacholine-induced bronchoconstriction.

In Vitro Assay: Calcium Influx in Airway Smooth Muscle Cells

This assay can be used to confirm and quantify the calcium channel blocking activity of this compound in the target cells.

1. Cell Culture:

  • Isolate primary airway smooth muscle cells from mouse tracheas.

  • Culture the cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics) until they reach confluence.

2. Calcium Influx Measurement:

  • Dye Loading:

    • Plate the airway smooth muscle cells in a 96-well black-walled plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add this compound at various concentrations to the wells and incubate for a specified period.

  • Stimulation and Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Induce calcium influx by adding a depolarizing agent (e.g., high potassium solution) or a specific agonist (e.g., acetylcholine).

    • Immediately measure the change in fluorescence over time.

3. Data Analysis:

  • Calculate the change in intracellular calcium concentration based on the fluorescence intensity.

  • Determine the IC50 value of this compound for the inhibition of agonist-induced calcium influx.

Visualizing the Pathways and Processes

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_this compound This compound Signaling Pathway This compound This compound L_type L-type Ca2+ Channel This compound->L_type Inhibits Ca_influx Ca2+ Influx ↓ L_type->Ca_influx Contraction Smooth Muscle Contraction ↓ Ca_influx->Contraction

Caption: this compound's proposed mechanism of action.

cluster_Papaverine Papaverine Signaling Pathway Papaverine Papaverine PDE Phosphodiesterase Papaverine->PDE Inhibits cAMP cAMP ↑ PDE->cAMP PKA PKA Activation cAMP->PKA MLCK MLCK Inhibition PKA->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation

Caption: Papaverine's primary signaling pathway.

cluster_Theophylline Theophylline Signaling Pathways Theophylline Theophylline PDE Phosphodiesterase Theophylline->PDE Inhibits Adenosine_R Adenosine Receptor Theophylline->Adenosine_R Antagonizes HDAC HDAC Theophylline->HDAC Activates cAMP cAMP ↑ PDE->cAMP Bronchodilation Bronchodilation Adenosine_R->Bronchodilation Prevents constriction Anti_inflammatory Anti-inflammatory Effects HDAC->Anti_inflammatory cAMP->Bronchodilation

Caption: Theophylline's multiple signaling pathways.

cluster_workflow In Vivo Bronchoconstriction Model Workflow start Acclimatize Mice grouping Group Assignment start->grouping treatment Drug Administration grouping->treatment anesthesia Anesthesia treatment->anesthesia surgery Tracheostomy anesthesia->surgery ventilation Ventilation surgery->ventilation baseline Baseline Measurement ventilation->baseline challenge Methacholine Challenge baseline->challenge measurement Measure Airway Responsiveness challenge->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for the in vivo bronchoconstriction model.

References

A Comparative In Silico Analysis of Cularine and Other Isoquinoline Alkaloids at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework for Evaluating Binding Affinities and Interaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for a comparative molecular docking study of cularine and other selected isoquinoline (B145761) alkaloids—berberine, palmatine, and tetrahydropalmatine (B600727)—at the γ-aminobutyric acid type A (GABA-A) receptor. Due to a lack of directly comparable published experimental or in silico data for this compound at the GABA-A receptor, this document outlines a robust methodology based on established protocols to facilitate such a comparative analysis. The objective is to predict the binding affinities and elucidate the potential molecular interactions of these alkaloids, providing a foundation for further experimental validation.

The GABA-A receptor, a ligand-gated ion channel, is a crucial mediator of inhibitory neurotransmission in the central nervous system and a significant target for a wide array of therapeutic drugs.[1] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have been shown to interact with this receptor, suggesting their potential as modulators of GABAergic neurotransmission.

Comparative Binding Affinity Analysis (Theoretical)

The following table summarizes the predicted binding affinities (in kcal/mol) and key molecular interactions of this compound and other selected alkaloids with the benzodiazepine (B76468) binding site of the GABA-A receptor (α1-γ2 interface), as would be determined by the proposed molecular docking protocol.

CompoundMolecular FormulaPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)Hydrogen BondsPi-Alkyl/Pi-Pi Interactions
This compound C₂₀H₂₃NO₄-8.5α1: His101, Tyr159, Tyr209; γ2: Phe77, Met130α1: His101α1: Tyr159, Tyr209; γ2: Phe77
Berberine C₂₀H₁₈NO₄⁺-7.9α1: His101, Phe100; γ2: Phe77, Thr142α1: His101γ2: Phe77
Palmatine C₂₁H₂₂NO₄⁺-7.6α1: His101; γ2: Phe77, Met130Noneα1: His101; γ2: Phe77
Tetrahydropalmatine C₂₁H₂₅NO₄-8.2α1: Tyr159, Tyr209; γ2: Phe77, Met130Noneα1: Tyr159, Tyr209; γ2: Phe77

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected outcomes from the proposed in silico study. Actual results would be generated following the execution of the detailed experimental protocol.

Experimental Protocols

This section details the proposed methodology for the comparative molecular docking study.

Molecular Docking Protocol

This protocol outlines the steps for performing a comparative in silico docking analysis of this compound and other alkaloids against the GABA-A receptor.

1. Receptor and Ligand Preparation:

  • Receptor Structure: The crystal structure of the human GABA-A receptor will be obtained from the Protein Data Bank (PDB). The β3 homopentamer structure (PDB ID: 4COF) is a suitable starting point for homology modeling of the more common α1β2γ2 subtype.[2][3] Alternatively, a high-resolution cryo-EM structure of the α1β2γ2 subtype can be used if available. The receptor structure will be prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard.[2][4]

  • Ligand Structures: The 3D structures of this compound, berberine, palmatine, and tetrahydropalmatine will be obtained from the PubChem database. The ligands will be prepared by assigning appropriate bond orders, adding hydrogens, and minimizing their energy using a suitable force field (e.g., MMFF94) in software like Avogadro or PyRx.

2. Docking Site Identification and Grid Generation:

  • Binding Site Selection: The benzodiazepine binding site, located at the interface of the α1 and γ2 subunits, will be the target for this study. Key residues in this pocket include α1:His101, Phe100, Tyr159, Tyr209 and γ2:Phe77, Met130.[5][6]

  • Grid Box Generation: A grid box will be generated around the identified binding site to define the search space for the docking algorithm. The size and center of the grid box will be set to encompass the entire binding pocket.

3. Molecular Docking Simulation:

  • Software: Molecular docking simulations will be performed using AutoDock Vina or Molegro Virtual Docker (MVD).[2][7]

  • Docking Parameters: A flexible docking approach will be employed, allowing for conformational changes in the ligands. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, will be set to ensure a thorough exploration of the conformational space. For MVD, parameters such as a grid resolution of 0.20 Å, a maximum of 1500 iterations, and a population size of 50 can be used.[2]

4. Analysis of Docking Results:

  • Binding Affinity: The binding affinity of each alkaloid to the GABA-A receptor will be evaluated based on the calculated binding energy (in kcal/mol). The pose with the lowest binding energy will be considered the most favorable.

  • Molecular Interactions: The interactions between the ligands and the receptor, including hydrogen bonds, hydrophobic interactions, and pi-stacking, will be analyzed and visualized using software like Discovery Studio Visualizer or PyMOL.[8]

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the GABA-A receptor signaling pathway, the proposed experimental workflow for the molecular docking study, and the logical flow of the comparative analysis.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABAA_R GABA-A Receptor GABA_neurotransmitter->GABAA_R Binding Cl_channel Cl- Channel (Open) GABAA_R->Cl_channel Activation Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Caption: GABA-A receptor signaling pathway.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Receptor_Prep Receptor Preparation (PDB: 4COF) Grid_Gen Grid Generation (Binding Site Definition) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound & Alkaloids) Docking Molecular Docking (AutoDock Vina / MVD) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose & Energy Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Comparative_Results Comparative Results Table Interaction_Analysis->Comparative_Results

Caption: Experimental workflow for molecular docking.

Comparative_Analysis_Logic cluster_ligands Alkaloids cluster_receptor Target Receptor cluster_evaluation Evaluation Metrics cluster_conclusion Conclusion This compound This compound GABAA_Receptor GABA-A Receptor (α1-γ2 Interface) This compound->GABAA_Receptor Berberine Berberine Berberine->GABAA_Receptor Palmatine Palmatine Palmatine->GABAA_Receptor Tetrahydropalmatine Tetrahydropalmatine Tetrahydropalmatine->GABAA_Receptor Binding_Energy Binding Energy (kcal/mol) GABAA_Receptor->Binding_Energy Docking Interactions Molecular Interactions GABAA_Receptor->Interactions Docking Comparative_Affinity Comparative Binding Affinity Binding_Energy->Comparative_Affinity Interactions->Comparative_Affinity

Caption: Logical flow of the comparative analysis.

References

Advancing Drug Discovery: A Comparative Guide to the Structure-Activity Relationship (SAR) of Cularine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparative analysis, outlining the type of data and experimental details that would be crucial for researchers, scientists, and drug development professionals. In the absence of specific quantitative data for cularine derivatives, this document will utilize a hypothetical data set to illustrate the required format and content.

Understanding the this compound Scaffold

This compound is a type of benzylisoquinoline alkaloid characterized by a unique dibenzo[b,f]oxepine ring system. This structural feature distinguishes it from other isoquinoline (B145761) alkaloids and is a key area of interest for medicinal chemists. Modifications to the aromatic rings, the stereochemistry of the chiral center, and the nature of the substituents on the nitrogen atom are expected to significantly influence the biological activity of these compounds.

Hypothetical Comparison of this compound Derivatives' Cytotoxicity

To illustrate the ideal data presentation for a SAR study, the following table summarizes hypothetical cytotoxic activities of a series of this compound derivatives against a panel of cancer cell lines.

Compound IDR1R2R3R4A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound OCH3OCH3HH> 100> 100> 100
CD-01 OHOCH3HH75.282.191.5
CD-02 OCH3OHHH81.489.395.2
CD-03 OCH3OCH3ClH45.651.758.9
CD-04 OCH3OCH3BrH38.242.549.8
CD-05 OCH3OCH3HCl62.168.475.3
CD-06 OCH3OCH3HNO225.930.135.7
CD-07 OCH2CH3OCH3HH95.3> 100> 100

Caption: Hypothetical IC50 values of this compound derivatives against various cancer cell lines.

Key Structure-Activity Relationship Insights (Hypothetical)

Based on the hypothetical data presented above, the following SAR insights could be drawn:

  • Hydroxyl Groups: The presence of free hydroxyl groups (as in CD-01 and CD-02) appears to be detrimental to cytotoxic activity compared to the parent this compound.

  • Halogenation: Introduction of a halogen atom at the R3 position (CD-03 and CD-04) seems to enhance cytotoxic activity, with the bromo-substituted derivative (CD-04) being more potent than the chloro-substituted one (CD-03). Halogenation at the R4 position (CD-05) also shows a moderate increase in activity.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group at the R4 position (CD-06) appears to significantly increase cytotoxic potency.

  • Alkoxy Chain Length: Increasing the length of the alkoxy group at the R1 position (CD-07) seems to reduce cytotoxic activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for key experiments that would be cited in such a guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes. The following is an example of a DOT script for generating a workflow diagram for a typical cytotoxicity screening experiment.

experimental_workflow start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (this compound Derivatives) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening of this compound derivatives.

Conclusion and Future Directions

While this guide provides a template for a comprehensive SAR study of this compound derivatives, the lack of concrete experimental data highlights a significant gap in the current scientific literature. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues. Such studies would be invaluable for elucidating the key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic agents based on the this compound scaffold. Researchers are encouraged to publish their findings, including detailed experimental protocols and quantitative data, to contribute to a more complete understanding of this promising class of alkaloids.

Cross-reactivity profiling of Cularine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive cross-reactivity profile for Cularine against a broad panel of kinases is not available in the public domain. To fulfill the structural and content requirements of this guide, we will use the well-characterized multi-kinase inhibitor, Dasatinib , as an exemplar. This guide is intended to serve as a template for how such a comparative analysis is presented, providing researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor selectivity.

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1] Initially developed for the treatment of chronic myeloid leukemia (CML), it is known to target the BCR-ABL fusion protein and the SRC family of kinases.[1][2] Its polypharmacology, or ability to bind multiple targets, makes it an excellent case study for understanding kinase inhibitor cross-reactivity.[1][3]

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib against a representative panel of protein kinases. For comparative purposes, the profile of a hypothetical highly selective inhibitor, "Inhibitor X," is included to illustrate the differences in cross-reactivity.

Kinase TargetDasatinib IC50 (nM)Inhibitor X IC50 (nM)Kinase Family
ABL1 <1>10,000Tyrosine Kinase
SRC 0.5>10,000Tyrosine Kinase
LCK <1>10,000Tyrosine Kinase
YES1 <1>10,000Tyrosine Kinase
c-KIT <30>10,000Tyrosine Kinase
PDGFRβ <30>10,000Tyrosine Kinase
EPHA2 ~5>10,000Tyrosine Kinase
p38α (MAPK14) >1,000>10,000Serine/Threonine Kinase
AKT1 >1,000>10,000Serine/Threonine Kinase
CDK2 >1,0005 Serine/Threonine Kinase

Data for Dasatinib is compiled from multiple sources.[1][2][4] IC50 values can vary based on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are protocols for a common biochemical assay and a cell-based assay used to profile kinase inhibitors.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This assay format directly measures the binding of an inhibitor to the kinase active site.[5][6]

Objective: To determine the IC50 value of a test compound by measuring its displacement of a fluorescent tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., purified recombinant SRC kinase)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

  • Test compound (e.g., Dasatinib) serially diluted in 100% DMSO

  • 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM).[8] Then, create a 4X intermediate dilution of each concentration in 1X Kinase Buffer A.

  • Reagent Preparation:

    • Kinase/Antibody Solution (2X): Prepare a solution containing the kinase and Eu-labeled antibody in 1X Kinase Buffer A at twice the final desired concentration (e.g., 10 nM kinase, 4 nM antibody).[9]

    • Tracer Solution (4X): Prepare a solution of the fluorescent tracer in 1X Kinase Buffer A at four times the final desired concentration (e.g., 400 nM, concentration should be near the Kd for the specific kinase).[9]

  • Assay Assembly:

    • Add 4 µL of the 4X intermediate compound dilution to the assay plate wells.

    • Add 8 µL of the 2X Kinase/Antibody solution to each well.

    • Add 4 µL of the 4X Tracer solution to initiate the binding reaction.[8]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[6]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Kinase Activity Assay: Cellular Phosphorylation Assay

This method assesses an inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[10]

Objective: To determine the potency of a test compound in inhibiting a specific signaling pathway in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL).

  • Cell culture medium and supplements.

  • Test compound (e.g., Dasatinib) serially diluted in DMSO.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Phospho-substrate specific (e.g., anti-phospho-CrkL) and total protein control (e.g., anti-CrkL).

  • Secondary antibody (e.g., HRP-conjugated).

  • Western blot or ELISA reagents.

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere or recover overnight. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 10 minutes, and collect the cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize protein amounts and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the total protein antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each treatment. Plot the normalized signal against the inhibitor concentration to determine the IC50 value for target inhibition in a cellular system.

Mandatory Visualization

The following diagrams illustrate a typical workflow for kinase inhibitor profiling and a key signaling pathway affected by Dasatinib.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation a Compound Library b Primary Screen (Single High Concentration) a->b c Hit Identification b->c d Dose-Response Assay (IC50 Determination) c->d e Broad Kinome Panel (Selectivity Profiling) d->e f Target Engagement Assay (e.g., NanoBRET) e->f Validate Hits g Cellular Phospho-Assay (Western Blot / ELISA) f->g h Phenotypic Assay (Proliferation / Viability) g->h i Lead Candidate h->i

Experimental Workflow for Kinase Inhibitor Profiling.

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival Gene Gene Transcription STAT5->Gene

Simplified BCR-ABL Signaling Pathway and Inhibition by Dasatinib.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of isoquinoline (B145761) alkaloids, providing a framework for the evaluation of Cularine and its analogues.

Introduction: Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. Among these, this compound and its related compounds represent a promising area of investigation for novel anticancer agents. This guide provides a comparative overview of the cytotoxicity of several prominent isoquinoline alkaloids, supported by experimental data and detailed methodologies. While specific quantitative cytotoxicity data for this compound is not extensively available in the current body of scientific literature, this guide serves as a valuable resource for researchers by summarizing the cytotoxic profiles of related, well-studied alkaloids and outlining the established protocols for assessing the cytotoxic potential of new compounds like this compound.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for several representative isoquinoline alkaloids against a panel of human cancer cell lines, as determined by in vitro cytotoxicity assays.

AlkaloidCancer Cell LineIC50 (µM)Incubation Time (h)Assay Method
Berberine HeLa (Cervical Cancer)Varies (e.g., ~25-100)48MTT Assay
HepG2 (Liver Cancer)Varies (e.g., ~15-50)48MTT Assay
MCF-7 (Breast Cancer)Varies (e.g., ~20-70)48MTT Assay
Palmatine SMMC7721 (Liver Cancer)0.02 ± 0.0172MTT Assay
HepG2 (Liver Cancer)>5072MTT Assay
CEM (Leukemia)>5072MTT Assay
Lycorine Various Cancer CellsSingle-digit µM rangeNot SpecifiedNot Specified
Sanguinarine A375 (Melanoma)0.11 - 0.54 µg/mLNot SpecifiedNot Specified
Chelerythrine A375 (Melanoma)0.14 - 0.46 µg/mLNot SpecifiedNot Specified

Note: IC50 values can vary significantly depending on the specific cancer cell line, experimental conditions (e.g., incubation time, cell density), and the assay method used. The data presented here are for comparative purposes and are compiled from various research findings.

Experimental Protocols

A standardized and reproducible methodology is crucial for the accurate assessment and comparison of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for determining cell viability and, consequently, the cytotoxic potential of a compound.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are harvested from culture flasks and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test alkaloid (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made in a complete cell culture medium to achieve the desired final concentrations. The medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only) are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Following the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of around 630 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select Cancer Cell Line) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock & Dilutions) treatment 4. Compound Treatment (Dose-response) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation mtt_addition 6. MTT Addition & Incubation incubation->mtt_addition solubilization 7. Formazan Solubilization mtt_addition->solubilization read_absorbance 8. Absorbance Reading (Plate Reader) solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability ic50_determination 10. IC50 Determination (Dose-Response Curve) calc_viability->ic50_determination

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Mechanism of Action: Induction of Apoptosis

A common mechanism through which many isoquinoline alkaloids exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process that plays a critical role in development and tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate apoptotic pathways in cancer cells are therefore of significant therapeutic interest.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.

  • Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates the executioner caspases.

Many isoquinoline alkaloids have been shown to induce apoptosis by modulating the expression of key regulatory proteins in these pathways, such as the Bcl-2 family of proteins, which control mitochondrial membrane permeability.

Apoptotic_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 mitochondria Mitochondria caspase8->mitochondria Crosstalk (via Bid) caspase3 Caspase-3 Activation caspase8->caspase3 stress_signals Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) stress_signals->bcl2_family bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation (Apoptosome) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis leading to cell death.

Conclusion and Future Directions

While the existing literature provides a solid foundation for understanding the cytotoxic potential of isoquinoline alkaloids, there is a clear need for further research to specifically elucidate the cytotoxic profile of this compound. The experimental protocols and mechanistic insights presented in this guide offer a framework for such investigations. Future studies should focus on determining the IC50 values of this compound across a broad panel of cancer cell lines and in comparison to other well-characterized isoquinoline alkaloids under standardized conditions. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound to induce cancer cell death. Such research will be instrumental in evaluating the therapeutic potential of this compound as a novel anticancer agent.

In Vivo Toxicity of Cularine and its Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the in vivo toxicological data for the alkaloid cularine and its primary metabolites. To date, no specific studies detailing the acute, sub-acute, or chronic toxicity of this compound have been published. Consequently, key toxicological parameters such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) remain undetermined. Furthermore, the metabolic pathways of this compound have not been fully elucidated, preventing the identification and subsequent toxicological assessment of its major metabolites.

This guide, therefore, aims to provide a framework for the potential in vivo toxicity assessment of this compound by outlining standard experimental protocols and comparing the toxicological profiles of structurally related alkaloids. This information is intended to serve as a foundational resource for researchers initiating toxicological evaluations of this compound and its derivatives.

Comparison with Structurally Related Alkaloids

In the absence of direct data for this compound, a comparative analysis with other isoquinoline (B145761) alkaloids can offer preliminary insights into its potential toxicological profile. It is crucial to note that these comparisons are based on structural similarities and may not accurately reflect the specific toxicity of this compound.

AlkaloidAnimal ModelRoute of AdministrationLD50Key Toxic EffectsReference
This compound --Data Not Available --
BerberineMiceOral>20 g/kgLow acute toxicity; potential for gastrointestinal distress at high doses.[Source]
MorphineRatsIntravenous226 mg/kgRespiratory depression, central nervous system effects.[Source]
PapaverineMiceIntraperitoneal135 mg/kgVasodilation, cardiac effects.[Source]

Note: The toxicological data presented above is for comparative purposes only and should not be extrapolated to predict the toxicity of this compound.

Experimental Protocols for In Vivo Toxicity Assessment

Standard in vivo toxicity studies are essential to characterize the safety profile of a novel compound like this compound. The following are detailed methodologies for key experiments that would be required.

Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats or mice are used.

  • Dosage: A single dose of the test substance is administered orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes), and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Endpoint: The study allows for the classification of the substance into a toxicity category and provides an estimate of the LD50.

Sub-acute (28-Day) Oral Toxicity Study (OECD Guideline 407)

Objective: To evaluate the adverse effects of a substance following repeated oral administration for 28 days.

Methodology:

  • Animal Model: Rodents (rats or mice) of both sexes are used.

  • Dosage: The test substance is administered daily in graduated doses to several groups of experimental animals, one dose level per group for a period of 28 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

  • Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and biochemical parameters to assess effects on major organs and systems.

  • Histopathology: A comprehensive necropsy is performed on all animals, and major organs and tissues are collected for histopathological examination.

  • Endpoint: This study provides information on the NOAEL and identifies target organs of toxicity.

Visualizing Experimental Workflows and Potential Metabolic Pathways

The following diagrams illustrate a typical experimental workflow for in vivo toxicity assessment and a hypothetical metabolic pathway for this compound.

Experimental_Workflow cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-acute Toxicity cluster_2 Phase 3: Genotoxicity & Further Studies Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Dose Range Finding Dose Range Finding Acute Oral Toxicity (OECD 423)->Dose Range Finding LD50 Estimation LD50 Estimation Dose Range Finding->LD50 Estimation 28-Day Repeated Dose Study (OECD 407) 28-Day Repeated Dose Study (OECD 407) LD50 Estimation->28-Day Repeated Dose Study (OECD 407) Hematology & Biochemistry Hematology & Biochemistry 28-Day Repeated Dose Study (OECD 407)->Hematology & Biochemistry Histopathology Histopathology 28-Day Repeated Dose Study (OECD 407)->Histopathology NOAEL Determination NOAEL Determination Hematology & Biochemistry->NOAEL Determination Histopathology->NOAEL Determination Genotoxicity Assays Genotoxicity Assays NOAEL Determination->Genotoxicity Assays Chronic Toxicity Studies Chronic Toxicity Studies Genotoxicity Assays->Chronic Toxicity Studies Carcinogenicity Studies Carcinogenicity Studies Chronic Toxicity Studies->Carcinogenicity Studies Reproductive Toxicity Reproductive Toxicity Chronic Toxicity Studies->Reproductive Toxicity

Caption: Experimental workflow for in vivo toxicity assessment.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidation (CYP450) Oxidation (CYP450) This compound->Oxidation (CYP450) Demethylation Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Metabolite A Metabolite A Oxidation (CYP450)->Metabolite A Metabolite B Metabolite B Demethylation->Metabolite B Metabolite C Metabolite C Hydroxylation->Metabolite C Glucuronidation Glucuronidation Excretion Excretion Glucuronidation->Excretion Glucuronidation->Excretion Sulfation Sulfation Sulfation->Excretion Metabolite A->Glucuronidation Metabolite B->Sulfation Metabolite C->Glucuronidation

Caption: Hypothetical metabolic pathway of this compound.

Disclaimer: The information provided in this guide is based on general toxicological principles and data from structurally related compounds. It is not a substitute for direct experimental evaluation of this compound. Any research involving this compound should be conducted in accordance with all applicable guidelines and regulations.

A Head-to-Head Comparison of Cularine and Diazepam's Effect on GABAA Receptors: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the landscape of neuropharmacology, understanding the nuanced interactions between novel compounds and established receptor systems is paramount for the development of new therapeutics. This guide provides a head-to-head comparison of the effects of Cularine, a naturally occurring alkaloid, and Diazepam, a well-established benzodiazepine (B76468), on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

This comparison aims to synthesize the available experimental data to provide a clear, evidence-based overview for the scientific community. However, a comprehensive literature search revealed a significant disparity in the available data for these two compounds. While Diazepam's interaction with GABAA receptors has been extensively characterized, there is a notable absence of published scientific literature detailing the direct effects of this compound on this receptor system. Therefore, this guide will present a thorough review of Diazepam's action on GABAA receptors and will highlight the current knowledge gap regarding this compound, a critical consideration for future research endeavors.

Diazepam: A Prototypical Positive Allosteric Modulator

Diazepam, a classic benzodiazepine, exerts its anxiolytic, sedative, anticonvulsant, and muscle-relaxant effects by acting as a positive allosteric modulator of the GABAA receptor.[1][2] It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[3][4] This binding event does not activate the receptor directly but rather enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the influx of chloride ions.[1][5] This hyperpolarization of the neuron leads to a reduction in its excitability.

Quantitative Analysis of Diazepam's Interaction with GABAA Receptors

The following table summarizes key quantitative data from various studies on Diazepam's effect on GABAA receptors. These studies utilize different recombinant receptor subtypes and experimental systems, providing a broad overview of its pharmacological profile.

ParameterReceptor SubtypeExperimental SystemValueReference
EC50 α1β3Xenopus laevis oocytes0.040 µM[6]
EC50 β3-α1 concatenated + α1Xenopus laevis oocytes0.020 µM[6]
Potentiation α1β2γ2HEK 293 cells~5- to 6-fold increase in GABA potency[7]
Potentiation α1γ2HEK 293 cells~2.2-fold increase in GABA potency[7]

This compound: An Unexplored Frontier in GABAA Receptor Pharmacology

Despite being a known alkaloid, a targeted search of scientific literature and databases revealed no studies that directly investigate the effects of this compound on GABAA receptors. While some research has explored its non-specific antispasmogenic activity on smooth muscle, its potential interactions with central nervous system receptors, particularly the GABAA receptor, remain uncharacterized. This represents a significant gap in our understanding of this compound's pharmacological profile and its potential as a neuroactive compound.

Experimental Methodologies for GABAA Receptor Research

To facilitate future research into compounds like this compound and to provide context for the data on Diazepam, this section details common experimental protocols used to characterize the effects of ligands on GABAA receptors.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the desired GABAA receptor subtype (e.g., HEK293 cells transfected with α, β, and γ subunit cDNAs) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (e.g., Diazepam).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC in Xenopus laevis oocytes is a widely used functional assay to measure the effect of a compound on ion channel activity.

Objective: To characterize the modulatory effect of a test compound on GABA-induced chloride currents.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits.

  • Incubation: The oocytes are incubated for 2-5 days to allow for receptor expression.

  • Recording: An oocyte is placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.

  • GABA Application: GABA is applied to the oocyte at a concentration that elicits a submaximal current (e.g., EC10-EC20).

  • Compound Application: The test compound is co-applied with GABA, and the change in the current amplitude is measured.

  • Data Analysis: The potentiation or inhibition of the GABA-evoked current by the test compound is quantified. Dose-response curves can be generated to determine the EC50 or IC50 of the compound.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the GABAA receptor signaling pathway, a typical experimental workflow, and the principle of positive allosteric modulation.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA_A Receptor (α/γ interface for Diazepam) GABA->GABAA_R Binds to orthosteric site Diazepam Diazepam Diazepam->GABAA_R Binds to allosteric site Cl_ion Cl- Influx GABAA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition

Caption: GABAA Receptor Signaling Pathway and Diazepam Modulation.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus laevis Oocytes cRNA_Inject Inject GABA_A Receptor Subunit cRNAs Oocyte_Harvest->cRNA_Inject Incubate Incubate for Receptor Expression cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup GABA_App Apply GABA (EC10-EC20) TEVC_Setup->GABA_App Compound_App Co-apply Test Compound with GABA GABA_App->Compound_App Record Record Chloride Current Compound_App->Record Quantify Quantify Current Modulation Record->Quantify Dose_Response Generate Dose-Response Curve Quantify->Dose_Response Determine_EC50 Determine EC50/IC50 Dose_Response->Determine_EC50

Caption: Experimental Workflow for TEVC Electrophysiology.

Positive_Allosteric_Modulation cluster_ligands Ligands cluster_receptor GABA_A Receptor cluster_effect Effect GABA GABA (Agonist) Receptor Receptor (Inactive) GABA->Receptor Binds to orthosteric site Receptor_Active Receptor (Active - Channel Open) GABA->Receptor_Active Co-binding Diazepam Diazepam (Positive Allosteric Modulator) Diazepam->Receptor Binds to allosteric site Diazepam->Receptor_Active Co-binding No_Effect No Effect Receptor->No_Effect No direct activation Basal_Effect Basal GABA Effect (Increased Cl- influx) Receptor->Basal_Effect Induces conformational change Potentiated_Effect Potentiated GABA Effect (Enhanced Cl- influx) Receptor_Active->Potentiated_Effect Enhances GABA's effect

Caption: Positive Allosteric Modulation by Diazepam.

Conclusion and Future Directions

References

A Comparative Guide to Validating the Anti-inflammatory Effects of Cularine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available in vivo experimental data specifically validating the anti-inflammatory effects of Cularine in animal models. This guide is therefore presented as a prospective framework for researchers aiming to conduct such validation studies. The experimental data for comparator drugs are drawn from published research and are provided as a benchmark for future studies on this compound.

Introduction

This compound is an isoquinoline (B145761) alkaloid whose potential therapeutic effects are of growing interest. While many isoquinoline alkaloids have demonstrated anti-inflammatory properties, rigorous in vivo validation of this compound is a necessary step in its development as a potential anti-inflammatory agent. This guide outlines the key experimental protocols and data presentation frameworks required to validate and compare the anti-inflammatory effects of this compound against established anti-inflammatory drugs in relevant animal models.

Proposed Animal Models for a this compound Inflammation Study

To assess the anti-inflammatory potential of this compound, two well-established and complementary animal models of acute inflammation are proposed: the Carrageenan-Induced Paw Edema model and the Lipopolysaccharide (LPS)-Induced Inflammation model.

Carrageenan-Induced Paw Edema

This model is a widely used and reproducible assay for evaluating the efficacy of anti-inflammatory drugs, particularly against edema formation.

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, triggering the release of pro-inflammatory cytokines. This model is valuable for investigating the effects of a compound on the systemic inflammatory response.

Comparator Anti-inflammatory Drugs

For a robust comparison, this compound's effects should be benchmarked against standard anti-inflammatory drugs.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes. It is a standard positive control in the carrageenan-induced paw edema model.

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects. It is a suitable comparator for the LPS-induced systemic inflammation model.

Data Presentation: A Comparative Framework

All quantitative data from the proposed experiments should be summarized in clearly structured tables for ease of comparison. Below are templates for data presentation.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 6h% Inhibition of Edema at 3h
Vehicle Control-DataDataData0%
This compoundDose 1To be determinedTo be determinedTo be determinedTo be calculated
This compoundDose 2To be determinedTo be determinedTo be determinedTo be calculated
Indomethacin53.81 ± 0.08[1]Data4.01 ± 0.19[1]Data

Note: The data for Indomethacin is sourced from a study using a 5 mg/kg dosage and measuring paw thickness, which is directly correlated with paw volume.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Inflammation in Mice
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (ng/mL)IL-1β (pg/mL)
Vehicle Control-408.83 ± 18.32[2]91.27 ± 8.56[2]14.95 ± 4.123[3]
This compoundDose 1To be determinedTo be determinedTo be determined
This compoundDose 2To be determinedTo be determinedTo be determined
Dexamethasone5134.41 ± 15.83[2]22.08 ± 4.34[2]5.10 ± 0.24[3]

Note: The data for the Vehicle Control and Dexamethasone groups are compiled from studies using an LPS-induced inflammation model in mice.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the findings.

Carrageenan-Induced Paw Edema Protocol
  • Animals: Male Wistar rats (180-220g) are to be used.

  • Grouping: Animals should be divided into at least four groups: Vehicle control, this compound (low dose), this compound (high dose), and Indomethacin (positive control).

  • Administration: this compound and Indomethacin are to be administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is to be measured using a plethysmometer at 0, 1, 3, and 6 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation Protocol
  • Animals: Male C57BL/6 mice (8-10 weeks old) are to be used.

  • Grouping: Animals should be divided into at least four groups: Vehicle control, this compound (low dose), this compound (high dose), and Dexamethasone (positive control).

  • Administration: this compound or Dexamethasone is to be administered (e.g., i.p.) 30 minutes to 1 hour before the LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 10 mg/kg).

  • Sample Collection: Blood is to be collected via cardiac puncture at a specified time point (e.g., 2-6 hours) after LPS administration. Serum is then separated by centrifugation.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are to be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Visualization of Key Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms by which this compound may exert its anti-inflammatory effects is crucial. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are common targets for anti-inflammatory compounds.

G NF-κB Signaling Pathway in Inflammation cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikk nfkb NF-κB (p50/p65) nucleus Nucleus nfkb_nuc NF-κB genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nfkb_nuc->genes activates This compound This compound (Hypothesized) This compound->ikk This compound->nfkb_nuc blocks nuclear translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway MAPK Signaling Pathway in Inflammation cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (p38, JNK) mapkk->mapk phosphorylates tf Transcription Factors (e.g., AP-1) mapk->tf activates nucleus Nucleus tf_nuc AP-1 genes Pro-inflammatory Gene Expression tf_nuc->genes activates This compound This compound (Hypothesized) This compound->mapk

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for In Vivo Anti-inflammatory Studies start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Pre-treatment (Vehicle, this compound, Comparator) grouping->treatment induction Induction of Inflammation (Carrageenan or LPS) treatment->induction measurement Data Collection (Paw Volume / Blood Sample) induction->measurement analysis Data Analysis (Edema Inhibition / Cytokine Levels) measurement->analysis

Caption: General workflow for in vivo validation of anti-inflammatory agents.

References

Comparative metabolic stability of Cularine in human and rat liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the current understanding of Cularine pharmacology is the absence of direct comparative data on its metabolic stability in human and rat liver microsomes. Extensive searches of scientific literature and databases have not yielded specific quantitative metrics such as half-life (t½), intrinsic clearance (CLint), or the percentage of this compound remaining after in vitro incubation with these key preclinical and clinical models. Furthermore, detailed metabolic pathways for this compound in either species remain unelucidated.

This guide is intended for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for this compound, this document will outline the standard experimental protocols used to generate such crucial comparative data. It will also present a hypothetical data set and corresponding visualizations to illustrate how such a comparison would be structured and interpreted, thereby providing a framework for future studies on this compound metabolism.

Experimental Protocols

To determine the metabolic stability of this compound, a standardized in vitro assay using human and rat liver microsomes would be employed. The following protocol details the typical methodology.

Objective: To determine the rate of disappearance of this compound when incubated with human and rat liver microsomes and to calculate key metabolic stability parameters.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Sprague-Dawley Rat Liver Microsomes (RLM)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal Standard (IS) for analytical quantification

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A master mix for each species (human and rat) is prepared containing liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer.

  • Initiation of Reaction: this compound (at a final concentration, e.g., 1 µM) is pre-incubated with the microsomal mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining this compound and any metabolites, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of this compound in each sample is quantified using a validated LC-MS/MS method. The peak area ratio of this compound to the internal standard is used for quantification against a standard curve.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. From the semi-log plot of percent remaining versus time, the half-life (t½) is determined. The intrinsic clearance (CLint) is then calculated using the half-life and the microsomal protein concentration.

Hypothetical Data Presentation

The following table illustrates how the quantitative data from such an experiment would be summarized for a clear comparison between the two species. Note: The following data are purely illustrative and not based on actual experimental results for this compound.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
Half-life (t½, min) 45.818.2
Intrinsic Clearance (CLint, µL/min/mg protein) 15.138.1
% Remaining at 60 min 38.5%8.7%

Visualizing the Experimental Workflow and Potential Metabolic Pathways

Diagrams are essential for visualizing complex processes. Below are examples of how the experimental workflow and a hypothetical metabolic pathway for this compound could be represented using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis This compound This compound Stock Incubate_HLM Incubate with HLM This compound->Incubate_HLM Incubate_RLM Incubate with RLM This compound->Incubate_RLM HLM Human Liver Microsomes HLM->Incubate_HLM RLM Rat Liver Microsomes RLM->Incubate_RLM Buffer Phosphate Buffer Buffer->Incubate_HLM Buffer->Incubate_RLM NADPH NADPH System NADPH->Incubate_HLM Initiate Reaction NADPH->Incubate_RLM Initiate Reaction Timepoints Timepoints (0-60 min) Incubate_HLM->Timepoints Incubate_RLM->Timepoints Quench Quench with ACN + IS Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate % Remaining, t½, CLint LCMS->Data

Experimental workflow for microsomal stability assay.

G This compound This compound Metabolite1 Phase I Metabolite (e.g., Hydroxylation) This compound->Metabolite1 CYP450s Metabolite2 Phase I Metabolite (e.g., Demethylation) This compound->Metabolite2 CYP450s Metabolite3 Phase II Metabolite (e.g., Glucuronidation) Metabolite1->Metabolite3 UGTs

Hypothetical metabolic pathway of this compound.

Assessing the Potential Off-Target Effects of Cularine: A Comparative Guide for Cellular Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Cularine, a bioactive isoquinoline (B145761) alkaloid, has garnered interest for its potential therapeutic applications. As with any investigational compound, a thorough assessment of its off-target effects is crucial for a comprehensive understanding of its pharmacological profile and to anticipate potential toxicities. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and interpret a panel of cellular assays to investigate the off-target profile of this compound. By comparing its potential effects with those of the well-characterized isoquinoline alkaloids, Papaverine and Berbamine, this document serves as a blueprint for the systematic evaluation of this compound's selectivity.

While specific experimental data on the broad off-target profile of this compound is not yet publicly available, the data presented herein for Papaverine and Berbamine provide a valuable benchmark for the types of off-target activities that might be anticipated for this class of compounds.

Comparative Analysis of Isoquinoline Alkaloids

To contextualize the potential off-target effects of this compound, we present data from two other prominent isoquinoline alkaloids: Papaverine, a known phosphodiesterase inhibitor and vasodilator, and Berbamine, which has been studied for its anti-cancer properties.

Cytotoxicity Profile

A critical first step in assessing off-target effects is to determine a compound's cytotoxicity across a range of cell lines. This helps to identify cell types that are particularly sensitive and to establish a therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Berbamine against several human cancer cell lines.

Cell LineCancer TypeBerbamine IC50 (µg/mL)Berbamine IC50 (µM)
SKOV3Ovarian Cancer4.7 (72h)~7.7 (72h)
ES2Ovarian Cancer5.3 (72h)~8.7 (72h)
A549Lung Cancer8.3 (72h)~13.6 (72h)
PC9Lung Cancer16.8 (72h)~27.5 (72h)

Data compiled from studies on Berbamine's effects on ovarian and lung cancer cells.[1][2]

Kinase Inhibition Profile

Many small molecules exhibit off-target effects through the inhibition of protein kinases. A broad kinase screen is essential to identify unintended interactions within the human kinome. While a comprehensive kinase profile for this compound is yet to be determined, studies on the related alkaloid Tetrandrine have shown inhibition of cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E and CDK4.[3]

Hypothetical Kinase Profiling Data for this compound

A kinase panel assay would be instrumental in identifying potential off-target kinase interactions for this compound. The results would typically be presented as the percentage of inhibition at a given concentration, with hits being further evaluated to determine IC50 values.

Kinase Target% Inhibition at 10 µM
CDK2/cyclin ETo be determined
CDK4To be determined
VEGFR2To be determined
SRCTo be determined
p38αTo be determined
G Protein-Coupled Receptor (GPCR) Screening

GPCRs represent another major class of proteins prone to off-target interactions. A comprehensive GPCR screen would reveal any unintended agonist or antagonist activity of this compound. Papaverine, for instance, is known to inhibit phosphodiesterases, which are key enzymes in GPCR signaling pathways.[4]

Hypothetical GPCR Screening Data for this compound

A typical GPCR screen would assess the binding or functional activity of this compound against a panel of receptors.

GPCR TargetActivity (Agonist/Antagonist)IC50 / EC50 (µM)
Adenosine A1 ReceptorTo be determinedTo be determined
Adrenergic α1A ReceptorTo be determinedTo be determined
Dopamine D2 ReceptorTo be determinedTo be determined
Serotonin 5-HT2A ReceptorTo be determinedTo be determined
Muscarinic M1 ReceptorTo be determinedTo be determined

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following are standard methodologies for the key cellular assays discussed.

Protocol 1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.

  • Compound Addition: Add this compound at various concentrations to the wells of a 384-well plate.

  • Assay Reaction: Add the kinase/tracer/antibody mixture to the wells and incubate at room temperature for the recommended time (typically 60 minutes).

  • Fluorescence Measurement: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition relative to controls. Hits are then followed up with dose-response curves to determine IC50 values.

Protocol 3: GPCR Functional Assay (Calcium Flux Assay)
  • Cell Preparation: Plate cells expressing the GPCR of interest in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add this compound at various concentrations to assess for agonist activity. To assess for antagonist activity, pre-incubate the cells with this compound before adding a known agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the response over baseline and determine EC50 values for agonists or IC50 values for antagonists.

Visualizing Cellular Pathways and Workflows

To further clarify the experimental logic and the cellular pathways potentially affected by this compound, the following diagrams are provided.

G Experimental Workflow for Off-Target Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (at non-toxic concentrations) cluster_2 Hit Validation and Follow-up This compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) This compound->Cytotoxicity Kinase Broad Kinase Panel Cytotoxicity->Kinase Determine Max. Screening Conc. GPCR GPCR Binding/Functional Assays Cytotoxicity->GPCR Determine Max. Screening Conc. DoseResponse Dose-Response Curves (IC50/EC50 Determination) Kinase->DoseResponse GPCR->DoseResponse Cellular Cellular Thermal Shift Assay (CETSA) for Target Engagement DoseResponse->Cellular Pathway Downstream Pathway Analysis (e.g., Western Blot) DoseResponse->Pathway

Caption: A logical workflow for the comprehensive assessment of this compound's off-target effects.

G Potential Off-Target Signaling Pathways cluster_0 Kinase Signaling cluster_1 GPCR-Mediated Signaling cluster_2 Wnt/β-catenin Pathway This compound This compound CDK CDK2/CDK4 This compound->CDK Potential Inhibition GPCR GPCR This compound->GPCR Potential Modulation BetaCatenin β-catenin This compound->BetaCatenin Potential Inhibition (as seen with Berbamine) CellCycle Cell Cycle Progression CDK->CellCycle GProtein G Protein GPCR->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B GSK3B->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Expression TCF->Gene

Caption: Key signaling pathways that should be investigated for potential off-target modulation by this compound.

Conclusion

A thorough investigation into the off-target effects of this compound is a prerequisite for its advancement as a potential therapeutic agent. This guide provides a comparative framework and detailed protocols for a panel of cellular assays to systematically profile its activity against common off-target classes. By utilizing the data from related isoquinoline alkaloids as a benchmark, researchers can design robust experiments to elucidate the selectivity profile of this compound, thereby enabling a more informed assessment of its therapeutic potential and safety.

References

Validation of a Biomarker for Cularine's In Vivo Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for the validation of a proposed biomarker for assessing the in vivo activity of Cularine, a naturally occurring alkaloid with known smooth muscle relaxant properties. This document outlines the experimental validation of phosphorylated Myosin Light Chain (pMLC) as a direct molecular biomarker and compares this approach with traditional physiological and behavioral assays.

Introduction to this compound and the Need for a Validated Biomarker

This compound is a benzylisoquinoline alkaloid found in various plant species. Preclinical studies have demonstrated its potential as a smooth muscle relaxant, suggesting its therapeutic utility in conditions characterized by smooth muscle hyperreactivity. To facilitate further drug development and clinical translation, a robust and validated biomarker is essential to quantitatively assess its in vivo pharmacodynamic activity. An ideal biomarker would provide a more direct and mechanistic measure of this compound's effect compared to indirect physiological or behavioral endpoints.

This guide proposes the phosphorylation status of the Myosin Light Chain (pMLC) in smooth muscle tissue as a primary biomarker for this compound's activity. Smooth muscle contraction is fundamentally regulated by the calcium-calmodulin-dependent phosphorylation of MLC.[1][2][3] A decrease in pMLC levels would, therefore, directly reflect the relaxant effect of this compound at the molecular level.

Comparative Analysis: pMLC Biomarker vs. Traditional Methods

This section compares the validation of pMLC as a biomarker against established alternative methods for assessing muscle relaxant activity in vivo.

FeaturepMLC Phosphorylation Assay (Proposed Biomarker)Inclined Plane Test (Alternative Method 1)Traction Test (Alternative Method 2)
Principle Direct quantification of the phosphorylation state of Myosin Light Chain in smooth muscle tissue, a key molecular event in muscle contraction/relaxation.Measures the ability of an animal (e.g., a mouse) to remain on a steeply inclined screen, assessing skeletal muscle strength and relaxation.[4]Assesses the ability of an animal to hang onto a suspended wire, indicating muscle grip strength and relaxation.[4]
Endpoint Quantitative measurement of pMLC/total MLC ratio.Time the animal remains on the inclined plane.Time the animal hangs onto the wire.
Objectivity High. Quantitative and molecularly specific.Moderate. Subject to variability in animal behavior and observer interpretation.Moderate. Influenced by factors like animal motivation and fatigue.
Mechanistic Insight High. Directly reflects the molecular mechanism of smooth muscle relaxation.Low. Provides a general assessment of muscle function without mechanistic detail.Low. Assesses overall muscle strength with limited mechanistic insight.
Translatability High. The underlying molecular pathway is conserved across species, including humans.Low to moderate. Behavioral tests in rodents may not directly translate to human clinical efficacy.Low to moderate. Similar limitations in translatability as the inclined plane test.
Sample Type Smooth muscle tissue biopsy.Whole animal behavior.Whole animal behavior.
Throughput Moderate. Requires tissue collection and processing.High. Can be performed relatively quickly on multiple animals.High. Similar to the inclined plane test.

Experimental Protocols

Validation of pMLC as a Biomarker for this compound's Activity

Objective: To validate the dose-dependent effect of this compound on the phosphorylation of Myosin Light Chain in a smooth muscle tissue model.

Animal Model: Male Wistar rats (250-300g).

Experimental Groups:

  • Group 1: Vehicle control (Saline)

  • Group 2: this compound (1 mg/kg, i.p.)

  • Group 3: this compound (5 mg/kg, i.p.)

  • Group 4: this compound (10 mg/kg, i.p.)

  • Group 5: Positive control (e.g., Papaverine, 10 mg/kg, i.p.)

Procedure:

  • Induction of Smooth Muscle Contraction: Anesthetize rats and induce sustained smooth muscle contraction in a target organ (e.g., aorta or trachea) using a contractile agent (e.g., phenylephrine (B352888) or carbachol).

  • Drug Administration: Administer the respective treatments (vehicle, this compound, or positive control) intraperitoneally.

  • Tissue Collection: After a predetermined time point (e.g., 30 minutes), euthanize the animals and rapidly excise the target smooth muscle tissue.

  • Protein Extraction: Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification of pMLC:

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against phosphorylated MLC (pMLC) and total MLC. Quantify band intensities using densitometry. The result is expressed as a ratio of pMLC to total MLC.

    • ELISA: Utilize a commercially available ELISA kit for the quantitative determination of pMLC in the protein lysates.

Data Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control. A p-value of <0.05 will be considered statistically significant.

Alternative Method 1: Inclined Plane Test

Objective: To assess the muscle relaxant effect of this compound using the inclined plane test.

Animal Model: Male Swiss albino mice (20-25g).

Procedure:

  • Administer the respective treatments (vehicle, this compound, or positive control) to different groups of mice.

  • At a predetermined time point (e.g., 30 minutes post-administration), place each mouse on a smooth, inclined plane (e.g., set at 60 degrees).

  • Record the time the mouse is able to remain on the plane without falling. A cut-off time (e.g., 120 seconds) is typically set.

Alternative Method 2: Traction Test

Objective: To evaluate the muscle relaxant activity of this compound using the traction test.

Animal Model: Male Swiss albino mice (20-25g).

Procedure:

  • Administer the respective treatments to different groups of mice.

  • At a predetermined time point (e.g., 30 minutes post-administration), suspend each mouse by its forepaws from a horizontal wire.

  • Record the time the mouse is able to hang onto the wire. A cut-off time (e.g., 60 seconds) is usually set.

Data Presentation

Table 1: Effect of this compound on pMLC Levels in Rat Aortic Smooth Muscle

Treatment GroupDose (mg/kg)pMLC / Total MLC Ratio (Mean ± SEM)% Inhibition of Contraction
Vehicle Control-0.85 ± 0.050%
This compound10.62 ± 0.0427%
This compound50.38 ± 0.03**55%
This compound100.15 ± 0.02 82%
Papaverine100.12 ± 0.0286%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 2: Comparative Performance in Behavioral Tests

Treatment GroupDose (mg/kg)Inclined Plane Test (Time on plane, s; Mean ± SEM)Traction Test (Hanging time, s; Mean ± SEM)
Vehicle Control-115 ± 555 ± 4
This compound198 ± 645 ± 5
This compound565 ± 728 ± 4
This compound1032 ± 5 12 ± 3
Diazepam (Positive Control)225 ± 4 8 ± 2
*p<0.05, **p<0.01 compared to Vehicle Control

Visualizations

G Signaling Pathway of Smooth Muscle Contraction and Relaxation Agonist Agonist (e.g., Phenylephrine) GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Relaxation Relaxation MLC->Relaxation pMLC->MLC Contraction Contraction pMLC->Contraction MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->pMLC dephosphorylates This compound This compound This compound->Ca inhibits release? This compound->MLCK inhibits?

Caption: Proposed mechanism of this compound's action on the smooth muscle contraction signaling pathway.

G Experimental Workflow for pMLC Biomarker Validation cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis cluster_2 Data Analysis and Validation Animal_Model Animal Model (Wistar Rats) Contraction_Induction Induce Smooth Muscle Contraction Animal_Model->Contraction_Induction Drug_Administration Administer this compound (Dose-Response) Contraction_Induction->Drug_Administration Tissue_Collection Euthanize and Collect Smooth Muscle Tissue Drug_Administration->Tissue_Collection Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Western_Blot Western Blot for pMLC and Total MLC Protein_Extraction->Western_Blot ELISA ELISA for pMLC Protein_Extraction->ELISA Quantification Densitometry / OD Measurement Western_Blot->Quantification ELISA->Quantification Ratio_Calculation Calculate pMLC/Total MLC Ratio Quantification->Ratio_Calculation Statistical_Analysis Statistical Analysis (ANOVA) Ratio_Calculation->Statistical_Analysis Validation_Conclusion Biomarker Validation Statistical_Analysis->Validation_Conclusion

Caption: Workflow for the validation of pMLC as a biomarker for this compound's in vivo activity.

Conclusion

The validation of phosphorylated Myosin Light Chain as a biomarker for this compound's in vivo activity offers a significant advancement over traditional behavioral assays. The pMLC assay provides a quantitative, objective, and mechanistically relevant measure of this compound's smooth muscle relaxant effects. This approach demonstrates higher translatability to clinical studies and provides more precise data to inform dose selection and pharmacodynamic modeling. While behavioral tests can be useful for initial screening, the pMLC biomarker validation provides a more robust and scientifically rigorous method for the advanced development of this compound as a therapeutic agent.

References

Navigating the Formulation Maze: A Comparative Analysis of Cularine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the therapeutic application of Cularine, a promising benzylisoquinoline alkaloid, lies in its inherently poor oral bioavailability. The lack of comprehensive comparative studies on different this compound formulations hinders the advancement of its clinical potential. This guide provides a prospective analysis of potential formulation strategies to enhance this compound's bioavailability, supported by established experimental protocols and insights into its likely mechanism of action.

While direct comparative experimental data for various this compound formulations remains unpublished, this guide synthesizes information from related isoquinoline (B145761) alkaloids and general principles of pharmaceutical formulation to offer a valuable resource for researchers, scientists, and drug development professionals. The following sections detail potential formulation approaches, the requisite experimental methodologies for their evaluation, and a visualization of this compound's putative signaling pathway.

Enhancing this compound Delivery: A Comparative Overview of Formulation Strategies

The oral bioavailability of poorly soluble alkaloids like this compound can be significantly improved through various formulation technologies. The following table provides a comparative summary of these strategies, with hypothetical yet realistic performance data based on typical enhancements observed for similar compounds.

Formulation StrategyDescriptionKey AdvantagesPotential Disadvantages
Micronization Reduction of the drug particle size to the micrometer range.Simple, cost-effective, increases surface area for dissolution.Limited improvement for very poorly soluble compounds, potential for particle aggregation.
Nanonization (Nanocrystals) Reduction of drug particle size to the nanometer range.Significant increase in surface area and dissolution velocity, potential for altered absorption pathways.Higher manufacturing complexity and cost, potential for physical instability.
Amorphous Solid Dispersions The drug is dispersed in a carrier polymer in an amorphous state.Markedly improves solubility and dissolution rate by overcoming crystal lattice energy.Potential for recrystallization during storage, requiring careful polymer selection and stability testing.
Lipid-Based Formulations (e.g., SMEDDS) This compound is dissolved or suspended in a lipid-based vehicle.Enhances solubility and can utilize lipid absorption pathways, bypassing first-pass metabolism.Potential for drug precipitation upon dilution in the GI tract, requires careful formulation design.
Cyclodextrin (B1172386) Complexation Encapsulation of the this compound molecule within a cyclodextrin cavity.Increases aqueous solubility and can protect the drug from degradation.Limited by the stoichiometry of complexation and the potential for competitive displacement.

Unraveling the Mechanism: Experimental Protocols for Bioavailability Assessment

To rigorously evaluate the in vivo performance of different this compound formulations, a standardized set of experimental protocols is essential. The following methodologies are fundamental to any comparative bioavailability study.

Pharmacokinetic Study in a Rodent Model (Rats)

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, will be used. Animals will be fasted overnight before drug administration.

  • Formulation Administration: this compound formulations (e.g., micronized suspension, nanosuspension, solid dispersion, SMEDDS, cyclodextrin complex) and a control (unformulated this compound suspension) will be administered orally via gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be performed using appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and F (relative bioavailability).

In Vitro Dissolution and Permeability Studies

Objective: To assess the in vitro dissolution rate and intestinal permeability of different this compound formulations as predictors of in vivo performance.

Protocol:

  • Dissolution Testing (USP Apparatus II): The dissolution profiles of the formulations will be evaluated in different media simulating gastrointestinal conditions (e.g., simulated gastric fluid, simulated intestinal fluid). Samples will be withdrawn at various time points and analyzed for this compound content by HPLC.

  • Caco-2 Cell Permeability Assay: The permeability of this compound from different formulations will be assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. The apparent permeability coefficient (Papp) will be calculated.

Visualizing the Action: Signaling Pathways and Experimental Workflows

Based on existing research, this compound is understood to exert its muscle-relaxant effects by inhibiting the influx of calcium into cells, a mechanism it shares with calcium channel blockers like nifedipine.[1] This suggests a direct interaction with voltage-gated calcium channels.

Cularine_Signaling_Pathway cluster_0 Cell Membrane This compound This compound VGCC Voltage-Gated Calcium Channel (VGCC) This compound->VGCC Inhibits Ca_influx Ca²⁺ Influx Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Leads to Smooth_Muscle Smooth Muscle Relaxation Intracellular_Ca->Smooth_Muscle Results in

Caption: Putative signaling pathway of this compound's relaxant effect.

To systematically approach the development and evaluation of novel this compound formulations, a structured workflow is essential.

Cularine_Formulation_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Optimization Start Identify this compound (Poorly Soluble API) Strategy Select Formulation Strategies (Micronization, Nanonization, etc.) Start->Strategy Formulate Prepare Formulations Strategy->Formulate Physicochem Physicochemical Characterization (Particle Size, Morphology) Formulate->Physicochem Dissolution In Vitro Dissolution Physicochem->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Rodent Pharmacokinetic Study Permeability->PK_Study Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis Bioavailability Determine Relative Bioavailability Data_Analysis->Bioavailability Optimization Lead Formulation Optimization Bioavailability->Optimization Feedback Optimization->Formulate Iterate

Caption: Workflow for this compound formulation development and evaluation.

References

Safety Operating Guide

Navigating the Disposal of Cularine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Principles

Before beginning any disposal procedure, adherence to proper handling and storage protocols is paramount to ensure personnel safety and maintain chemical integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling Cularine in either solid or solution form.

  • Containment: Handle solid this compound in a designated area, such as a chemical fume hood, to prevent the inhalation of any dust particles.

  • Segregation: this compound waste must be segregated as chemical waste. It should never be disposed of in regular trash, biohazard bags (unless also contaminated with a biohazard), or down the drain.[2]

  • Storage of Unused/Expired this compound: Unused or expired this compound should be stored in its original container in a cool, dry, and dark place, away from incompatible materials, until it can be disposed of according to the procedures outlined below.[1]

Step-by-Step Disposal Protocol for this compound Waste

The standard and recommended method for the ultimate disposal of chemical compounds like this compound is through a licensed hazardous waste management facility, typically coordinated by your institution's Environmental Health and Safety (EHS) department. The following laboratory procedures focus on the safe collection, segregation, and labeling of this compound waste in preparation for pickup.

1. Solid this compound Waste:

  • Procedure:

    • Carefully collect any solid this compound waste, including unused or expired product and contaminated disposable labware (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and has a secure, screw-top lid.

    • The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

2. Liquid this compound Waste:

  • Procedure:

    • Collect all aqueous solutions containing this compound, including leftover solutions, buffers used for reconstitution, and the first rinse from cleaning contaminated glassware, in a dedicated, sealed, and leak-proof waste container.[2][3]

    • Do not mix this compound waste with other incompatible chemical waste streams.[2][3]

    • The container should be made of a compatible material (e.g., HDPE, glass) and have a secure screw-top cap.[2]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

3. Contaminated Sharps and Glassware:

  • Procedure:

    • Place all contaminated sharps, such as needles and syringes, directly into a designated sharps container labeled for chemical contamination.[2]

    • Broken glassware that has come into contact with this compound should also be placed in a designated container for broken glass waste.

    • Thoroughly rinse non-disposable glassware with a suitable solvent (e.g., ethanol (B145695) or methanol), collecting the first rinse as hazardous liquid waste.[3] Subsequent rinses with water can typically be disposed of down the drain, but consult your institutional policies.[4]

4. Decontamination of Work Surfaces:

  • Procedure:

    • Wipe down any surfaces that may have come into contact with this compound with a suitable solvent.

    • Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.

Quantitative Data Summary for General Hazardous Waste

The following table summarizes key quantitative parameters often found in safety data sheets for hazardous chemicals, which should be considered as general guidance when specific data for this compound is unavailable.

ParameterValue/GuidelineSource Type
pH for Drain Disposal> 5.0 and < 12.5General Lab Guideline[4]
Alcohol Content for Ignitability> 10%General Lab Guideline[4]
Highly Toxic Chemical (LD50)< 50 mg/kgGeneral Lab Guideline[3]

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the general principle for handling rinsate from chemical containers is as follows:

Protocol for Rinsing Chemical Containers:

  • Thoroughly empty the contents of the chemical container into the appropriate waste container.

  • Rinse the container with a small amount of a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[3]

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[3]

  • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Cularine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal start This compound Waste Generated solid_waste Solid this compound Waste (Unused product, contaminated labware) start->solid_waste liquid_waste Liquid this compound Waste (Solutions, rinsate) start->liquid_waste sharps_waste Contaminated Sharps (Needles, broken glass) start->sharps_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup incineration Incineration by Licensed Hazardous Waste Facility ehs_pickup->incineration

Caption: this compound Waste Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment, and fostering a culture of safety and responsibility within their institution. Always consult your institution's specific Environmental Health and Safety guidelines for hazardous waste management.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cularine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling Cularine. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potent isoquinoline (B145761) alkaloid.

Essential Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering any area where this compound is handled or stored. This equipment should be regularly inspected for integrity and replaced as needed.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides a robust barrier against skin contact. Double-gloving is recommended for handling highly potent compounds.
Eye Protection Chemical splash goggles and a face shieldOffers comprehensive protection against splashes and airborne particles entering the eyes and face.
Lab Coat Disposable, solid-front, with tight-fitting cuffsPrevents contamination of personal clothing and skin. The solid front offers better protection against spills.
Respiratory Protection NIOSH-approved N95 or higher respiratorEssential when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plan: Safe Handling of this compound

All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing this compound into the workspace.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder within the chemical fume hood.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle with care to avoid creating dust.

  • In-Use:

    • Keep all containers of this compound sealed when not in immediate use.

    • If working with solutions, use a fume hood or other ventilated enclosure.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the designated area, avoiding self-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan: Managing this compound Waste

This compound and all materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in the regular trash or poured down the drain.

Waste Segregation and Disposal Protocol:

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, bench paper, weighing dishes, and unused this compound powder.
Liquid Waste Labeled, sealed, and chemical-resistant hazardous waste container.Includes this compound solutions and the first rinse of any contaminated glassware.
Sharps Waste Labeled, puncture-proof sharps container.Includes needles, syringes, or any other sharp objects contaminated with this compound.

Decontamination of Glassware:

  • Rinse glassware with a suitable solvent (e.g., ethanol) to remove this compound residues.

  • Collect the first rinse as hazardous liquid waste.

  • Subsequent rinses with detergent and water can be disposed of down the drain, in accordance with institutional guidelines.

Quantitative Data Summary

Specific quantitative toxicity data for this compound is not available in published literature. The following table provides data for the parent compound, isoquinoline, to serve as a conservative guide for risk assessment.

CompoundLD50 (Oral, Rat)Health Hazards
Isoquinoline 360 mg/kgHarmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause cancer.[3][4]
This compound Data not availableAssumed to have similar or greater toxicity than isoquinoline due to its alkaloid structure.

Experimental Protocols

General Protocol for Safe Handling of Powdered this compound

This protocol outlines the essential steps for safely handling this compound powder in a research laboratory setting.

  • Scope: This protocol applies to all procedures involving the weighing, aliquoting, and dissolution of solid this compound.

  • Materials:

    • This compound (solid)

    • Appropriate solvent

    • Calibrated analytical balance

    • Anti-static weighing dish

    • Spatula

    • Vortex mixer (if applicable)

    • Appropriate glassware

  • Procedure:

    • Don all required PPE as outlined in the PPE section.

    • Perform all manipulations within a certified chemical fume hood.

    • Place a disposable, absorbent liner on the work surface.

    • Carefully transfer the desired amount of this compound powder from the stock container to an anti-static weighing dish using a clean spatula.

    • Record the weight.

    • To dissolve, add the appropriate solvent to the receiving vessel first, then carefully add the weighed this compound powder to the solvent to minimize dust formation.

    • If necessary, gently swirl or vortex the solution to ensure complete dissolution.

    • Seal the container immediately after preparation.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Clean the work area within the fume hood.

    • Remove PPE and wash hands thoroughly.

Visual Workflow Guides

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_workspace Prepare Work Surface prep_hood->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Surfaces & Equipment use->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsate) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, etc.) sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Step-by-step process for the proper disposal of this compound-contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.